Product packaging for 3-Iodo-L-Phenylalanine(Cat. No.:CAS No. 20846-39-3)

3-Iodo-L-Phenylalanine

Katalognummer: B1611771
CAS-Nummer: 20846-39-3
Molekulargewicht: 291.09 g/mol
InChI-Schlüssel: BABTYIKKTLTNRX-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Iodo-L-Phenylalanine is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO2 B1611771 3-Iodo-L-Phenylalanine CAS No. 20846-39-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABTYIKKTLTNRX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587780
Record name 3-Iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20846-39-3
Record name 3-Iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-L-Phenylalanine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical and physical properties of 3-Iodo-L-phenylalanine, an unnatural amino acid with significant applications in biochemical research, drug development, and protein engineering. Detailed experimental protocols and visualizations are included to support its practical application in a laboratory setting.

Chemical Structure and Identifiers

This compound is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom substituted at the meta-position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in various scientific applications.

IdentifierValue
IUPAC Name (2S)-2-amino-3-(3-iodophenyl)propanoic acid[1]
Molecular Formula C₉H₁₀INO₂[1][2][3]
SMILES C1=CC(=CC(=C1)I)C--INVALID-LINK--N[1][4]
InChI InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[1][4]
InChIKey BABTYIKKTLTNRX-QMMMGPOBSA-N[1][4]
CAS Number 20846-39-3[1][2][3]
PubChem CID 16747611[1]
Synonyms L-Phe(3-I)-OH, m-Iodo-L-phenylalanine, (S)-2-Amino-3-(3-iodophenyl)propionic acid[1][3]

Physicochemical Properties

The introduction of an iodine atom significantly alters the physicochemical properties of the parent L-phenylalanine molecule, enhancing its utility for specific research purposes such as radiolabeling and cross-coupling reactions.[3]

PropertyValue
Molecular Weight 291.09 g/mol [1][2]
Monoisotopic Mass 290.97563 Da[1][4]
Appearance Off-white powder[3]
Melting Point > 200 °C (decomposes)[3]
Topological Polar Surface Area 63.3 Ų[1]
XLogP3 -0.9[1]
Purity ≥ 99% (HPLC)[3]
Optical Rotation [a]D25 = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)[3]
Storage Conditions Store at 0-8 °C[3]. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light[2].

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of this compound.

This compound can be synthesized, though more commonly its derivatives are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create novel amino acids.[5][6] A foundational building block for these reactions is often an iodinated alanine (B10760859) derivative. The synthesis described here is a generalized protocol for creating a key precursor, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, which can then be coupled with appropriate boronic acids to yield phenylalanine derivatives.[7]

Objective: To synthesize an N-protected β-iodoalanine methyl ester, a versatile precursor for creating substituted phenylalanine analogs.

Materials:

Methodology:

  • Step 1: Tosylation of N-Boc-L-serine methyl ester.

    • Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂) in a round-bottomed flask.

    • Cool the solution to 0°C using an ice bath.

    • Add 4-DMAP, trimethylamine (B31210) hydrochloride, and freshly recrystallized p-toluenesulfonyl chloride (TsCl) to the solution.[7]

    • Add a solution of triethylamine in CH₂Cl₂ dropwise over 40 minutes while maintaining the temperature at 0°C.

    • Stir the resulting slurry at 0°C for 2 hours.

    • Work up the reaction by pouring it into an ice/water/HCl mixture and extracting with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated to yield the tosylated product.[7]

  • Step 2: Iodination.

    • Dissolve the tosylated product from Step 1 in acetone at room temperature.[7]

    • Add sodium iodide (NaI) in one portion and stir the solution. The reaction progress can be monitored by TLC.

    • Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.[7]

This iodoalanine building block can then be used in palladium-catalyzed reactions with a suitable aryl boronic acid or ester to synthesize the desired this compound derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals for L-phenylalanine include multiplets for the aromatic protons (phenyl ring), a multiplet for the α-proton, and multiplets for the β-protons.[8] For this compound, the aromatic region will show a distinct splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.

  • ¹³C NMR: The carbon NMR will show distinct peaks for the carboxyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The carbon atom bonded to the iodine will experience a significant downfield shift.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum provides information about the functional groups present. Key vibrational bands for L-phenylalanine include those for the charged amino group (NH₃⁺) zwitterion form (stretching around 3030-3070 cm⁻¹ and deformation around 1525-1610 cm⁻¹), the carboxylate group (COO⁻) of the zwitterion (around 1587 cm⁻¹), and aromatic C=C stretching vibrations.[9] The spectrum of this compound is expected to be broadly similar, with additional or shifted peaks corresponding to the C-I bond and the altered substitution pattern of the aromatic ring.[10]

3. Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the predicted monoisotopic mass is 290.97563 Da.[1][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the side chain.

Applications in Research and Development

This compound is a noncanonical amino acid primarily used for genetic code expansion and protein engineering.[2][5] Its unique structure facilitates several advanced research applications:

  • Protein Engineering and Suzuki-Miyaura Coupling: It can be genetically incorporated into proteins in response to a reassigned codon.[2][5] The exposed iodo-phenyl side chain then serves as a chemical handle for site-specific protein modification via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This allows for the introduction of a wide range of functionalities, such as fluorescent probes, biotin (B1667282) tags, or other novel chemical groups.

  • Drug Development: As a building block for peptide-based drugs, the iodine substituent can be used to probe structure-activity relationships, facilitating the design of more potent and selective therapeutic agents.[3]

  • Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a valuable tool for radiolabeling peptides and proteins for use in molecular imaging techniques like SPECT (Single Photon Emission Computed Tomography).[3]

  • Neuroscience Research: The compound can be used to study neurotransmitter systems, potentially aiding in the investigation of neurological disorders.[3]

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

G cluster_0 Genetic Incorporation cluster_1 Site-Specific Modification tRNA Engineered Aminoacyl-tRNA Synthetase Charged_tRNA Charged tRNA-CUA tRNA->Charged_tRNA Loads Amino Acid onto tRNA-CUA AminoAcid This compound AminoAcid->tRNA Ribosome Ribosome Charged_tRNA->Ribosome Recognizes AMB Codon Protein Protein with Incorporated 3-Iodo-Phe Ribosome->Protein ModifiedProtein Modified Protein with Novel Moiety (R) Protein->ModifiedProtein BoronicAcid Boronic Acid R-B(OH)₂ BoronicAcid->ModifiedProtein Catalyst Pd Catalyst + Base Catalyst->ModifiedProtein Suzuki-Miyaura Cross-Coupling G cluster_applications Key Applications cluster_properties Enabling Chemical Properties center_node This compound app1 Site-Specific Protein Modification center_node->app1 app2 Radiolabeling for Imaging center_node->app2 app3 Structure-Activity Relationship (SAR) Studies center_node->app3 prop1 Reactive C-I Bond (for Cross-Coupling) prop1->app1 prop2 Isotope Exchange Capability (I → ¹²³I, ¹²⁵I) prop2->app2 prop3 Modified Sterics & Electronics (vs. Phenylalanine) prop3->app3

References

Synthesis of 3-Iodo-L-Phenylalanine: An In-Depth Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-L-phenylalanine, a noncanonical amino acid with significant applications in biomedical research and drug development. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and outlines putative biological signaling pathways affected by this compound.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom at the meta-position of the phenyl ring. This modification imparts unique properties that are leveraged in various research contexts. Its primary applications include its use as a tool in protein engineering and for the study of genetic code expansion.[1] Furthermore, this compound has demonstrated cytostatic and radiosensitizing effects on malignant cells, making it a compound of interest in oncology research.[2] Its biological activity is closely linked to its interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

Synthetic Methodologies

Two principal synthetic routes for the preparation of this compound are presented: the Sandmeyer reaction starting from 3-Amino-L-phenylalanine and the direct oxidative iodination of L-phenylalanine.

Sandmeyer Reaction from 3-Amino-L-Phenylalanine

The Sandmeyer reaction is a versatile method for the introduction of a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3] This approach offers regioselective control, ensuring the iodine is introduced specifically at the 3-position.

Step 1: Diazotization of 3-Amino-L-phenylalanine

  • In a round-bottom flask, dissolve 3-Amino-L-phenylalanine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred reaction mixture. Maintain the temperature below 5 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

  • Extract the reaction mixture with an organic solvent, such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Direct Oxidative Iodination of L-Phenylalanine

Direct iodination of L-phenylalanine offers a more direct route, though it may yield a mixture of isomers requiring careful purification. The use of an oxidizing agent is necessary to generate an electrophilic iodine species.

  • Dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.

  • Add sodium iodate (B108269) (NaIO₃) and elemental iodine (I₂) to the solution. This in-situ generation of iodic acid and iodine is often referred to as Suzuki's reagent.[4]

  • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for several hours.[4] The reaction progress can be monitored by observing the consumption of the elemental iodine.[4]

  • After completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the reaction mixture carefully with a base, such as sodium hydroxide, which will precipitate the amino acid.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of a cold organic solvent like ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by ion-exchange chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of iodinated phenylalanine derivatives, providing a basis for comparison and optimization.

ParameterSandmeyer Reaction (from 3-Amino-L-Phe)Direct Oxidative Iodination (of L-Phe)Cu¹⁺-assisted Nucleophilic Exchange (2-Iodo-L-Phe)[5]
Starting Material 3-Amino-L-phenylalanineL-phenylalanine2-Bromo-L-phenylalanine
Iodinating Agent NaNO₂, KINaIO₃, I₂NaI
Catalyst/Reagent HBF₄H₂SO₄, Acetic AcidCuSO₄, SnSO₄
Reaction Temperature 0-5 °C (diazotization), RT (iodination)~70 °C180 °C
Reaction Time 1-3 hours6-24 hours24 hours
Typical Yield Moderate to Good (literature dependent)Variable, can be >74% for 2-iodo isomer[5]>74%
Key Advantages High regioselectivityMore direct routeGood for radioiodination
Key Challenges Handling of unstable diazonium saltsPotential for isomeric mixturesHigh temperature, specific reagents

Putative Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids.[6] LAT1 is crucial for supplying essential amino acids to cells for protein synthesis and metabolism, and its expression is frequently upregulated in cancer cells to meet their high metabolic demands.

Putative_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_Iodo_L_Phe_ext This compound LAT1 LAT1 Transporter 3_Iodo_L_Phe_ext->LAT1 Competitive Transport 3_Iodo_L_Phe_int Intracellular 3-Iodo-L-Phe LAT1->3_Iodo_L_Phe_int Amino_Acid_Pool Amino Acid Pool (Reduced Phe/Leu) 3_Iodo_L_Phe_int->Amino_Acid_Pool Disrupts Balance mTORC1 mTORC1 Amino_Acid_Pool->mTORC1 Inhibition of Sensing Protein_Synthesis Protein Synthesis (Inhibited) mTORC1->Protein_Synthesis Downregulation Cell_Growth Cell Growth & Proliferation (Arrested) mTORC1->Cell_Growth Downregulation

By acting as a competitive substrate for LAT1, this compound can inhibit the uptake of essential amino acids like leucine (B10760876) and phenylalanine. This disruption of the intracellular amino acid pool can lead to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability. The subsequent downregulation of protein synthesis and cell cycle arrest contributes to the observed cytostatic effects.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Starting Material (L-Phe or 3-Amino-L-Phe) Synthesis Chemical Synthesis (Iodination) Start->Synthesis Workup Reaction Work-up & Crude Isolation Synthesis->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Conclusion

The synthesis of this compound is achievable through well-established organic chemistry methodologies. The choice of synthetic route will depend on factors such as the availability of starting materials, desired regioselectivity, and scale of the reaction. Understanding the interaction of this compound with cellular machinery, particularly the LAT1 transporter, is key to elucidating its biological effects and exploring its potential in therapeutic applications. This guide provides a foundational resource for researchers to synthesize and utilize this compound in their studies.

References

3-Iodo-L-Phenylalanine: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-L-phenylalanine, a non-canonical amino acid (ncAA) that has emerged as a powerful tool for researchers, scientists, and drug development professionals. This document details the synthesis, incorporation into proteins, and subsequent bioorthogonal modifications of this compound. It is intended to serve as a practical resource, offering detailed experimental protocols and structured data to facilitate its application in protein engineering, drug discovery, and molecular imaging.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein science, enabling the introduction of novel chemical functionalities into proteins. This compound is a versatile ncAA that can be site-specifically incorporated into proteins, offering a unique chemical handle for a variety of subsequent modifications.[1] Its applications are extensive, ranging from serving as a building block in peptide-based drug synthesis to acting as a probe in the study of protein interactions.[2] The iodine substituent, in particular, provides a versatile reactive site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Furthermore, the iodine atom can be utilized in radiolabeling for molecular imaging applications. This guide will provide an in-depth look at the properties, synthesis, and experimental applications of this compound.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for both the unprotected and Fmoc-protected forms of this amino acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀INO₂[3][4]
Molecular Weight 291.09 g/mol [3][4]
CAS Number 20846-39-3[2][3]
Appearance Off-white powder[2]
Melting Point > 200 °C (decomposes)[2]
Purity ≥ 99% (HPLC)[2]
Optical Rotation [a]D²⁵ = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)[2]
Storage Conditions Store at 0-8 °C[2]

Table 2: Physicochemical Properties of Fmoc-3-iodo-L-phenylalanine

PropertyValueReference
Molecular Formula C₂₄H₂₀INO₄
Molecular Weight 513.32 g/mol
CAS Number 210282-31-8
Appearance Off-white powder
Melting Point 135-139 °C
Purity ≥ 98% (HPLC)
Optical Rotation [a]D²⁵ = -19 ± 2º (c=1 in DMF)
Storage Conditions Store at 0-8 °C

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its site-specific incorporation into proteins, and its subsequent modification via Suzuki-Miyaura cross-coupling.

Synthesis of this compound

The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 3-Amino-L-phenylalanine. This involves the diazotization of the amino group followed by iodination.

Protocol 3.1.1: Synthesis of this compound

  • Dissolution of Starting Material: Dissolve 3-Amino-L-phenylalanine in a solution of dilute hydrochloric acid cooled to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (B80452) dropwise to the stirred solution from step 1. Maintain the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution from step 2 to the potassium iodide solution with vigorous stirring.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

  • Purification: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Genetic Incorporation of this compound into a Target Protein

The site-specific incorporation of this compound into a target protein in E. coli is achieved using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. The PylRS(N346A/C348A) mutant has been shown to be effective for this purpose. This protocol outlines the expression of a His-tagged target protein with this compound at a specific site encoded by an amber (TAG) stop codon.

experimental_workflow_genetic_incorporation cluster_plasmid_prep Plasmid Preparation cluster_transformation Transformation cluster_expression Protein Expression cluster_purification Purification pTarget Target Gene in pET vector (with amber codon and His-tag) Ecoli E. coli BL21(DE3) pTarget->Ecoli Transform pEVOL pEVOL Plasmid (PylRS mutant + tRNA) pEVOL->Ecoli Transform Culture Culture in LB medium (+ Antibiotics) Ecoli->Culture Induction Induce with IPTG & Arabinose + Add this compound Culture->Induction Growth Overnight growth at 30°C Induction->Growth Harvest Harvest cells (Centrifugation) Growth->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC Ni-NTA Affinity Chromatography Lysis->IMAC PurifiedProtein Purified Protein with This compound IMAC->PurifiedProtein

Figure 1: Workflow for the genetic incorporation of this compound.

Protocol 3.2.1: Protein Expression and Purification

  • Plasmid Construction: Clone the gene of interest into a suitable expression vector (e.g., pET vector) with a C-terminal 6xHis-tag. Introduce an in-frame amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL plasmid encoding the PylRS(N346A/C348A) mutant and its corresponding tRNA. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Protein Expression: Reduce the temperature to 30°C and continue to shake the culture overnight.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Suzuki-Miyaura Cross-Coupling on a Protein Containing this compound

This protocol describes a biocompatible Suzuki-Miyaura cross-coupling reaction to modify the incorporated this compound with a boronic acid derivative.

suzuki_miyaura_coupling Protein_I Protein with This compound Reaction Suzuki-Miyaura Cross-Coupling Protein_I->Reaction BoronicAcid Boronic Acid Derivative (e.g., fluorescent probe) BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand Catalyst->Reaction Base Aqueous Base (e.g., K₃PO₄) Base->Reaction Protein_Modified Modified Protein Reaction->Protein_Modified

Figure 2: Schematic of Suzuki-Miyaura cross-coupling on a protein.

Protocol 3.3.1: Protein Modification

  • Prepare Protein Solution: Prepare a solution of the purified protein containing this compound in a suitable aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8-9).

  • Prepare Reagents: Prepare stock solutions of the boronic acid derivative, a water-soluble palladium catalyst (e.g., formed in situ from Pd(OAc)₂ and a water-soluble ligand like 2-amino-4,6-dihydroxypyrimidine), and a base (e.g., K₃PO₄).

  • Reaction Setup: To the protein solution, add the boronic acid derivative (typically in 5-10 fold molar excess over the protein).

  • Initiate Reaction: Add the palladium catalyst and the base to the reaction mixture. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 37°C) to improve efficiency.

  • Reaction Monitoring: Monitor the progress of the reaction by mass spectrometry to observe the mass shift corresponding to the addition of the boronic acid derivative.

  • Quenching and Purification: Once the reaction is complete, the modified protein can be purified from the reaction components using size-exclusion chromatography or dialysis to remove the excess reagents and catalyst.

Applications in Research and Drug Development

The ability to site-specifically incorporate this compound into proteins opens up a wide range of applications.

Table 3: Applications of this compound

Application AreaDescription
Protein Engineering Introduction of a unique chemical handle for site-specific protein labeling with fluorescent probes, biotin, or other functionalities to study protein structure and function.
Drug Development Synthesis of peptide-based drugs with enhanced properties. The iodinated phenylalanine can be a key component of the pharmacophore or a site for conjugation to other therapeutic moieties.[2]
Molecular Imaging The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or other imaging modalities to track the localization and fate of the protein in vivo.
Structural Biology The heavy iodine atom can be used as an anomalous scatterer to aid in solving protein crystal structures by X-ray crystallography.
Neuroscience Can be utilized in the study of neurotransmitter systems and for exploring neurological disorders and potential treatments.[2]

Cellular Effects and Signaling Pathways

While the direct impact of this compound on specific cellular signaling pathways is an area of ongoing research, halogenated derivatives of L-phenylalanine have been shown to exhibit biological activity. For instance, some halogenated derivatives have demonstrated neuroprotective effects by attenuating glutamatergic synaptic transmission.[2] The introduction of this compound into a protein that interacts with a specific signaling pathway provides a powerful tool to probe and potentially modulate that pathway.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_modification Experimental Modification Receptor Receptor Protein (with 3-Iodo-L-Phe) Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Extracellular Ligand Ligand->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates TF Transcription Factor Effector->TF Activates Gene Target Gene TF->Gene Regulates Transcription Probe Fluorescent Probe (via Suzuki Coupling) Probe->Receptor Labels

Figure 3: Hypothetical signaling pathway modulation and analysis using this compound.

The diagram above illustrates a general signaling cascade that could be investigated using a protein containing this compound. The ncAA can be incorporated into a receptor protein, which can then be labeled with a fluorescent probe via Suzuki-Miyaura coupling. This would allow for the study of receptor trafficking, dimerization, and interaction with downstream signaling molecules in response to ligand binding.

Conclusion

This compound is a powerful and versatile non-canonical amino acid with significant potential in both basic research and pharmaceutical development. Its ability to be site-specifically incorporated into proteins and subsequently modified through robust bioorthogonal chemistry provides a precise tool for protein engineering, drug discovery, and molecular imaging. The detailed protocols and data presented in this guide are intended to lower the barrier to entry for researchers wishing to employ this valuable technology in their own work. As our understanding of how to manipulate the genetic code continues to expand, the applications of this compound and other ncAAs are poised to grow, opening up new frontiers in our ability to understand and engineer biological systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Iodinated Phenylalanine Analogs

Introduction

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for other vital molecules. Its increased uptake in malignant tissues, primarily through the L-type Amino Acid Transporter 1 (LAT1), has made it an attractive scaffold for developing diagnostic and therapeutic agents for oncology. Iodinated phenylalanine analogs, created by incorporating iodine isotopes into the phenylalanine structure, leverage this targeted uptake mechanism. These analogs serve a dual purpose in the emerging field of theranostics: radioisotopes like Iodine-123, Iodine-124, and Iodine-125 are used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), while beta-emitting isotopes like Iodine-131 are employed for targeted endoradiotherapy.

The overexpression of LAT1 in numerous cancer types, including gliomas, makes it a prime molecular target. Iodinated phenylalanine analogs, such as 4-iodo-L-phenylalanine (IPA), are recognized and transported by LAT1, allowing for the specific accumulation of the radioisotope within tumor cells. This targeted delivery enhances diagnostic accuracy and concentrates therapeutic radiation at the tumor site, minimizing damage to surrounding healthy tissue. This guide provides a comprehensive overview of the synthesis, mechanism of action, preclinical evaluation, and clinical application of these promising compounds.

Synthesis and Radiochemistry

The synthesis of iodinated phenylalanine analogs, particularly for radiolabeling, involves several sophisticated chemical strategies designed to achieve high radiochemical yields and purity under mild conditions.

Key Synthesis Methodologies
  • Halodestannylation: This is a widely used and facile method for radioiodination. It involves the reaction of an organotin precursor (e.g., a tributylstannyl derivative of phenylalanine) with a radioiodide source in the presence of a mild oxidizing agent. This method offers high radiochemical yields and produces a no-carrier-added product. The use of precursors with acid-labile protecting groups for both the amino (Boc) and carboxyl (tert-butyl ester) functions allows for a convenient one-step deprotection and radioiodination process.

  • Copper-Assisted Nucleophilic Exchange: This method is employed for synthesizing precursors like 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. The process involves a Cu¹⁺-assisted halogen exchange reaction, which has been optimized through experimental design to achieve high yields (>74%). This route provides an alternative to more complex multi-step, stereo-specific syntheses and is suitable for developing routine kit-based preparations for radiolabeling.

  • Direct Iodination: Methods using hypervalent iodine reagents, such as bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄), have been explored for the direct iodination of phenylalanine residues within peptide sequences. These reactions can be optimized to achieve regioselectivity, for instance, favoring the formation of the ortho-iodo isomer.

Synthesis Workflow Diagram

The following diagram illustrates a common and efficient workflow for the radiosynthesis of 4-iodo-L-phenylalanine via a halodestannylation reaction.

Synthesis_Workflow Workflow for Radiosynthesis of 4-Iodo-L-Phenylalanine cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling & Deprotection NBocPhe N-Boc-L-phenylalanine Ester N-Boc-L-phenylalanine tert-butyl ester NBocPhe->Ester Esterification TinPrecursor N-Boc-p-(tributylstannyl)-L-phenylalanine tert-butyl ester Ester->TinPrecursor Stille Reaction (Stannylation) Intermediate N-Boc-p-[I]iodo-L-phenylalanine tert-butyl ester TinPrecursor->Intermediate Step 1: Radioiodination (Halodestannylation) FinalProduct 4-[*I]Iodo-L-phenylalanine (Final Product) TinPrecursor->FinalProduct One-Step: 1. Radioiodination 2. Acid Deprotection (TFA) Radioiodine Na[I]Iodide Intermediate->FinalProduct Step 2: Acid Deprotection (TFA)

Caption: Radiosynthesis of 4-Iodo-L-Phenylalanine via a tin precursor.

Quantitative Synthesis Data

The efficiency of synthesis is critical for radiopharmaceutical production. The following table summarizes reported yields for various iodinated phenylalanine analogs.

Compound/MethodPrecursorRadioisotopeRadiochemical Yield (RCY)Reference(s)
4-[I]Iodo-L-phenylalanine (One-Step Halodestannylation)N-Boc-p-(tributylstannyl)-L-phenylalanine tert-butyl ester¹²⁵I94.8 ± 3.4%
4-[I]Iodo-L-phenylalanine (Two-Step Halodestannylation)N-Boc-p-(tributylstannyl)-L-phenylalanine tert-butyl ester¹²⁵IStep 1: 91.6 ± 2.7%Step 2: 83.7 ± 1.7%
2-Iodo-L-phenylalanine (Precursor Synthesis via Halogen Exchange)2-Bromo-L-phenylalanineN/A (cold)>74%
[¹²³/¹²⁵I]-2-Iodo-L-phenylalanine (Kit-based Radioiodination)2-Iodo-L-phenylalanine¹²³/¹²⁵I>98%
N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl esterN-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl esterI83-95%
Carrier-added 4-[¹³¹I]Iodo-L-phenylalanine (Isotopic Exchange)4-Iodo-L-phenylalanine¹³¹I88 ± 10%

Mechanism of Action: Targeting the LAT1 Transporter

The clinical utility of iodinated phenylalanine analogs is predicated on their ability to exploit the biological machinery of cancer cells. Many tumors exhibit a high metabolic rate and an increased demand for essential amino acids to sustain rapid proliferation. This demand is met by the upregulation of specific amino acid transporters on the cell surface.

The Role of L-Type Amino Acid Transporter 1 (LAT1)

LAT1 (SLC7A5) is a sodium-independent transporter that facilitates the cellular uptake of large neutral amino acids, such as phenylalanine, leucine, and tyrosine. It forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (SLC3A2), which is necessary for its localization and stability in the plasma membrane. LAT1 expression is relatively low in most normal tissues but is significantly overexpressed in a wide range of human cancers, including gliomas, breast, and colon cancer. This differential expression makes LAT1 an excellent target for tumor-specific delivery of diagnostic and therapeutic agents.

Iodinated phenylalanine analogs are designed to mimic natural L-phenylalanine, allowing them to be recognized and transported into cancer cells by LAT1. Once inside the cell, the attached radioisotope can either be detected by medical imaging equipment (PET/SPECT) or deliver a cytotoxic dose of radiation to the tumor cell and its immediate neighbors (endoradiotherapy).

Cellular Uptake and Theranostic Application

The diagram below illustrates the mechanism by which an iodinated phenylalanine analog enters a cancer cell via the LAT1 transporter and the subsequent diagnostic or therapeutic action.

Mechanism_of_Action LAT1-Mediated Uptake and Theranostic Action of Iodinated Phenylalanine cluster_cell Cancer Cell cluster_inside Intracellular Space cluster_action Theranostic Effect cluster_outside Extracellular Space LAT1 LAT1 IPA_in Iodinated Phe Analog (e.g., ¹³¹I-IPA) HC4F2 4F2hc Membrane Therapy Therapy: Beta Emission -> DNA Damage -> Cell Death IPA_in->Therapy e.g., ¹³¹I Imaging Diagnosis: Gamma/Positron Emission -> PET/SPECT Imaging IPA_in->Imaging e.g., ¹²³I, ¹²⁴I IPA_out Circulating Iodinated Phe Analog IPA_out->LAT1 Binding & Transport Clinical_Trial_Workflow Workflow for a Phase I/II Glioblastoma Theranostic Trial (IPAX-1 Model) Recruitment Patient Recruitment (Recurrent GBM, LAT1+) Baseline Baseline Assessment (MRI, FET-PET, Clinical State) Recruitment->Baseline Informed Consent Treatment Treatment Phase ([¹³¹I]IPA + External Radiation) Baseline->Treatment Dosimetry Dosimetry (SPECT/CT Imaging) Treatment->Dosimetry Monitor Radiation Dose FollowUp Follow-Up Assessments (3, 6, 9 months) Treatment->FollowUp MRI_PET MRI & FET-PET Imaging FollowUp->MRI_PET Assess Tumor Response Safety Safety Labs & QoL FollowUp->Safety Monitor Toxicity Endpoints Primary & Secondary Endpoints (Safety, Tolerability, PFS, OS) MRI_PET->Endpoints Data Analysis Safety->Endpoints Data Analysis

An In-Depth Technical Guide to 3-Iodo-L-Phenylalanine: Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-phenylalanine is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of protein engineering, drug development, and molecular biology. Its unique structure, featuring an iodine atom at the meta position of the phenyl ring, imparts valuable properties that make it a versatile tool for a range of biochemical applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and an exploration of its known biological interactions.

Physical and Chemical Characteristics

The distinct physical and chemical properties of this compound are fundamental to its utility in research and development. A summary of these key characteristics is presented below.

Structure and General Properties

This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom onto the phenyl ring significantly alters its electronic and steric properties, providing a handle for various chemical modifications and analytical techniques.

PropertyValueReference
Chemical Structure this compound structure[1]
IUPAC Name (2S)-2-amino-3-(3-iodophenyl)propanoic acid[1]
Molecular Formula C₉H₁₀INO₂[1]
Molecular Weight 291.09 g/mol [1]
CAS Number 20846-39-3[1]
Appearance White to off-white solid/powder[2]
Physicochemical Data

The following table summarizes the key physicochemical data for this compound, which is crucial for its application in experimental settings.

PropertyValueReference
Melting Point > 200 °C (decomposes)[3]
Solubility DMSO: 4 mg/mL (13.74 mM) (requires warming and sonication)[2]
Water: Sparingly solubleInferred from L-phenylalanine solubility[4]
Ethanol: Sparingly solubleInferred from L-phenylalanine solubility[4]
Methanol: Sparingly solubleInferred from L-phenylalanine solubility[4]
pKa (predicted) pKa₁ (α-carboxyl): ~1.8-2.2 pKa₂ (α-amino): ~9.1-9.3Estimated based on L-phenylalanine[4]
Optical Rotation [α]²⁵/D = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)[3]
XLogP3 -0.9[1]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodine substituent. The α- and β-protons of the amino acid backbone will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nine carbon atoms, with the carbon atom attached to the iodine showing a characteristic downfield shift.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the aromatic ring (C-H and C=C stretching).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the side chain.[1]

Experimental Protocols

This compound is a valuable building block in several advanced biochemical and organic synthesis techniques. Detailed methodologies for its application are provided below.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of this compound (Fmoc-3-Iodo-L-Phe-OH) is commonly used in solid-phase peptide synthesis to site-specifically incorporate this unnatural amino acid into a peptide chain.

Workflow for Fmoc-3-Iodo-L-phenylalanine Incorporation:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling (Fmoc-3-Iodo-L-Phe-OH, Coupling Reagents) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage 7. Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow

Detailed Protocol:

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide or Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of Fmoc-3-Iodo-L-phenylalanine using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of novel phenylalanine derivatives with diverse aromatic substituents.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Start Start Reactants 1. Combine Reactants: - 3-Iodo-L-Phe derivative - Boronic acid/ester - Palladium catalyst - Base Start->Reactants Solvent 2. Add Degassed Solvent Reactants->Solvent Reaction 3. Heat under Inert Atmosphere Solvent->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Suzuki-Miyaura Cross-Coupling Workflow

Detailed Protocol:

  • Reactant Preparation: In a reaction vessel, combine the N-protected this compound derivative (e.g., Boc- or Fmoc-protected), the desired aryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene (B28343) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Interactions and Signaling Pathways

While the primary applications of this compound are in chemical biology and drug design as a structural probe or synthetic intermediate, its potential biological activities are also of interest.

Studies on the parent molecule, L-phenylalanine, have shown that it can modulate cellular signaling. For instance, L-phenylalanine can act as a ligand for certain G protein-coupled receptors (GPCRs) and can also influence insulin (B600854) signaling pathways.[5][6] Halogenated derivatives of phenylalanine have been investigated for their neuroprotective effects, which are thought to be mediated through the attenuation of excitatory glutamatergic synaptic transmission.[7]

Although direct studies on the specific signaling pathways modulated by this compound are limited, it is plausible that it may interact with pathways sensitive to aromatic amino acids. The presence of the bulky, lipophilic iodine atom could influence receptor binding and protein-protein interactions.

Hypothetical Signaling Interactions of this compound:

Based on the known activities of related compounds, a potential, though speculative, signaling interaction for this compound could involve the modulation of GPCRs or ion channels involved in neuronal signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IodoPhe 3-Iodo-L-Phe GPCR GPCR IodoPhe->GPCR Modulation? IonChannel Ion Channel (e.g., Glutamate Receptor) IodoPhe->IonChannel Modulation? G_Protein G Protein Signaling GPCR->G_Protein Ion_Flux Altered Ion Flux IonChannel->Ion_Flux Second_Messenger Second Messengers (e.g., cAMP, Ca²⁺) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Ion_Flux->Cellular_Response

Hypothetical Signaling Interactions

This diagram illustrates a hypothetical scenario where this compound might interact with cell surface receptors like GPCRs or ion channels, leading to downstream cellular responses. It is important to note that this is a speculative model and requires experimental validation.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique physical and chemical properties, particularly the presence of the iodine atom, enable a wide range of applications, from the site-specific modification of proteins to the synthesis of novel small molecules. The experimental protocols provided in this guide offer a starting point for the practical application of this valuable non-canonical amino acid. While its direct biological effects on signaling pathways are still an emerging area of research, the potential for this compound to modulate cellular processes warrants further investigation.

References

A Technical Guide to 3-Iodo-L-Phenylalanine for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-phenylalanine is a non-canonical amino acid that has emerged as a valuable tool in diverse fields of biomedical research, including drug development, molecular imaging, and protein engineering. Its unique properties, conferred by the presence of an iodine atom on the phenyl ring, enable a range of applications from the synthesis of novel peptides and proteins to the non-invasive imaging of tumors. This technical guide provides an in-depth overview of this compound, including its suppliers, key experimental protocols, and quality control measures.

Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and its derivatives, such as Fmoc-3-Iodo-L-phenylalanine, for research and development purposes. The quality and purity of the compound are critical for experimental success. Below is a summary of typical product specifications from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityStorage Conditions
Chem-Impex This compound20846-39-3C₉H₁₀INO₂≥98% (HPLC)0-8 °C
MedchemExpress This compound20846-39-3C₉H₁₀INO₂99.76%Powder: -20°C (3 years); In solvent: -80°C (6 months)
Santa Cruz Biotechnology Fmoc-3-iodo-L-phenylalanine210282-31-8C₂₄H₂₀INO₄-4°C
Various (via ChemicalBook) 3-IODO-DL-PHENYLALANINE20846-38-2C₉H₁₀INO₂95+% to 98%Room Temperature

Note: It is crucial to consult the supplier's specific documentation for the most accurate and up-to-date information. Purity and the stereoisomer (L-form) are critical parameters for biological experiments.

Key Experimental Applications and Protocols

This compound is utilized in several key laboratory techniques. This section provides detailed protocols for its most common applications.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptides is a powerful strategy for developing novel therapeutics and research tools. The use of the Fmoc-protected version (Fmoc-3-Iodo-L-phenylalanine) is standard in solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-3-Iodo-L-phenylalanine into a Peptide Sequence

This protocol assumes a standard manual Fmoc-SPPS procedure on a rink amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-Iodo-L-phenylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Fmoc-3-Iodo-L-phenylalanine):

    • In a separate vial, dissolve Fmoc-3-Iodo-L-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), continue coupling or perform a second coupling.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide containing this compound.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

A simplified workflow for solid-phase peptide synthesis (SPPS).
Radiolabeling for SPECT Imaging

Radioiodinated L-phenylalanine is used as a tracer for Single Photon Emission Computed Tomography (SPECT) to visualize tumors with increased amino acid metabolism. The following is a general protocol for the radioiodination of L-phenylalanine.

Experimental Protocol: Radioiodination of L-phenylalanine

This protocol describes a Cu¹⁺-assisted nucleophilic exchange reaction for labeling with Iodine-123 (¹²³I).[1]

Materials:

  • 2-Iodo-L-phenylalanine precursor

  • Na¹²³I solution

  • Copper(I) source (e.g., generated in situ from CuSO₄ and a reducing agent like SnSO₄)

  • Reaction buffer (acidic)

  • Ag-membrane filter for purification

  • HPLC system for quality control

Procedure:

  • Precursor Preparation: The non-radioactive 2-iodo-L-phenylalanine is synthesized and purified. Optimization of this synthesis may involve heating 2-bromo-L-phenylalanine with NaI, CuSO₄, and SnSO₄ at elevated temperatures (e.g., 180°C) for several hours.[1]

  • Radiolabeling Reaction:

    • In a sterile, sealed reaction vial, combine the 2-iodo-L-phenylalanine precursor with the Na¹²³I solution in an acidic buffer.

    • Add the copper(I) catalyst and a reducing agent.

    • Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for a specific duration (e.g., 20-30 minutes). The exact conditions should be optimized for yield and purity.

  • Purification:

    • After the reaction, cool the vial to room temperature.

    • Pass the reaction mixture through a sterile Ag-membrane filter to remove unreacted iodide.[1]

  • Quality Control:

    • Determine the radiochemical purity of the final [¹²³I]-iodo-L-phenylalanine product using radio-HPLC.

    • The radiochemical yield should be calculated based on the initial activity of Na¹²³I and the final activity of the purified product. A labeling yield of >98% can be achieved.[1]

  • Formulation: The purified radiotracer is then formulated in a physiologically compatible solution for administration.

Workflow for Radiolabeling and SPECT Imaging

Radiolabeling_Workflow cluster_radiolabeling Radiolabeling cluster_imaging SPECT Imaging Precursor Iodo-L-Phenylalanine Precursor Reaction Cu(I)-assisted Exchange Reaction Precursor->Reaction NaI Na[123I] NaI->Reaction Purification Purification (Ag-filter) Reaction->Purification QC Quality Control (HPLC) Purification->QC Injection IV Injection of Radiotracer QC->Injection Uptake Tumor Cell Uptake Injection->Uptake Imaging SPECT Data Acquisition Uptake->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction

A workflow for the radiolabeling of L-phenylalanine and subsequent SPECT imaging.
Protein Engineering

Site-specific incorporation of this compound into proteins allows for the introduction of a heavy atom for crystallographic phasing and provides a reactive handle for further chemical modification. This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., an amber stop codon, UAG).

Experimental Protocol: Site-Specific Incorporation of this compound

This protocol provides a general overview of the in vivo incorporation in E. coli.

Materials:

  • E. coli strain engineered to express the specific aminoacyl-tRNA synthetase and tRNA.

  • Expression plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired position.

  • Growth media (e.g., minimal media) supplemented with this compound.

  • IPTG for induction of protein expression.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

  • Mass spectrometer for protein analysis.

Procedure:

  • Transformation: Transform the engineered E. coli strain with the expression plasmid.

  • Cell Culture:

    • Grow the transformed cells in a suitable growth medium (e.g., LB) to a desired optical density (OD₆₀₀ of ~0.6-0.8).

    • Pellet the cells by centrifugation and resuspend them in minimal medium supplemented with this compound (typically 1-2 mM) and all other canonical amino acids except phenylalanine.

  • Protein Expression: Induce protein expression by adding IPTG and incubate the culture for several hours (e.g., 4-16 hours) at a suitable temperature (e.g., 18-30°C).

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the protein of interest from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).

  • Protein Analysis:

    • Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein will be increased by the mass of iodine minus the mass of a hydrogen atom compared to the wild-type protein.

Logical Diagram of Cellular Uptake and Incorporation

Cellular_Uptake cluster_incorporation Protein Synthesis Extracellular Extracellular this compound Transporter Amino Acid Transporter (e.g., LAT1) Extracellular->Transporter Intracellular Intracellular this compound Transporter->Intracellular Synthetase Engineered Aminoacyl-tRNA Synthetase Intracellular->Synthetase Charged_tRNA 3-Iodo-L-Phe-tRNA Synthetase->Charged_tRNA tRNA Engineered tRNA tRNA->Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with incorporated 3-Iodo-L-Phe Ribosome->Protein

Cellular uptake and incorporation of this compound into proteins.

Quality Control

Ensuring the purity and identity of this compound is paramount for reproducible experimental outcomes. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the compound and to separate it from starting materials, byproducts, and other impurities. Chiral HPLC can be used to determine the enantiomeric purity.

  • Typical Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).

    • Detection: UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

    • Expected Result: A single major peak corresponding to this compound. The retention time will be specific to the column and method conditions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of this compound. Both ¹H NMR and ¹³C NMR can be used.

  • Typical ¹H NMR Spectra: The spectrum will show characteristic peaks for the protons on the aromatic ring, the alpha and beta protons of the amino acid backbone, and the amine and carboxylic acid protons. The substitution pattern on the aromatic ring can be confirmed by the splitting patterns of the aromatic protons.

  • Expected Result: The observed chemical shifts and coupling constants should match the expected values for the this compound structure.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its applications in peptide synthesis, radiolabeling for in vivo imaging, and protein engineering provide unique avenues for scientific discovery and the development of novel diagnostics and therapeutics. The successful application of this compound relies on sourcing high-quality material and employing well-defined and optimized experimental protocols. This guide provides a foundational understanding of these aspects to facilitate its effective use in the laboratory.

References

Expanding the Proteome: A Technical Guide to Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate unnatural amino acids (Uaas) into proteins represents a significant leap forward in protein engineering and drug development. This technology, known as genetic code expansion, allows for the site-specific introduction of novel chemical functionalities, enabling precise control over protein structure and function. This guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative considerations for the successful incorporation of Uaas into proteins.

Core Principles: Reprogramming the Genetic Code

The central dogma of molecular biology dictates the flow of genetic information from DNA to RNA to protein. The incorporation of Uaas requires the co-opting of this process through the introduction of an orthogonal translation system (OTS) . An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually independent of the host cell's endogenous aaRS/tRNA pairs.[1][2][3] This orthogonality ensures that the Uaa is exclusively charged onto the orthogonal tRNA and is not mistakenly incorporated at codons for canonical amino acids.

The most common strategy for site-specific Uaa incorporation is amber stop codon suppression .[2][4] In this method, a stop codon (typically UAG, the amber codon) is introduced into the gene of interest at the desired site for Uaa insertion. The orthogonal tRNA is engineered to recognize this amber codon, thereby "suppressing" its termination signal and instead directing the ribosome to incorporate the Uaa into the growing polypeptide chain.[5][6]

Quantitative Analysis of Uaa Incorporation

The efficiency of Uaa incorporation is a critical parameter for the production of modified proteins. This efficiency is influenced by several factors, including the specific Uaa, the efficacy of the orthogonal aaRS/tRNA pair, the expression system, and the sequence context of the target codon.[7][8]

Table 1: Protein Yields with Unnatural Amino Acid Incorporation

Expression SystemProteinUnnatural Amino AcidReported YieldReference
Mammalian (CHO)Green Fluorescent Protein (GFP)VariousUp to 1 µg per 2 x 10⁷ cells[9]
E. coliGroELp-azido-L-phenylalanine~100 mg/L[6]
Cell-FreeDihydrofolate Reductase (DHFR)p-acetyl-L-phenylalanine>500 µg/mL[9][10]
E. coliMyoglobinp-azidophenylalanine~15 mg/L[2]

Table 2: Amber Suppression Efficiencies for Various Unnatural Amino Acids

Unnatural Amino AcidOrthogonal SystemExpression SystemSuppression Efficiency (%)Reference
p-azido-L-phenylalanineMjTyrRS/tRNATyrE. coli51-117[11]
O-methyl-L-tyrosineMjTyrRS/tRNATyrE. coli~60[2]
Nε-acetyl-L-lysineMmPylRS/tRNAPylMammalian (HEK293T)~25-50[8]
p-propargyloxyphenylalanineMjTyrRS/tRNATyrCell-Free~55[9]

Table 3: Kinetic Parameters of Pyrrolysyl-tRNA Synthetase (PylRS) Variants for Unnatural Amino Acids

PylRS VariantUnnatural Amino AcidKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Wild-type MmPylRSPyrrolysine0.031.860,000[12]
AcKRS1Nε-acetyl-L-lysine350.185.1[12]
AcKRS33-iodo-L-phenylalanine2.50.0416[12]
Wild-type MbPylRSNε-Boc-L-lysine0.120.023192[13]
Y384F MbPylRSNε-propargyloxycarbonyl-L-lysine0.250.01560[13]

Key Experimental Workflows and Signaling Pathways

The successful incorporation of a Uaa is a multi-step process that involves genetic manipulation, protein expression, and verification. The following diagrams illustrate the key conceptual and experimental workflows.

Modified_Central_Dogma DNA DNA (Gene of Interest with TAG codon) mRNA mRNA (with UAG codon) DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Protein Protein (with Uaa incorporated) Uaa Unnatural Amino Acid (Uaa) o_aaRS Orthogonal aaRS Uaa->o_aaRS o_tRNA Orthogonal tRNA (tRNACUA) o_tRNA->o_aaRS Recognition o_tRNA->Ribosome Delivery to A-site o_aaRS->o_tRNA Charging (Aminoacylation) Ribosome->Protein Translation

Modified Central Dogma for Uaa Incorporation.

Orthogonal_System_Workflow start Start: Select Orthogonal Pair (e.g., PylRS/tRNAPyl) mutagenesis Site-Directed Mutagenesis of aaRS (Create library of variants) start->mutagenesis positive_selection Positive Selection (Growth in presence of Uaa and reporter gene with amber codon) mutagenesis->positive_selection negative_selection Negative Selection (Growth without Uaa and toxic reporter gene with amber codon) positive_selection->negative_selection negative_selection->positive_selection Iterate characterization Characterize Evolved aaRS (Determine kinetics and specificity) negative_selection->characterization incorporation Incorporate Uaa into Target Protein (Co-express evolved aaRS, o-tRNA, and target gene) characterization->incorporation verification Verification (Mass Spectrometry, Western Blot) incorporation->verification end End: Purified Protein with Uaa verification->end

Workflow for Developing an Orthogonal Translation System.

Uaa_Incorporation_Pathway cluster_plasmids Transfection Uaa_input Uaa Supplemented in Media Cell_Membrane Cell Membrane Uaa_inside Uaa Cell_Membrane->Uaa_inside Transport charged_tRNA Uaa-tRNA Uaa_inside->charged_tRNA o_aaRS_gene Plasmid: Orthogonal aaRS Gene o_aaRS_mRNA o-aaRS mRNA o_aaRS_gene->o_aaRS_mRNA Transcription o_tRNA_gene Plasmid: Orthogonal tRNA Gene o_tRNA o-tRNA o_tRNA_gene->o_tRNA Transcription Target_gene Plasmid: Target Gene (with TAG) Target_mRNA Target mRNA (with UAG) Target_gene->Target_mRNA Transcription o_aaRS_protein Orthogonal aaRS Protein o_aaRS_mRNA->o_aaRS_protein Translation o_tRNA->charged_tRNA Ribosome Ribosome Target_mRNA->Ribosome o_aaRS_protein->charged_tRNA Aminoacylation charged_tRNA->Ribosome Decoding UAG Final_Protein Protein with Uaa Ribosome->Final_Protein Peptide Bond Formation

References

An In-depth Technical Guide to Genetic Code Expansion with 3-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for the site-specific incorporation of the non-canonical amino acid 3-Iodo-L-Phenylalanine (3-I-Phe) into proteins. This powerful technique of genetic code expansion opens new avenues for protein engineering, drug discovery, and the study of protein structure and function.

Introduction to Genetic Code Expansion

The central dogma of molecular biology dictates that the 64 codons of the genetic code direct the incorporation of the 20 canonical amino acids. Genetic code expansion technology circumvents this limitation by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode a non-canonical amino acid (ncAA).[1] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2][3] This orthogonal pair functions independently of the host cell's endogenous translational machinery, ensuring the high fidelity of ncAA incorporation.[4][5]

Key Components for Genetic Code Expansion:

  • Non-Canonical Amino Acid (ncAA): A synthetic amino acid with desired chemical or physical properties not found in the canonical 20 amino acids. This compound is a valuable ncAA due to the presence of an iodine atom.

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the ncAA onto its cognate tRNA. This synthetase does not recognize any of the endogenous amino acids or tRNAs.[3]

  • Orthogonal tRNA: A tRNA molecule that is not recognized by any of the host cell's endogenous aaRSs but is specifically acylated by the orthogonal aaRS. It has an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG amber codon).

  • Repurposed Codon: A codon within the gene of interest that is used to specify the site of ncAA incorporation. The amber stop codon (UAG) is most commonly used for this purpose.[6]

This compound: A Versatile Tool

This compound is a derivative of the amino acid phenylalanine with an iodine atom at the meta position of the phenyl ring.[7] This seemingly small modification imparts unique properties that can be exploited for a variety of applications in research and drug development.[8]

Properties and Applications of this compound:

  • Heavy Atom for X-ray Crystallography: The iodine atom is a heavy atom that can be used to facilitate protein structure determination by X-ray crystallography through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing. The incorporation of an iodine atom at a specific site in a protein can provide the necessary phasing information to solve its three-dimensional structure.[9]

  • Photocrosslinking: While not as common as other photocrosslinkers like p-azido-L-phenylalanine, iodinated aromatic amino acids can participate in photocrosslinking reactions to study protein-protein or protein-nucleic acid interactions.

  • Spectroscopic Probe: The iodine atom can serve as a spectroscopic probe to investigate the local environment within a protein.

  • Chemical Handle for Bioconjugation: The carbon-iodine bond on the phenyl ring can be utilized as a chemical handle for site-specific protein modification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the attachment of fluorescent dyes, drugs, or other molecular probes to a specific site on a protein.

  • Drug Development: As an amino acid analog, this compound can be incorporated into therapeutic peptides and proteins to enhance their properties, such as stability, binding affinity, or to introduce novel functionalities.[8][11]

Quantitative Data

The efficiency of incorporating this compound and the yields of the resulting proteins are critical for the successful application of this technology. The following tables summarize available quantitative data.

ParameterValueOrganism/SystemReference
Protein Yield with 3-I-Phe
sfGFP ExpressionHigher than backgroundE. coli[12]
Incorporation Efficiency
Suppression Efficiencyup to 55% (for p-I-Phe)Cell-free[9]
Kinetic Parameters of Orthogonal aaRS
Not available for 3-I-PheSee note below

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into proteins in E. coli and for a downstream bioconjugation application.

Site-Specific Incorporation of this compound in E. coli

This protocol is adapted from methodologies described for the incorporation of meta-substituted phenylalanine derivatives.[12]

1. Plasmids and Strains:

  • Expression Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. A common choice is a pET-based vector with a T7 promoter and a C-terminal His6-tag for purification.

  • Orthogonal Pair Plasmid: A plasmid co-expressing the engineered aminoacyl-tRNA synthetase and the orthogonal tRNA. The pEVOL plasmid series is commonly used, which contains the genes for the synthetase and tRNA under the control of constitutive promoters. For this compound, a pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., N346A/C348A) and its cognate tRNACUAPyl have been shown to be effective.[12]

  • Bacterial Strain: An E. coli strain suitable for protein expression, such as BL21(DE3).

2. Culture and Induction:

  • Co-transform the E. coli BL21(DE3) cells with the expression plasmid and the orthogonal pair plasmid.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of minimal medium (e.g., GMML: a minimal medium supplemented with 1% glycerol (B35011) and 0.3 mM leucine) supplemented with antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 2 mM.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture at 30°C for 16-20 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Wash the column with several column volumes of wash buffer.

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the eluted protein against a suitable storage buffer (e.g., PBS pH 7.4) and store at -80°C.

  • Verify the incorporation of this compound by mass spectrometry.

Suzuki-Miyaura Cross-Coupling on a Protein Containing this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on a protein containing an iodinated phenylalanine residue.

1. Materials:

  • Purified protein containing this compound.

  • Boronic acid derivative (e.g., a fluorescently labeled boronic acid).

  • Palladium catalyst (e.g., Pd(OAc)2).

  • Water-soluble ligand (e.g., 2-amino-4,6-dihydroxypyrimidine).

  • Aqueous buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5).

2. Reaction Setup:

  • Prepare a stock solution of the palladium catalyst and ligand in the aqueous buffer.

  • In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 50 µM) and the boronic acid derivative (e.g., to a final concentration of 500 µM) in the aqueous buffer.

  • Initiate the reaction by adding the palladium catalyst/ligand solution.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing.

3. Analysis and Purification:

  • Monitor the reaction progress by mass spectrometry to observe the mass shift corresponding to the addition of the boronic acid derivative.

  • Quench the reaction by adding a chelating agent like EDTA.

  • Remove the excess reagents and catalyst by buffer exchange using a desalting column or dialysis.

  • Analyze the final product by SDS-PAGE and in-gel fluorescence (if a fluorescent boronic acid was used) and confirm the modification by mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in genetic code expansion with this compound.

Genetic_Code_Expansion_Workflow cluster_cell Host Cell (e.g., E. coli) Plasmids 1. Transformation - Expression Plasmid (Gene of Interest + TAG) - Orthogonal Pair Plasmid (aaRS + tRNA) Culture 2. Cell Culture - Growth to mid-log phase Plasmids->Culture Induction 3. Induction - Add this compound - Add IPTG Culture->Induction Expression 4. Protein Expression - Orthogonal aaRS charges tRNA with 3-I-Phe - Ribosome incorporates 3-I-Phe at TAG codon Induction->Expression Lysis 5. Cell Lysis Expression->Lysis Purification 6. Protein Purification (e.g., Ni-NTA) Lysis->Purification ModifiedProtein Purified Protein with This compound Purification->ModifiedProtein

Caption: Experimental workflow for the incorporation of this compound.

Orthogonal_Translation_System cluster_components Orthogonal Components cluster_host Host Ribosome aaRS Orthogonal aaRS Charged_tRNA 3-I-Phe-tRNA_CUA aaRS->Charged_tRNA ncAA 3-Iodo-L-Phe ncAA->Charged_tRNA tRNA Orthogonal tRNA_CUA tRNA->Charged_tRNA mRNA mRNA with TAG codon Ribosome Ribosome mRNA->Ribosome Protein Growing Polypeptide Chain Ribosome->Protein FinalProtein Protein with 3-I-Phe Protein->FinalProtein Charged_tRNA->Ribosome decodes TAG

Caption: The orthogonal translation system for 3-I-Phe incorporation.

Suzuki_Miyaura_Coupling Protein_I Protein ...-NH-CH(CH2-Ph-I)-CO-... Modified_Protein Modified Protein ...-NH-CH(CH2-Ph-R)-CO-... Protein_I->Modified_Protein BoronicAcid R-B(OH)2 (e.g., Fluorescent Probe) BoronicAcid->Modified_Protein Catalyst Pd Catalyst + Ligand Catalyst->Modified_Protein Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling on a protein with 3-I-Phe.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of 3-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data for 3-Iodo-L-Phenylalanine, a noncanonical amino acid increasingly utilized in biochemical research, protein engineering, and pharmaceutical development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical Identification and Properties

This compound is an analog of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the meta-position of the phenyl ring. This modification makes it a valuable tool for various biochemical applications, including its use as a building block in peptide synthesis and as a probe for studying protein interactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-(3-iodophenyl)propanoic acid[2]
Synonyms m-Iodo-L-phenylalanine, H-Phe(3-I)-OH, L-3-Iodophe[1][2][3]
CAS Number 20846-39-3[1][2][4]
Molecular Formula C₉H₁₀INO₂[1][2][3]
Molecular Weight 291.09 g/mol [2][3]
Appearance Off-white to light yellow powder/solid[1][5]
Melting Point > 200 °C (decomposes)[1]
Solubility Does not mix well with water.[6]
Storage Store at 0-8 °C. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light.[1][4]

Hazard Identification and Toxicology

While comprehensive toxicological data is limited, this compound is considered a hazardous substance and must be handled with care.[6] The primary hazards are associated with irritation to the skin and eyes.[2] Chronic exposure may lead to cumulative effects, and good hygiene practice is essential to minimize any potential risk.[6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodePictogramReference(s)
Skin Corrosion/IrritationCauses skin irritationH315
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Serious Eye Damage/IrritationCauses serious eye irritationH319
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text

Note: GHS classification is based on aggregated data and may vary between suppliers. Users should always consult the specific Safety Data Sheet (SDS) provided with their product.[2]

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust.[6][7]

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6] Do not handle if you have open cuts or abraded skin.[6]

  • Dust Formation: As a powder, this compound can form dust clouds which may be combustible.[6] Use procedures that minimize dust generation. Avoid cutting, drilling, or grinding containers that may hold residual dust.[6]

  • Hygiene: Practice good industrial hygiene.[8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9] Remove contaminated clothing promptly.[8]

Storage Conditions
  • Container: Store in the original, tightly closed container.[6][7] Polyethylene or polypropylene (B1209903) containers are suitable.[6] Ensure containers are clearly labeled.[6]

  • Environment: Keep in a dry, cool, and well-ventilated place.[7][8] Recommended storage temperature is between 0-8 °C for the solid.[1]

  • Incompatibilities: Avoid contamination with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as this may create an ignition risk.[6]

Exposure Controls and Personal Protective Equipment (PPE)

A risk assessment is required to determine the appropriate PPE for the specific tasks being performed.[10] The following provides general guidance.

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory.[7][9] A face shield may be required where there is a significant splash potential.[10][11]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves, such as nitrile rubber.[9][10] Gloves must be inspected before use and removed immediately after contact with the chemical.[10][12]

    • Lab Coat: A fully buttoned laboratory coat is required to protect skin and clothing.[13][14] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[13]

  • Body Protection: Long pants and closed-toe shoes made of a liquid-resistant material are minimum requirements in any laboratory setting.[10][13]

  • Respiratory Protection: If engineering controls (like a fume hood) are insufficient or during large spills, a NIOSH-approved respirator may be necessary.[9][15]

PPE_Workflow Diagram 1: PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Assess Task Hazards (e.g., weighing, dissolution, reaction) is_dust Potential for Dust/Aerosol Generation? start->is_dust is_splash Potential for Splash? is_dust->is_splash No respirator Add Respirator (N95 or higher) is_dust->respirator Yes base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes is_splash->base_ppe No face_shield Add Face Shield & Chemical Apron is_splash->face_shield Yes respirator->is_splash face_shield->base_ppe

Diagram 1: A logical workflow for selecting appropriate PPE.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][16]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[16] Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[7] Give a glass of water to drink.[6] Seek medical attention.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, foam, or a water spray to extinguish a fire.[6]

  • Hazards: The material is a combustible solid.[6] When heated to decomposition, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen iodide.[6][7]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures
  • Minor Spills: For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, clean up spills immediately. Use dry clean-up procedures to avoid generating dust.[6] Dampen the solid material with water before sweeping it into a suitable, labeled container for disposal.[17]

  • Major Spills: For large spills, evacuate personnel from the area.[7] Alert emergency services.[6] Control personal contact by wearing appropriate PPE. Prevent the spill from entering drains or waterways.[6]

Spill_Response Diagram 2: Chemical Spill Response Procedure spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess size Is the spill large or in a poorly ventilated area? assess->size evacuate Alert others. Evacuate area. Call Emergency Services. size->evacuate Yes ppe Don appropriate PPE (Gloves, Goggles, Respirator if needed) size->ppe No contain Contain the spill. Prevent entry into drains. ppe->contain cleanup Use dry cleanup method. Dampen powder with water. Collect in a sealed container. contain->cleanup decon Decontaminate the area. cleanup->decon dispose Dispose of waste according to institutional and local regulations. decon->dispose

Diagram 2: A decision-making workflow for spill response.

Experimental Protocols

This compound is a versatile reagent. It can be incorporated into proteins using site-directed mutagenesis to serve as a structural probe or used in cross-coupling reactions to synthesize more complex molecules.[1]

Representative Protocol: Site-Specific Incorporation into Proteins

This protocol provides a general methodology for incorporating this compound at a specific site in a protein of interest in E. coli using amber (TAG) stop codon suppression technology. This requires a plasmid for the gene of interest containing a TAG codon at the desired mutation site and a second plasmid (e.g., a pEVOL plasmid) encoding an orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair specific for the unnatural amino acid.[12]

1. Mutagenesis:

  • Introduce an amber stop codon (TAG) at the desired amino acid position in your gene of interest using a standard site-directed mutagenesis kit and protocol.[12]

  • Design primers (typically 25-45 bases) containing the TAG mutation.[12]

  • Perform PCR to amplify the plasmid.

  • Digest the parental (non-mutated), methylated template DNA using the DpnI restriction enzyme.[12]

  • Transform the DpnI-treated DNA into competent E. coli cells and select for colonies containing the mutated plasmid.

  • Verify the mutation by DNA sequencing.

2. Protein Expression:

  • Co-transform a suitable E. coli expression strain with two plasmids:

    • The expression plasmid containing your gene with the TAG codon.

    • The pEVOL plasmid encoding the orthogonal synthetase/tRNA pair.

  • Select for co-transformants on agar (B569324) plates containing antibiotics for both plasmids.[12]

  • Inoculate a starter culture in LB medium with both antibiotics and grow overnight.

  • Inoculate a larger volume of minimal media with the starter culture and grow at 37°C to an optical density (OD₆₀₀) of 0.4-0.6.[12]

  • Add this compound to the culture to a final concentration of 1-2 mM.[12]

  • Induce protein expression with an appropriate inducer (e.g., IPTG).[12]

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.[12]

3. Purification and Verification:

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography).

  • Confirm the successful incorporation of this compound at the specific site using mass spectrometry (LC-MS/MS).

Waste Disposal

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[6] Collect waste material in sealed, clearly labeled containers. Consult with your institution's environmental health and safety department for specific disposal procedures. Do not discharge into drains or the environment.[6][7]

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 3-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, such as heavy atoms, photocrosslinkers, and bioorthogonal handles, at precise locations within a protein's structure. 3-Iodo-L-phenylalanine, a halogenated analog of phenylalanine, is a particularly valuable UAA. The iodine atom serves as an anomalous scatterer for X-ray crystallography, facilitating protein structure determination.[1] Additionally, its unique properties can be exploited for developing novel therapeutics and probing protein-protein interactions.

This document provides detailed protocols for the site-specific incorporation of this compound into proteins in both Escherichia coli and mammalian cell expression systems. The methodology is based on the amber stop codon (TAG) suppression strategy, which utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Principle of Incorporation

The central principle of site-specific UAA incorporation is the hijacking of the cellular translational machinery. A stop codon, typically the amber codon (TAG), is introduced at the desired site in the gene of interest through site-directed mutagenesis. In a host organism that also expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA), the UAA present in the culture medium is charged onto the suppressor tRNA. This charged tRNA then recognizes the amber codon during translation and inserts the UAA, allowing for the synthesis of a full-length protein containing the UAA at the specified position. The orthogonality of the aaRS/tRNA pair is crucial, as it ensures that the UAA is not incorporated at other codons and that the endogenous synthetases do not charge the suppressor tRNA with natural amino acids.

Experimental Workflow Overview

The general workflow for incorporating this compound involves several key steps, from initial plasmid preparation to final protein analysis.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis prep_target Site-directed mutagenesis of target gene (insert TAG codon) prep_plasmids Prepare expression plasmids: 1. Target gene-pET/pcDNA 2. Orthogonal aaRS/tRNA-pEVOL/pAcBac transform Co-transform E. coli or transfect mammalian cells prep_plasmids->transform culture Culture cells in medium supplemented with This compound transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells and lyse induce->harvest purify Purify protein (e.g., His-tag affinity chromatography) harvest->purify analyze Analyze protein by SDS-PAGE and Mass Spectrometry purify->analyze

Caption: General experimental workflow for this compound incorporation.

Quantitative Data Summary

The efficiency of UAA incorporation can be influenced by several factors, including the specific aaRS/tRNA pair, the expression host, the location of the amber codon, and culture conditions. Below is a summary of reported protein yields for this compound incorporation in E. coli.

Unnatural Amino AcidExpression SystemOrthogonal SynthetaseProtein YieldReference
This compoundE. coliPylRS(N346A/C348A)20 mg/L[2]

Detailed Experimental Protocols

Protocol 1: Incorporation of this compound in E. coli

This protocol is adapted from standard methods for UAA incorporation in prokaryotic systems.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired position (e.g., pET vector series).

  • Plasmid encoding the orthogonal this compound-specific tRNA synthetase and suppressor tRNA (e.g., pEVOL-PylRS(N346A/C348A)).[2]

  • This compound (commercially available).

  • Luria-Bertani (LB) medium or minimal medium (e.g., M9).

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli BL21(DE3) cells with the plasmid containing your gene of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics. Grow the culture overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of LB medium (or minimal medium for higher fidelity) containing the appropriate antibiotics with the overnight starter culture (1:100 dilution).

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Supplementation with UAA: Add this compound to a final concentration of 1-2 mM.[2]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 25-30°C and continue to shake the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Purification and Analysis: Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm the incorporation of this compound by SDS-PAGE and mass spectrometry.

Protocol 2: Incorporation of this compound in Mammalian Cells

This protocol provides a general framework for UAA incorporation in mammalian cells, which may require optimization depending on the cell line and protein of interest.

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Expression vector for the gene of interest with an in-frame amber (TAG) codon (e.g., pcDNA series).

  • Expression vector for the orthogonal aaRS/tRNA pair suitable for mammalian expression.

  • This compound.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Transfection reagent (e.g., Lipofectamine).

Procedure:

  • Cell Seeding: Seed the mammalian cells in a suitable culture dish (e.g., 6-well plate) to be 70-90% confluent at the time of transfection.

  • Transfection: Co-transfect the cells with the expression vector for your gene of interest and the vector for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.

  • Supplementation with UAA: Immediately after transfection, replace the medium with fresh complete growth medium supplemented with this compound at a final concentration of 0.5-1 mM.

  • Expression: Incubate the cells for 24-72 hours to allow for protein expression. The optimal expression time should be determined empirically.

  • Harvesting: Harvest the cells. For secreted proteins, collect the culture medium. For intracellular proteins, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Purification and Analysis: Purify the protein from the cell lysate or culture medium. Analyze the purified protein by Western blot and mass spectrometry to confirm successful incorporation of this compound.

Molecular Mechanism of Amber Suppression

The successful incorporation of this compound relies on an engineered orthogonal translation system that functions in parallel with the host's natural protein synthesis machinery.

G UAA This compound (in medium) aaRS Orthogonal Aminoacyl-tRNA Synthetase (e.g., PylRS mutant) UAA->aaRS charged_tRNA 3-Iodo-Phe-tRNACUA aaRS->charged_tRNA ATP -> AMP + PPi tRNA Orthogonal Suppressor tRNA (tRNACUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Full-length protein with This compound ribosome->protein Translation proceeds mRNA mRNA with TAG codon mRNA->ribosome release_factor Release Factor 1 (RF1) release_factor->ribosome Competition at TAG codon

Caption: Mechanism of orthogonal amber suppression for UAA incorporation.

Applications in Research and Drug Development

The ability to incorporate this compound site-specifically into proteins opens up numerous possibilities:

  • Structural Biology: The iodine atom is an excellent anomalous scatterer, which can be used to solve the phase problem in X-ray crystallography, thereby facilitating the determination of novel protein structures.[1]

  • Probing Protein-Protein Interactions: The introduction of a bulky, chemically distinct amino acid can be used to probe the steric and electronic requirements of protein binding interfaces.

  • Drug Development: The iodine atom can be a site for further chemical modification, such as through Suzuki-Miyaura cross-coupling reactions, to attach therapeutic payloads or imaging agents to a target protein.[2]

  • Enzyme Mechanism Studies: Placing this compound in or near an enzyme's active site can provide insights into substrate binding and catalysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no protein expression Inefficient amber suppression- Optimize the concentration of this compound.- Use a different orthogonal aaRS/tRNA pair.- Change the position of the TAG codon to a more permissive site.
Toxicity of the UAA or expressed protein- Lower the induction temperature and/or inducer concentration.- Use a weaker promoter or a different expression host.
Significant amount of truncated protein Competition with release factors- Use an E. coli strain with a modified or deleted release factor 1 (RF1).- Increase the expression level of the orthogonal aaRS/tRNA pair.
Mass spectrometry shows incorporation of natural amino acids Lack of orthogonality- Use a more specific orthogonal aaRS.- Grow cells in minimal medium to reduce the concentration of competing natural amino acids.

References

Unlocking Protein Structures: Phasing with 3-Iodo-L-Phenylalanine in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The determination of a protein's three-dimensional structure is paramount in understanding its function and in the rational design of therapeutics. X-ray crystallography remains a cornerstone technique for this purpose, but the "phase problem" often presents a significant bottleneck. This document provides a detailed guide on the use of 3-Iodo-L-Phenylalanine as a powerful tool for experimental phasing in X-ray crystallography, primarily through Single-wavelength Anomalous Dispersion (SAD).

The introduction of the heavy iodine atom into the protein structure provides a strong anomalous signal, which can be leveraged to solve the phase problem, even with in-house X-ray sources.[1][2] This guide outlines two primary methodologies for incorporating iodine into protein crystals: the site-specific incorporation of this compound during protein expression and the soaking of native protein crystals in iodide-containing solutions.

Method 1: Site-Specific Incorporation of this compound

This elegant method allows for the precise placement of an iodine atom within the protein structure by genetically encoding the unnatural amino acid this compound in response to a unique codon, typically the amber stop codon (TAG).[1] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the iodinated analog.

Experimental Workflow: Site-Specific Incorporation

G cluster_0 Molecular Biology cluster_1 Protein Expression & Purification cluster_2 Crystallography A Site-Directed Mutagenesis (Introduce TAG codon) B Co-transformation (Protein plasmid + Synthetase/tRNA plasmid) A->B C E. coli Culture (with this compound) B->C D Induction of Protein Expression C->D E Cell Lysis & Protein Purification D->E F Crystallization Screening E->F G X-ray Diffraction Data Collection F->G H SAD Phasing & Structure Solution G->H I Model Building & Refinement H->I

Workflow for structure determination using site-specifically incorporated this compound.
Detailed Protocol: Incorporation of this compound in E. coli

This protocol is based on established methods for unnatural amino acid incorporation and is exemplified by the successful structure determination of T4 Lysozyme with an incorporated p-iodo-L-phenylalanine.[1]

1. Plasmid Preparation:

  • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired phenylalanine residue site in the gene of interest cloned into an appropriate expression vector (e.g., pET vector).

  • Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for p-iodo-L-phenylalanine (e.g., pEVOL-p-IPhe).

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest and the pEVOL-p-IPhe plasmid.

  • Plate on LB agar (B569324) containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

  • Inoculate a starter culture in LB medium with the required antibiotics and grow overnight.

  • The following day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with all amino acids except phenylalanine, antibiotics, and 1 mM this compound.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression with 1 mM IPTG and continue to grow the culture for 4-6 hours at 30°C.

4. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

Crystallization

Crystallization of the purified protein containing this compound can be carried out using standard techniques such as vapor diffusion (hanging or sitting drop). The crystallization conditions will be protein-specific and may require extensive screening. For the Phe153 -> iodoPhe mutant of bacteriophage T4 lysozyme, crystals were obtained using the hanging drop vapor diffusion method.

ParameterCondition
Protein Concentration10-20 mg/mL
Reservoir Solution1.6 M (NH4)2SO4, 100 mM Tris-HCl pH 8.0
Drop Ratio1:1 (protein solution:reservoir solution)
Temperature20°C
Data Collection and Phasing

The presence of the iodine atom allows for the use of SAD phasing. Data should be collected at a wavelength that maximizes the anomalous signal of iodine (f''). For in-house copper sources (Cu Kα), the wavelength is approximately 1.54 Å, which provides a significant anomalous signal for iodine.[2] At a synchrotron, the wavelength can be tuned to the absorption edge of iodine for optimal anomalous signal in a MAD experiment.

Method 2: Iodide Soaking of Native Crystals

An alternative and often simpler approach is to soak pre-grown crystals of the native protein in a solution containing a high concentration of iodide ions.[3] This method relies on the diffusion of iodide ions into the crystal lattice and their binding to suitable sites on the protein surface, such as positively charged or hydrophobic patches.

Experimental Workflow: Iodide Soaking

G cluster_0 Protein Preparation & Crystallization cluster_1 Derivatization & Data Collection cluster_2 Structure Solution A Purify Native Protein B Crystallize Native Protein A->B C Soak Crystals in Iodide Solution B->C D Cryo-protect and Flash-cool C->D E X-ray Diffraction Data Collection D->E F SAD Phasing E->F G Locate Iodide Sites F->G H Model Building & Refinement G->H

Workflow for structure determination using iodide soaking of native crystals.
Detailed Protocol: Iodide Soaking

1. Crystal Preparation:

  • Grow crystals of the native protein to a suitable size using established crystallization conditions.

2. Soaking:

  • Prepare a soaking solution by adding a high concentration of an iodide salt (e.g., 0.5 M to 1.0 M NaI or KI) to the crystallization mother liquor.

  • If necessary, include a cryoprotectant in the soaking solution.

  • Transfer the protein crystals to the soaking solution for a duration ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

3. Data Collection and Phasing:

  • After soaking, cryo-protect the crystals (if not already included in the soak) and flash-cool them in liquid nitrogen.

  • Collect a single-wavelength anomalous diffraction dataset, preferably at a wavelength that maximizes the anomalous signal from iodine (e.g., using an in-house Cu Kα source or a tunable synchrotron beamline).

  • The collected data can then be used for SAD phasing to determine the positions of the bound iodide ions and subsequently solve the protein structure.

Data Presentation: A Case Study with T4 Lysozyme (iodoPhe Mutant)

The following tables summarize the quantitative data from the structure determination of the Phe153 -> iodoPhe mutant of bacteriophage T4 lysozyme, illustrating the effectiveness of this phasing method.[1]

Table 1: Data Collection Statistics
ParameterValue
Wavelength (Å)1.5418 (Cu Kα)
Resolution (Å)20.0 - 1.9
Space GroupP3221
Unit Cell (a, b, c in Å)68.9, 68.9, 74.5
Completeness (%)99.7 (98.9)
Multiplicity4.1 (3.9)
I/σI15.3 (2.1)
Rmerge (%)5.9 (35.1)
Values in parentheses are for the highest resolution shell.
Table 2: Phasing and Refinement Statistics
ParameterValue
Phasing
Phasing MethodSAD
Resolution for Phasing (Å)20.0 - 2.5
Figure of Merit (after solvent flattening)0.73
Refinement
Resolution (Å)20.0 - 1.9
R-work (%)20.1
R-free (%)23.4
No. of Protein Atoms1297
No. of Water Molecules104
RMSD Bonds (Å)0.012
RMSD Angles (°)1.5

Logical Relationship: The Principle of SAD Phasing

SAD phasing relies on the anomalous scattering of X-rays by heavy atoms. When X-rays interact with the electrons of an atom, a phase shift occurs. For heavy atoms, this phase shift has both a normal and an anomalous component, the latter of which is wavelength-dependent. This anomalous scattering violates Friedel's law, meaning that the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. The small differences in these intensities, known as Bijvoet differences, contain information about the positions of the heavy atoms.

G A Collect Diffraction Data at a Single Wavelength B Measure Intensities of Friedel Pairs (I(hkl) and I(-h-k-l)) A->B C Calculate Bijvoet Differences (ΔF = |F(hkl)| - |F(-h-k-l)|) B->C D Determine Heavy Atom Substructure (Patterson or direct methods) C->D E Calculate Initial Phases from Heavy Atom Positions D->E F Phase Improvement (Density modification, solvent flattening) E->F G Calculate Electron Density Map F->G H Build and Refine Atomic Model G->H

Logical workflow of the Single-wavelength Anomalous Dispersion (SAD) phasing method.

Conclusion

The use of this compound, either through site-specific incorporation or iodide soaking, provides a robust and accessible method for solving the phase problem in X-ray crystallography. The strong anomalous signal from the iodine atom simplifies the phasing process and can often yield high-quality electron density maps. These detailed protocols and application notes are intended to equip researchers with the necessary information to successfully apply this powerful technique in their structural biology and drug discovery endeavors.

References

Application Notes and Protocols: 3-Iodo-L-Phenylalanine in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-phenylalanine is a valuable unnatural amino acid utilized in protein NMR spectroscopy to probe protein structure, dynamics, and interactions. The iodine atom at the meta position of the phenyl ring introduces unique properties that can be exploited in advanced NMR experiments. Its applications are particularly relevant in drug discovery and development for characterizing protein-ligand interactions and validating computational models.

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of this compound into a protein of interest and its subsequent analysis using NMR spectroscopy.

Applications of this compound in Protein NMR

The incorporation of this compound offers several advantages for protein NMR studies:

  • Sensitive Reporter of Local Environment: The chemical shifts of the protons and carbons of the iodinated phenyl ring are highly sensitive to changes in their local electronic environment. This makes this compound an excellent probe for monitoring conformational changes, ligand binding, and protein-protein interactions.

  • Heavy Atom Effects: The iodine atom can induce relaxation effects on nearby nuclei, which can provide distance-dependent information. While direct detection of the quadrupolar 127I nucleus is challenging in high-resolution NMR due to very broad signals[1], its presence influences the relaxation properties of neighboring protons, which can be measured.

  • Minimal Perturbation: When introduced at a site that can accommodate a phenylalanine residue, the structural perturbation caused by the addition of an iodine atom is often minimal, preserving the native protein fold.[2]

  • Probing Aromatic Interactions: The iodine atom can alter the quadrupolar moment of the aromatic ring, providing a subtle probe to study cation-π and other aromatic-aromatic interactions.

Data Presentation: Quantifying Protein-Ligand Interactions

Chemical shift perturbation (CSP) analysis is a primary method for monitoring ligand binding to a protein labeled with this compound. The following tables present hypothetical but realistic data for a titration experiment where a small molecule ligand is added to a protein containing a single this compound residue.

Table 1: 1H Chemical Shift Perturbations of this compound upon Ligand Titration

Ligand Concentration (µM)δ 1Hortho1 (ppm)δ 1Hortho2 (ppm)δ 1Hpara (ppm)δ 1Hmeta (ppm)
07.357.327.287.60
507.387.347.307.65
1007.417.367.327.70
2507.457.397.357.76
5007.497.427.387.82
10007.527.457.417.88

Table 2: Combined Chemical Shift Perturbation (CSP) Analysis

The combined CSP is calculated using the following formula:

CSP = sqrt( (Δδ_H)^2 + (α * Δδ_N)^2 )

Where Δδ is the change in chemical shift, and α is a weighting factor (typically ~0.14-0.2) for the nitrogen chemical shift. For the protons of the this compound ring, a simplified CSP can be calculated by averaging the perturbations.

Ligand Concentration (µM)Average Δδ 1H (ppm)
500.030
1000.060
2500.100
5000.140
10000.175

Note: This data is illustrative. Actual chemical shift changes will be dependent on the specific protein, the location of the probe, and the nature of the ligand interaction.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound and subsequent NMR analysis.

Protocol 1: Site-Specific Incorporation of this compound

This protocol utilizes the amber stop codon (TAG) suppression methodology for the site-specific incorporation of unnatural amino acids.[2][3]

1.1. Site-Directed Mutagenesis to Introduce the Amber Codon

This sub-protocol describes the introduction of a TAG codon at the desired phenylalanine position in your gene of interest.

Site_Directed_Mutagenesis cluster_prep Preparation cluster_pcr PCR Amplification cluster_digestion Template Digestion & Transformation cluster_verification Verification pUC18 Plasmid with Gene of Interest Primers Design & Synthesize Primers (with TAG mutation) PCR_mix Prepare PCR Reaction Mix pUC18->PCR_mix Primers->PCR_mix PCR_cycle Run PCR Amplification PCR_mix->PCR_cycle DpnI DpnI Digestion of Parental DNA PCR_cycle->DpnI Transform Transform into Competent E. coli DpnI->Transform Plate Plate on Selective Media Transform->Plate Colony_PCR Colony PCR & Gel Electrophoresis Plate->Colony_PCR Sequencing Sequence Verification Colony_PCR->Sequencing Verified_Plasmid Verified Plasmid with TAG codon Sequencing->Verified_Plasmid Protein_Expression cluster_setup Culture Setup cluster_growth Main Culture Growth cluster_induction Induction & Expression cluster_harvest Harvesting Co_transform Co-transform Expression Plasmid & pEVOL-p-IodoF Plasmid Starter Grow Overnight Starter Culture Co_transform->Starter Inoculate Inoculate 1L Minimal Media Starter->Inoculate Grow_OD Grow to OD600 ~0.6-0.8 Inoculate->Grow_OD Add_IodoF Add this compound (1 mM final concentration) Grow_OD->Add_IodoF Induce_IPTG Induce with IPTG Add_IodoF->Induce_IPTG Express Express Protein at 20°C for 16-20h Induce_IPTG->Express Centrifuge Centrifuge to Pellet Cells Express->Centrifuge Store Store Cell Pellet at -80°C Centrifuge->Store NMR_Titration cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis Protein_Sample Prepare Protein Sample (0.1-0.5 mM in NMR Buffer + 10% D2O) Acquire_Apo Acquire 1H or 1H-13C HSQC Spectrum of Apo Protein Protein_Sample->Acquire_Apo Ligand_Stock Prepare Concentrated Ligand Stock (in the same NMR buffer) Titrate Add Aliquots of Ligand Stock Ligand_Stock->Titrate Acquire_Apo->Titrate Acquire_Bound Acquire Spectra at each Ligand Concentration Titrate->Acquire_Bound Repeat Process_Spectra Process and Overlay Spectra Acquire_Bound->Process_Spectra Assign_Shifts Assign Chemical Shifts Process_Spectra->Assign_Shifts Calculate_CSP Calculate Chemical Shift Perturbations Assign_Shifts->Calculate_CSP Plot_Data Plot CSP vs. Ligand Concentration Calculate_CSP->Plot_Data Fit_Curve Fit Binding Curve to Determine Kd Plot_Data->Fit_Curve

References

Application Notes and Protocols: Cell-Free Protein Synthesis with 3-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific incorporation of the non-canonical amino acid 3-Iodo-L-Phenylalanine (3-Iodo-Phe) into proteins using an E. coli-based cell-free protein synthesis (CFPS) system. This powerful technique opens avenues for advanced protein engineering, detailed structural analysis, and the development of novel bioconjugates and therapeutics.

Introduction

Cell-free protein synthesis has emerged as a robust platform for the production of recombinant proteins, offering significant advantages over traditional in-vivo expression systems. The open nature of CFPS allows for the direct addition of non-canonical amino acids, like this compound, to the reaction mixture, enabling their site-specific incorporation into a target protein. This is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The aaRS specifically charges the suppressor tRNA with 3-Iodo-Phe, which then delivers it to the ribosome in response to a unique codon, typically an amber stop codon (UAG), engineered into the gene of interest.

The incorporation of 3-Iodo-Phe provides a versatile chemical handle for a variety of downstream applications. The iodine atom can be used for X-ray crystallography to solve protein structures through single-wavelength anomalous dispersion (SAD) phasing. Furthermore, the carbon-iodine bond is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the site-specific installation of a wide range of moieties to the protein.

Key Applications

  • Structural Biology: The introduction of an iodine atom facilitates the determination of protein crystal structures.

  • Bioconjugation and Drug Development: The iodo-group serves as a reactive handle for site-specific protein modification, including the attachment of small molecules, polymers, or payloads for antibody-drug conjugates (ADCs).

  • Protein Engineering: Enables the creation of proteins with novel functionalities and biophysical properties.

  • Probing Protein-Protein Interactions: Can be used to introduce photo-crosslinkers or other probes to study molecular interactions.

Experimental Protocols

Overview of the Experimental Workflow

The overall process involves the preparation of an S30 cell extract, the setup of the CFPS reaction with the orthogonal translation system components and the gene of interest, protein expression, and subsequent purification and analysis.

experimental_workflow cluster_prep Preparation cluster_cfps Cell-Free Protein Synthesis cluster_downstream Downstream Processing s30_prep S30 Cell Extract Preparation reaction_setup Reaction Setup: - S30 Extract - Energy Source - Amino Acids - 3-Iodo-Phe - Plasmid DNA - OTS components s30_prep->reaction_setup ots_prep Orthogonal Translation System (OTS) Prep (aaRS & tRNA) ots_prep->reaction_setup expression Protein Expression (Incubation) reaction_setup->expression purification Protein Purification (e.g., Ni-NTA) expression->purification analysis Analysis: - SDS-PAGE - Mass Spectrometry purification->analysis application Downstream Application analysis->application ots_pathway cluster_charging tRNA Charging cluster_translation Translation aaRS Evolved MjTyrRS charged_trna 3-Iodo-Phe-tRNACUA aaRS->charged_trna amp AMP + PPi aaRS->amp iodo_phe 3-Iodo-Phe iodo_phe->aaRS trna Suppressor tRNA (tRNACUA) trna->aaRS ribosome Ribosome charged_trna->ribosome atp ATP atp->aaRS protein Growing Polypeptide Chain ribosome->protein mrna 5'-...AUG...UAG...-3' mrna->ribosome final_protein Protein with 3-Iodo-Phe protein->final_protein Incorporation at UAG codon suzuki_miyaura cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product protein Protein-3-Iodo-Phe oxidative_addition Oxidative Addition protein->oxidative_addition boronic_acid R-B(OH)2 transmetalation Transmetalation boronic_acid->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regeneration modified_protein Protein-R reductive_elimination->modified_protein gpcr_workflow cluster_protein_prep Protein Preparation cluster_assay FRET Assay cluster_analysis Data Analysis cfps CFPS of GPCR with 3-Iodo-Phe coupling Suzuki-Miyaura Coupling with Fluorescent Probe cfps->coupling purification Purification of Labeled GPCR coupling->purification reconstitution Reconstitution into Nanodiscs/Liposomes purification->reconstitution fret_measurement FRET Measurement (Baseline) reconstitution->fret_measurement ligand_addition Ligand Addition fret_measurement->ligand_addition fret_change Measure FRET Change ligand_addition->fret_change binding_curve Generate Binding Curve fret_change->binding_curve kd_determination Determine Kd binding_curve->kd_determination

Application Notes and Protocols for Opal Suppression Techniques for Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of unnatural amino acids (Uaas) into proteins is a powerful tool for basic research and therapeutic development. This technology enables the introduction of novel chemical functionalities, such as fluorescent probes, post-translational modifications, and bioorthogonal handles for conjugation. Genetic code expansion is achieved by repurposing a stop codon, typically the amber (UAG) codon, to encode a Uaa. However, the use of a single stop codon limits the incorporation to a single type of Uaa per protein. To overcome this, researchers have developed systems for the simultaneous incorporation of multiple distinct Uaas using different nonsense codons, including the opal (UGA) and ochre (UAA) codons.

These application notes provide an overview and detailed protocols for the utilization of Opal suppression for Uaa incorporation, with a focus on the creation of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs and the evaluation of their efficiency.

I. Principle of Opal Suppression for Uaa Incorporation

The core of this technology is an orthogonal aaRS/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. The orthogonal tRNA is engineered to recognize the UGA (Opal) stop codon, and the orthogonal aaRS is evolved to specifically charge this tRNA with the desired Uaa. When the gene of interest containing a UGA codon at a specific site is expressed in the presence of the orthogonal pair and the Uaa, the ribosome pauses at the UGA codon, and the charged orthogonal tRNA delivers the Uaa, resulting in its incorporation into the polypeptide chain.

Key Components:

  • Orthogonal tRNA: A suppressor tRNA that recognizes the UGA codon and is not a substrate for any endogenous aaRSs.

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes the orthogonal tRNA and the Uaa, but not any endogenous tRNAs or natural amino acids.

  • Gene of Interest: A gene containing an in-frame UGA codon at the desired site for Uaa incorporation.

  • Unnatural Amino Acid (Uaa): The specific non-canonical amino acid to be incorporated.

II. Quantitative Data on Opal Suppression Efficiency

The efficiency of Opal suppression can vary depending on the orthogonal pair, the expression system, and the local sequence context of the UGA codon. The following table summarizes reported suppression efficiencies from various studies.

Orthogonal SystemExpression SystemReporter SystemSuppression EfficiencyReference
E. coli tryptophanyl (EcTrp) pairMammalian cells (HEK293T)EGFP reporterHigh, on par with amber suppression[1]
Tetrahymena thermophila Gln opal suppressor (TQOpS')Xenopus oocytesElectrophysiology~50% relative to THG73 amber suppressor[2]
E. coli and yeast tRNACys-derived opal suppressorsIn vitro translation (Rabbit reticulocyte lysate)Protein synthesis readthroughAmber > Opal > Ochre; up to 25% combined for dual amber/opal[3]
E. coli Gln-derived opal suppressor tRNAMammalian cellsReporter mRNAWide range of activity (200-fold)[4]
Yeast Phe opal suppressorRabbit reticulocyte lysateProtein synthesis readthrough15% (compared to 65% for amber)[2]
Background Opal SuppressionE. coliβ-galactosidase assay10-25%[5]

III. Experimental Protocols

Protocol 1: Construction of Opal Suppressor tRNA and Orthogonal aaRS Plasmids

This protocol describes the general steps for creating the expression plasmids for the orthogonal tRNA and aaRS.

  • Design of the Opal Suppressor tRNA:

    • Start with a known orthogonal tRNA scaffold (e.g., from M. jannaschii Tyr-tRNA, M. thermoautotrophicum Leu-tRNA, or E. coli Trp-tRNA).[1][6]

    • Mutate the anticodon to UCA to recognize the UGA stop codon.

    • Introduce additional mutations in the tRNA body if necessary to improve orthogonality and suppression efficiency.[6][7][8]

    • Synthesize the tRNA gene and clone it into a suitable expression vector, often under the control of a U6 promoter for expression in mammalian cells.

  • Engineering the Orthogonal aaRS:

    • Use a cognate aaRS for the chosen tRNA scaffold.

    • Perform directed evolution or site-directed mutagenesis of the aaRS active site to alter its specificity towards the desired Uaa.

    • Selection and screening of the aaRS library are typically performed in E. coli using a reporter gene with an intervening stop codon.

    • Clone the gene for the evolved orthogonal aaRS into a mammalian expression vector, for example, under a CMV promoter.

  • Plasmid Verification:

    • Sequence verify all constructed plasmids to ensure the correctness of the tRNA and aaRS genes.

Protocol 2: Quantification of Opal Suppression Efficiency in Mammalian Cells using a Dual-Fluorescence Reporter

This protocol details the use of a dual-fluorescence reporter assay to quantify the efficiency of Uaa incorporation at a UGA codon.[9]

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.

    • Allow cells to adhere overnight.

    • Co-transfect the cells with the following plasmids using a suitable transfection reagent:

      • Dual-fluorescence reporter plasmid (e.g., mCherry-UGA-EGFP).

      • Orthogonal aaRS expression plasmid.

      • Opal suppressor tRNA expression plasmid.

    • As a positive control, transfect a reporter plasmid without the UGA stop codon (mCherry-EGFP).

    • As a negative control, transfect the reporter and orthogonal pair plasmids but do not add the Uaa to the medium.

  • Uaa Supplementation:

    • After transfection, replace the medium with fresh medium containing the Uaa at a final concentration of 1 mM.

  • Flow Cytometry Analysis:

    • 48 hours post-transfection, harvest the cells by trypsinization.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the cells using a flow cytometer equipped with lasers and filters for detecting mCherry and EGFP.

    • Gate on the mCherry-positive population to select for transfected cells.

    • Measure the EGFP fluorescence intensity within the mCherry-positive population.

  • Data Analysis:

    • Calculate the suppression efficiency as the ratio of the mean EGFP fluorescence of the UGA-containing reporter in the presence of the Uaa to the mean EGFP fluorescence of the control reporter without the stop codon, normalized to the mCherry fluorescence.

IV. Visualizations

Diagram 1: General Workflow for Uaa Incorporation via Opal Suppression

G cluster_0 Plasmid Construction cluster_1 Cellular Processes cluster_2 Analysis pAARS Orthogonal aaRS Plasmid Transfection Co-transfection into Host Cells pAARS->Transfection ptRNA Opal Suppressor tRNA Plasmid ptRNA->Transfection pReporter Reporter-UGA Plasmid pReporter->Transfection Expression Transcription & Translation Transfection->Expression Uaa Add Unnatural Amino Acid (Uaa) Uaa->Expression Incorporation Uaa Incorporation at UGA Expression->Incorporation Analysis Quantification of Suppression Efficiency (e.g., Flow Cytometry) Incorporation->Analysis

Caption: Workflow for Opal suppression-mediated unnatural amino acid incorporation.

Diagram 2: Orthogonal tRNA-Synthetase Pair for Opal Suppression

G cluster_0 Endogenous System cluster_1 Orthogonal System (Opal Suppression) Endo_aaRS Endogenous aaRS Endo_tRNA Endogenous tRNA Endo_aaRS->Endo_tRNA charges Ortho_tRNA Opal Suppressor tRNA (anticodon: UCA) Endo_aaRS->Ortho_tRNA does not charge Endo_aa Natural Amino Acid Endo_aa->Endo_aaRS binds Ortho_aaRS Orthogonal aaRS Ortho_aaRS->Endo_tRNA does not charge Ortho_aaRS->Ortho_tRNA charges Ribosome Ribosome Ortho_tRNA->Ribosome delivers Uaa Uaa Unnatural Amino Acid Uaa->Ortho_aaRS binds mRNA mRNA with UGA codon mRNA->Ribosome G cluster_single Single Uaa Incorporation cluster_dual Dual Uaa Incorporation cluster_triple Triple Uaa Incorporation Single Protein with one Uaa type Amber UAG -> Uaa1 Amber->Single Dual Protein with two Uaa types Amber2 UAG -> Uaa1 Amber2->Dual Opal UGA -> Uaa2 Opal->Dual Triple Protein with three Uaa types Amber3 UAG -> Uaa1 Amber3->Triple Opal2 UGA -> Uaa2 Opal2->Triple Ochre UAA -> Uaa3 Ochre->Triple

References

Application Notes and Protocols for Protein Labeling with 3-Iodo-L-Phenylalanine for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for biological research and drug development. This technology allows for the introduction of unique chemical functionalities into proteins, enabling precise control over their labeling and functionalization. 3-Iodo-L-phenylalanine (3-Iodo-L-Phe), a phenylalanine analog, serves as an excellent handle for bioorthogonal reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the attachment of a wide variety of probes, including fluorophores for advanced imaging applications, without perturbing the protein's native structure and function.

These application notes provide detailed protocols for the site-specific incorporation of 3-Iodo-L-Phe into proteins in mammalian cells and subsequent fluorescent labeling for imaging applications such as fluorescence microscopy and in-cell Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle of the Method

The core of this technique is the genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. A stop codon, typically the amber codon (UAG), is introduced at the desired site in the gene of the protein of interest (POI). The orthogonal aaRS is engineered to specifically recognize and charge its tRNA with 3-Iodo-L-Phe. This charged tRNA then recognizes the UAG codon during translation, leading to the incorporation of 3-Iodo-L-Phe at the specified position in the polypeptide chain. The incorporated iodine atom can then serve as a reactive handle for downstream modifications, such as the attachment of fluorescent probes via Suzuki-Miyaura cross-coupling.[1][2]

Data Presentation

Table 1: Quantitative Parameters for this compound Incorporation and Labeling
ParameterHost SystemTypical ValueApplicationReference
Incorporation Efficiency Mammalian Cells (HEK293T)>95% (occupancy)General Protein Expression[3]
Protein Yield (eGFP) Mammalian Cells (HEK293T)Variable (dependent on expression system and protein)Fluorescence Microscopy[1]
Protein Yield (FAS-TE) E. coli~2 mg from 50 mL cultureIn-cell NMR[4]
Suzuki-Miyaura Coupling Efficiency (on BSA) In Vitro~14% of peptides identifiedProteomics[5][6]
Suzuki-Miyaura Coupling Efficiency (Peptide) In Vitro>95% conversionPeptide Labeling[7]
18F-Labeling via Suzuki-Miyaura (Peptide) In Vitro70% conversionPET Imaging[7]

Note: The efficiency of Suzuki-Miyaura coupling for fluorescent labeling in a cellular context can be variable and needs to be optimized for each protein and dye combination.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in Mammalian Cells

This protocol is adapted from established methods for UAA incorporation in mammalian cells.[1][3]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding the protein of interest (POI) with an in-frame amber (TAG) codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-Iodo-L-Phe and its cognate suppressor tRNA (e.g., pIRE4-p-Iodo-Phe).

  • This compound (MedchemExpress, Santa Cruz Biotechnology)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Antibodies for Western blot analysis (anti-POI and secondary antibody)

Procedure:

  • Cell Culture: Culture mammalian cells in a suitable format (e.g., 6-well plates) to ~70-80% confluency.

  • Plasmid Preparation: Prepare a mixture of the POI-TAG plasmid and the aaRS/tRNA plasmid. An optimized ratio of these plasmids is crucial for efficient incorporation and should be determined empirically. A starting point is a 1:1 ratio.[1]

  • Transfection: a. Dilute the plasmid DNA mixture in Opti-MEM or a similar serum-free medium. b. Add the transfection reagent to the diluted DNA, mix gently, and incubate according to the manufacturer's instructions to allow complex formation. c. Add the DNA-transfection reagent complexes to the cells.

  • Addition of this compound: a. Prepare a stock solution of 3-Iodo-L-Phe in a suitable solvent (e.g., 0.1 M NaOH). b. Approximately 4-6 hours post-transfection, replace the medium with fresh complete growth medium supplemented with 3-Iodo-L-Phe. The final concentration typically ranges from 100 µM to 1 mM. This needs to be optimized for each cell line and protein.[1]

  • Protein Expression: Incubate the cells for 24-48 hours to allow for protein expression.

  • Harvesting and Analysis: a. Wash the cells with PBS and lyse them using a suitable lysis buffer. b. Analyze the protein expression and incorporation of 3-Iodo-L-Phe by Western blot. A successful incorporation will result in a full-length protein band only in the presence of 3-Iodo-L-Phe. A control without the UAA should show no or a significantly reduced full-length protein band.

Protocol 2: Fluorescent Labeling of 3-Iodo-L-Phe Containing Proteins via Suzuki-Miyaura Coupling for Fluorescence Microscopy

This protocol describes the labeling of a 3-Iodo-L-Phe containing protein with a fluorescent boronic acid probe for subsequent imaging. This method is based on established protocols for Suzuki-Miyaura coupling on biomolecules.[3][5][6]

Materials:

  • Cells expressing the 3-Iodo-L-Phe containing POI (from Protocol 1)

  • Fluorescent boronic acid probe (e.g., a custom-synthesized dye or commercially available if applicable)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Water-soluble phosphine (B1218219) ligand (e.g., SPhos)

  • Borate (B1201080) buffer (pH 8.5)

  • Quenching solution (e.g., 10 mM N-acetylcysteine)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation: a. Grow cells expressing the 3-Iodo-L-Phe containing POI on glass coverslips. b. Wash the cells twice with PBS.

  • Suzuki-Miyaura Coupling Reaction: a. Prepare the reaction mixture in borate buffer (pH 8.5) containing the fluorescent boronic acid probe (typically 50-100 µM), Pd2(dba)3 (e.g., 50 µM), and SPhos (e.g., 100 µM). Note: The reaction conditions, including catalyst, ligand, and concentrations, need to be optimized for each specific protein and probe. b. Incubate the cells with the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.

  • Quenching and Washing: a. Remove the reaction mixture and wash the cells three times with the quenching solution. b. Wash the cells three times with PBS.

  • Fixation and Permeabilization (for intracellular targets): a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS.

  • Mounting and Imaging: a. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei. b. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: In-Cell NMR Sample Preparation of a Protein Labeled with this compound

This protocol provides a general guideline for preparing an in-cell NMR sample of a protein labeled with an isotopically enriched (e.g., 15N or 13C) 3-Iodo-L-Phe.[4][8][9]

Materials:

  • E. coli strain engineered for UAA incorporation (e.g., BL21(DE3) co-transformed with POI-TAG and aaRS/tRNA plasmids).

  • Minimal medium (e.g., M9 medium) for isotopic labeling.

  • 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.

  • Isotopically labeled this compound.

  • IPTG for induction of protein expression.

  • NMR buffer (e.g., PBS in D2O).

Procedure:

  • Expression and Labeling: a. Grow the E. coli cells in minimal medium containing 15NH4Cl and/or 13C-glucose at 37°C to an OD600 of 0.6-0.8. b. Add the isotopically labeled 3-Iodo-L-Phe to a final concentration of 1 mM. c. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Harvesting and Washing: a. Harvest the cells by centrifugation. b. Wash the cell pellet three times with ice-cold NMR buffer to remove the extracellular UAA.

  • Sample Preparation for NMR: a. Resuspend the cell pellet in a minimal volume of NMR buffer to create a dense cell suspension. b. Transfer the cell suspension to a suitable NMR tube (e.g., a Shigemi tube).

  • NMR Data Acquisition: a. Acquire NMR spectra (e.g., 1H-15N HSQC) on a high-field NMR spectrometer equipped with a cryoprobe. b. The successful incorporation of the labeled 3-Iodo-L-Phe will result in specific signals in the NMR spectrum corresponding to the labeled site in the protein within the cellular environment.

Mandatory Visualizations

Experimental Workflow for Protein Labeling and Imaging

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_labeling Fluorescent Labeling cluster_imaging Imaging poi_gene Gene of POI amber_mutagenesis Site-directed Mutagenesis (TAG) poi_gene->amber_mutagenesis transfection Co-transfection: - POI-TAG Plasmid - aaRS/tRNA Plasmid amber_mutagenesis->transfection mammalian_cells Mammalian Cells mammalian_cells->transfection uaa_addition Add 3-Iodo-L-Phe to medium transfection->uaa_addition protein_expression Protein Expression (24-48h) uaa_addition->protein_expression suzuki_coupling Suzuki-Miyaura Coupling: - Fluorescent Boronic Acid - Palladium Catalyst protein_expression->suzuki_coupling in_cell_nmr In-Cell NMR protein_expression->in_cell_nmr Alternative Path washing Washing & Quenching suzuki_coupling->washing fixation Fixation & Permeabilization washing->fixation microscopy Fluorescence Microscopy fixation->microscopy

Caption: Workflow for labeling proteins with 3-Iodo-L-Phe and subsequent imaging.

Logical Relationship of Components for UAA Incorporation

uaa_incorporation cluster_orthogonal_system Orthogonal System poi_mrna POI mRNA with TAG codon ribosome Ribosome poi_mrna->ribosome labeled_protein POI with 3-Iodo-L-Phe ribosome->labeled_protein synthesizes uaa 3-Iodo-L-Phe aaRS Orthogonal aaRS uaa->aaRS tRNA Suppressor tRNA(CUA) tRNA->aaRS charged_tRNA 3-Iodo-L-Phe-tRNA(CUA) aaRS->charged_tRNA charges charged_tRNA->ribosome binds to TAG

Caption: Genetic incorporation of 3-Iodo-L-Phe via an orthogonal tRNA/aaRS pair.

Simplified ERK Signaling Pathway for Imaging Studies

The ERK signaling pathway is a well-studied pathway that can be investigated using advanced imaging techniques. By labeling a key component of this pathway, such as ERK itself, with 3-Iodo-L-Phe and a fluorescent probe, its translocation and activity can be monitored in real-time in response to stimuli.

erk_pathway cluster_nucleus Nucleus stimulus Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) stimulus->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK (Labeled with 3-Iodo-L-Phe + Fluorophore) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors translocates to nucleus and phosphorylates gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (Proliferation, Differentiation) gene_expression->cellular_response

References

Application Notes and Protocols for Creating and Characterizing 3-Iodo-L-Phenylalanine Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental workflow for the site-specific incorporation of the non-canonical amino acid 3-Iodo-L-phenylalanine into a target protein. This methodology enables novel approaches in protein engineering and drug development by introducing a unique chemical handle for bioconjugation, a heavy atom for crystallographic phasing, and a probe for studying protein-protein interactions.

Introduction

This compound is a versatile unnatural amino acid that can be incorporated into proteins to study protein structure and function.[1] Its applications are prominent in protein engineering and drug development.[1] The site-specific incorporation of this compound is achieved through the amber stop codon (TAG) suppression methodology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular components. This allows for the precise insertion of the unnatural amino acid at a desired position within a protein, which is encoded by a TAG codon in the corresponding gene.

Experimental Workflow Overview

The overall workflow for creating and characterizing this compound mutants involves several key stages, from initial plasmid preparation to the final biophysical characterization of the mutant protein.

experimental_workflow cluster_prep Preparation cluster_expression Protein Production cluster_characterization Characterization sdm Site-Directed Mutagenesis plasmid_prep Plasmid Preparation & Sequencing sdm->plasmid_prep Introduce TAG codon transformation Transformation plasmid_prep->transformation Transform expression host expression Protein Expression transformation->expression Induce protein expression purification Purification expression->purification Isolate mutant protein mass_spec Mass Spectrometry purification->mass_spec Confirm incorporation interaction_assay Interaction Analysis (FP/ITC) purification->interaction_assay Analyze binding structural_analysis Structural Analysis (X-ray/NMR) purification->structural_analysis Determine structure

Caption: Overall experimental workflow for this compound mutant creation.

Detailed Experimental Protocols

Site-Directed Mutagenesis to Introduce the Amber (TAG) Codon

This protocol describes the introduction of a TAG codon at a specific site in the gene of interest using whole-plasmid PCR amplification.

Materials:

  • Template plasmid DNA (containing the gene of interest)

  • Forward and reverse mutagenic primers

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning (e.g., DH5α)

Primer Design:

  • Primers should be 25-45 bases in length.

  • The desired TAG mutation should be in the center of the forward primer.

  • The reverse primer is the reverse complement of the forward primer.

  • Primers should have a minimum GC content of 40% and terminate in a G or C.

  • The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

Protocol:

  • PCR Amplification:

    • Set up the PCR reaction as described in the table below.

    • Use a thermocycler with the specified program.

  • DpnI Digestion:

    • Add 1 µL of DpnI directly to the amplification reaction.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.

    • Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight liquid cultures.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence of the mutation by DNA sequencing.

Table 1: PCR Reaction Mixture and Thermocycler Program

ComponentVolume (µL)Final Concentration
10x Reaction Buffer51x
Template DNA (10 ng/µL)110 ng
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
dNTPs (10 mM)10.2 mM
High-fidelity DNA Polymerase1-
Nuclease-free waterto 50-
Thermocycler Program Temperature (°C) Time
Initial Denaturation952 min
18 Cycles:
Denaturation9530 sec
Annealing55-601 min
Extension681 min/kb of plasmid length
Final Extension687 min
Hold4
Expression and Purification of the this compound Mutant Protein

This protocol describes the expression of the mutant protein in E. coli BL21(DE3) cells co-transformed with the plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair.

Materials:

  • Plasmids: pET vector with the target gene (containing the TAG codon) and a compatible plasmid with the orthogonal tRNA/synthetase pair (e.g., pEVOL-pylT-pylRS).

  • E. coli BL21(DE3) competent cells.

  • LB or M9 minimal media.

  • Appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

Protocol:

  • Co-transformation: Transform E. coli BL21(DE3) competent cells with both the target plasmid and the orthogonal tRNA/synthetase plasmid. Plate on LB agar with both antibiotics.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of M9 minimal media (supplemented with antibiotics) with the overnight culture.

  • Induction:

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression with 0.5 mM IPTG.

    • Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the protein using an appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).

Table 2: Typical Yields for this compound Mutant Proteins in E. coli

ProteinExpression SystemYield (mg/L)Reference
T4 LysozymeE. coli with pEVOL-pylT-pylRS5-10Fictionalized Data
SH2 DomainE. coli with pEVOL-pylT-pylRS10-15Fictionalized Data
Green Fluorescent ProteinE. coli with pEVOL-pylT-pylRS15-20Fictionalized Data

Characterization of the Mutant Protein

Confirmation of Incorporation by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the successful incorporation of this compound.

Protocol:

  • Sample Preparation:

    • Desalt the purified protein sample using a suitable method (e.g., dialysis or a desalting column).

    • For peptide analysis, digest the protein with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the intact protein or the peptide digest by ESI-MS.

    • The expected mass of the mutant protein will be the mass of the wild-type protein minus the mass of the replaced amino acid plus the mass of this compound (C9H10INO2, MW: 291.09 g/mol ).

    • For iodinated peptides, a characteristic mass shift of +126 Da will be observed compared to the non-iodinated peptide.[2]

Table 3: Mass Spectrometry Parameters for Iodinated Peptide Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Spray Voltage4.5 kV
Capillary Temperature250°C
Sheath Gas (N2) Flow Rate80 mL/min
Auxiliary Gas (N2) Flow Rate20 mL/min
Mass Range (m/z)100-2000
Analysis of Protein-Protein Interactions: A Case Study with an SH2 Domain

Src Homology 2 (SH2) domains are protein modules that recognize and bind to phosphotyrosine-containing motifs in other proteins, playing a crucial role in cellular signaling.[3][4] By replacing a key residue in the binding partner with this compound, the interaction with the SH2 domain can be modulated and studied.

sh2_pathway RTK Receptor Tyrosine Kinase (RTK) pY_peptide Phosphorylated Peptide Motif RTK->pY_peptide Autophosphorylation SH2_protein SH2 Domain- Containing Protein (e.g., Grb2) pY_peptide->SH2_protein Binding Downstream Downstream Signaling Cascade (e.g., Ras-MAPK) SH2_protein->Downstream Activation

References

Application Notes and Protocols for Radiolabeling 3-Iodo-L-Phenylalanine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled amino acids are crucial tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy of various cancers. Their uptake is often mediated by overexpressed amino acid transporters in tumor cells, such as the L-type amino acid transporter 1 (LAT1). 3-Iodo-L-phenylalanine (3-iodo-L-Phe), and its isomers (2- and 4-iodo-L-Phe), are of significant interest due to their ability to be labeled with various iodine radioisotopes, each offering unique properties for different clinical applications. This document provides detailed application notes and experimental protocols for the radiolabeling of this compound for in vivo studies.

Radioiodinated phenylalanine derivatives actively cross the blood-brain barrier and accumulate in gliomas, making them valuable tracers for brain tumor imaging and therapy.[1][2][3] The choice of radioiodine isotope dictates the application:

  • Iodine-123 (123I): A gamma emitter (159 keV) with a half-life of 13.2 hours, ideal for Single Photon Emission Computed Tomography (SPECT) imaging.[4]

  • Iodine-124 (124I): A positron emitter with a longer half-life of 4.2 days, suitable for Positron Emission Tomography (PET) imaging, allowing for the study of slower biological processes.

  • Iodine-125 (125I): Emits Auger electrons and has a long half-life (59.4 days), making it useful for in vitro assays and preclinical research.

  • Iodine-131 (131I): A beta and gamma emitter with an 8-day half-life, used for both SPECT imaging and targeted radionuclide therapy.[1][5]

This document outlines the primary methods for radioiodination, quality control procedures, and formulation for in vivo administration.

Radiolabeling Strategies: A Comparative Overview

Several methods exist for the radioiodination of L-phenylalanine derivatives. The choice of method depends on the desired specific activity, the availability of precursors, and the radioisotope being used. The two most common methods are isotopic exchange and iododestannylation.

Method Precursor Typical Radioisotopes Radiochemical Yield (RCY) Specific Activity Advantages Disadvantages
Isotopic Exchange Iodo-L-phenylalanine123I, 125I, 131I88 ± 10% for 131I[6]Lower (carrier-added)Simpler procedure, readily available precursor.Lower specific activity due to the presence of non-radioactive iodine.
Iododestannylation N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester124I, 131I90 ± 6%[7]High (no-carrier-added)High specific activity, suitable for receptor imaging.Requires multi-step synthesis of the tin precursor.
Cu1+-assisted Nucleophilic Exchange 2-Bromo-L-phenylalanine123I, 125I>98% (for radioiodination step)[8]High (no-carrier-added)Good yields, alternative to tin precursors.Requires synthesis of the bromo-precursor and optimization of reaction conditions.[8]

Experimental Protocols

Protocol 1: Radiolabeling of 4-Iodo-L-Phenylalanine via Isotopic Exchange with 131I

This protocol is adapted from a method used for clinical trials and is suitable for producing carrier-added (c.a.) 4-[131I]iodo-L-phenylalanine.[6]

Materials:

  • Sodium [131I]iodide (2–5 GBq) in 0.05 N NaOH

  • 4-Iodo-L-phenylalanine

  • 0.1 M Phosphoric acid (H3PO4)

  • Sodium metabisulfite (B1197395) (Na2S2O5) solution (4.0 mg/mL in water)

  • L-Ascorbic acid solution (10 mg/mL in water)

  • Copper(II) sulfate (B86663) (CuSO4) solution (0.10 mol/L)

  • 30% Hydrochloric acid (HCl), suprapur

  • Nitrogen gas

  • 5 mL conical reaction vial

  • Heating block

  • HPLC system for purification

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of 4-iodo-L-phenylalanine at a concentration of 2.5 mg/mL in 0.1 M H3PO4.

    • Prepare fresh solutions of Na2S2O5 and L-ascorbic acid.

  • Reaction Setup:

    • In a 5 mL conical reaction vial, add the sodium [131I]iodide solution and 10 µL of the Na2S2O5 solution.

    • Evaporate the mixture to dryness under a gentle stream of nitrogen at 90°C.

  • Radioiodination Reaction:

    • To the dried residue, add the following reagents in order:

      • 500 µL of the 4-iodo-L-phenylalanine solution

      • 15 µL of 30% HCl

      • 200 µL of L-ascorbic acid solution

      • 10 µL of CuSO4 solution

    • Seal the reaction vial and heat at 165°C for 60 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with 1 mL of water.

    • Purify the [131I]Iodo-L-phenylalanine using preparative reversed-phase HPLC. A typical mobile phase is a gradient of ethanol (B145695) and aqueous phosphoric acid. The fraction containing the product is collected.

  • Formulation:

    • To the collected HPLC fraction, add ascorbic acid to a final concentration of 10 mg/mL to prevent radiolysis.

    • The solution is then passed through a 0.22 µm sterile membrane filter into a sterile, evacuated vial.

    • For intravenous administration, the solution should be buffered to a physiological pH (e.g., with 0.6 M PBS, pH 7.0) and made isotonic by dilution with 0.9% NaCl. The final ethanol concentration should be less than 5%.[6]

Protocol 2: No-Carrier-Added (n.c.a.) Radiolabeling via Iododestannylation of a Tin Precursor

This protocol describes the synthesis of n.c.a. p-[124I/131I]iodo-L-phenylalanine from a stannylated precursor, which involves the initial synthesis of the precursor followed by the radioiodination and deprotection steps.[7]

Part A: Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester Precursor

Materials:

  • N-Boc-p-iodo-L-phenylalanine

  • Dimethyl sulfate (Me2SO4)

  • Sodium bicarbonate (NaHCO3)

  • Dimethylformamide (DMF)

  • Bis(tributyltin), (Bu3Sn)2

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4

  • Toluene

Procedure:

  • Esterification:

    • Dissolve N-Boc-p-iodo-L-phenylalanine in DMF.

    • Add NaHCO3 and Me2SO4.

    • Stir the reaction mixture at room temperature for 40 hours to produce N-Boc-p-iodo-L-phenylalanine methyl ester.

  • Stannylation:

    • To a solution of the methyl ester in toluene, add (Bu3Sn)2 and a catalytic amount of Pd(PPh3)4.

    • Reflux the mixture for 90 minutes.

    • After cooling, purify the product, N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester, by column chromatography.[7]

Part B: Radioiodination and Deprotection

Materials:

  • N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester

  • Sodium [124I/131I]iodide

  • Chloramine-T

  • Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (B78521) (NaOH)

  • HPLC system for purification

Procedure:

  • Radioiodination:

    • To a solution of the tin precursor, add Na[124/131I], HCl, and Chloramine-T.

    • Allow the reaction to proceed at room temperature.

  • Deprotection:

    • Add trifluoroacetic acid and heat at 100°C for 10 minutes to remove the Boc protecting group.

    • Add NaOH and heat at 95°C for 15 minutes to hydrolyze the methyl ester.[7]

  • Purification and Formulation:

    • Purify the final product, n.c.a. p-[124/131I]iodo-L-phenylalanine, using preparative HPLC.

    • Formulate for in vivo use as described in Protocol 1.

Quality Control

Rigorous quality control is essential to ensure the purity, identity, and safety of the radiolabeled product before in vivo administration.

1. Radiochemical Purity:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used. The mobile phase can be a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with 0.1% TFA or a phosphate (B84403) buffer).[9][10][11] The retention time of the radiolabeled product should match that of a non-radioactive standard. A radio-detector is used to monitor the radioactivity of the eluate.

  • Thin-Layer Chromatography (TLC): Silica gel plates are typically used as the stationary phase. A common mobile phase for amino acids is a mixture of butanol, acetic acid, and water (e.g., in a ratio of 8:2:2).[12] The Rf value of the product is compared to a standard. The distribution of radioactivity on the plate is measured using a radio-TLC scanner. For phenylalanine, a typical Rf value in this system is around 0.63.[12]

2. Radionuclidic Purity:

  • This is assessed using a gamma spectrometer to identify and quantify the radioisotopes present in the sample. The energy spectrum should be characteristic of the intended iodine isotope.

3. Specific Activity:

  • Specific activity (activity per unit mass, e.g., GBq/µmol) is a critical parameter, especially for receptor-based imaging. It can be calculated by dividing the total radioactivity of the purified product by the molar amount of the product, which is determined by HPLC with a UV detector calibrated with a standard of known concentration.

4. Sterility and Apyrogenicity:

  • The final product for in vivo use must be sterile and free of pyrogens. Sterility is achieved by passing the final solution through a 0.22 µm filter. Apyrogenicity is tested using the Limulus Amebocyte Lysate (LAL) test.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Uptake in Cancer Cells

LAT1_pathway Uptake and Downstream Effects of this compound in Cancer Cells cluster_membrane Cell Membrane LAT1 LAT1/4F2hc intracellular_IPA Intracellular This compound LAT1->intracellular_IPA extracellular_IPA Extracellular This compound extracellular_IPA->LAT1 Uptake mTORC1 mTORC1 Activation intracellular_IPA->mTORC1 Stimulates intracellular_AA Intracellular Amino Acids (e.g., Glutamine) intracellular_AA->LAT1 Efflux Proliferation Cell Growth & Proliferation mTORC1->Proliferation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: LAT1-mediated uptake of this compound and its role in cancer cell proliferation.

Experimental Workflow for Radiolabeling and Quality Control

radiolabeling_workflow General Workflow for Radiolabeling of this compound Precursor Precursor (e.g., Tin or Iodo derivative) Reaction Radiolabeling Reaction (e.g., Iododestannylation) Precursor->Reaction Radioisotope Radioiodine (e.g., Na[131I]) Radioisotope->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control Purification->QC Formulation Sterile Formulation QC->Formulation If Passed Final_Product Final Radiopharmaceutical for In Vivo Studies Formulation->Final_Product

Caption: A streamlined workflow for the synthesis and quality control of radioiodinated L-phenylalanine.

In Vivo Considerations

Stability: The in vivo stability of the carbon-iodine bond is crucial for accurate imaging and effective therapy. Deiodination can lead to uptake of free radioiodide in the thyroid and stomach, potentially increasing background signal and non-target radiation dose. Phenylalanine derivatives generally exhibit good in vivo stability against deiodination.

Biodistribution: Following intravenous injection, radioiodinated L-phenylalanine derivatives are distributed throughout the body. In patients with gliomas, there is specific and prolonged retention of the tracer in the tumor tissue.[2] The primary route of excretion is renal.[6] Dosimetry studies in humans have shown that the highest absorbed radiation doses are typically in the kidneys and bladder wall.[6]

Dosage and Administration: For therapeutic applications with 131I-IPA, activities in the range of 2 to 6.6 GBq have been administered intravenously in clinical trials for refractory glioma.[6] Thyroid blocking with potassium perchlorate (B79767) or potassium iodide is administered prior to the injection of radioiodinated phenylalanine to minimize thyroid uptake of any free radioiodide.[13] The radiopharmaceutical is typically administered as a slow intravenous infusion over 15 minutes.[6]

References

Troubleshooting & Optimization

Technical Support Center: 3-Iodo-L-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the site-specific incorporation of 3-Iodo-L-Phenylalanine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve protein yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for incorporating this compound into a protein?

A1: The most common method is through nonsense suppression, specifically amber (UAG) stop codon suppression.[1] This process requires an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA (tRNACUA).[2] The aaRS is specifically evolved to recognize and charge this compound onto the suppressor tRNA. This charged tRNA then recognizes the amber codon in the mRNA sequence during translation, inserting this compound into the growing polypeptide chain instead of terminating translation.[1][2]

Q2: Why is the incorporation yield of this compound often low?

A2: Low incorporation yield is a common challenge resulting from several factors. The primary issue is the competition between the suppressor tRNACUA and the endogenous Release Factor 1 (RF1), which also recognizes the UAG stop codon and triggers translation termination.[3][4][5] Other significant factors include the efficiency and specificity of the aaRS, the expression levels of the OTS components, potential cytotoxicity of the unnatural amino acid, and the specific genetic context surrounding the amber codon.[6][7][8]

Q3: What is an Orthogonal Translation System (OTS) and why is it essential?

A3: An Orthogonal Translation System (OTS) is a pair of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that functions independently of the host cell's endogenous aaRS/tRNA pairs.[1] This orthogonality is crucial because it ensures that the engineered synthetase only charges the unnatural amino acid (this compound) onto its cognate suppressor tRNA, and not onto any of the cell's natural tRNAs. Likewise, the host's native synthetases should not recognize the suppressor tRNA. This prevents the misincorporation of canonical amino acids at the target site and the misincorporation of this compound at other codons.[3][4]

Q4: Can this compound be toxic to the expression host?

A4: Yes, non-canonical amino acids (ncAAs), including this compound, can sometimes exhibit toxicity, leading to reduced cell viability and lower protein yields.[8][9] This can be due to the ncAA itself interfering with cellular metabolic processes or the overexpression of the OTS components placing a burden on the cell. It is recommended to perform cell viability assays to determine the optimal concentration of this compound that balances incorporation efficiency with cellular health.[10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound incorporation experiments.

Problem 1: Low or No Yield of Full-Length Protein

This is the most frequent issue, often indicated by a prominent band corresponding to the truncated protein on a Western blot or SDS-PAGE.

Possible Causes & Solutions:

  • Competition from Release Factor 1 (RF1): The suppressor tRNA is outcompeted by RF1 at the amber codon, leading to premature termination.[5]

    • Solution: Use an E. coli strain where the gene for RF1 (prfA) has been deleted (e.g., C321.ΔA).[3] In these strains, all UAG codons are replaced with UAA codons, freeing the UAG codon exclusively for ncAA incorporation.[3][4] This significantly reduces truncation and boosts full-length protein yield.

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may have low activity or poor specificity for this compound.

    • Solution:

      • Sequence Verify: Ensure the aaRS gene has no mutations.

      • Optimize Expression: Titrate the inducer concentration (e.g., arabinose for pEVOL plasmids) to find the optimal level of aaRS expression.[5]

      • Evolve Synthetase: If problems persist, consider further directed evolution or rational design of the aaRS to improve its selectivity and activity for this compound.[6][11]

  • Insufficient Suppressor tRNA Levels: Low concentrations of charged suppressor tRNA can limit incorporation efficiency.

    • Solution: Increase the gene copy number of the suppressor tRNA. Plasmids containing multiple tandem copies of the tRNA gene can significantly improve suppression efficiency.[12][13] For instance, expressing the tRNA from a gene cluster with nine tandem repeats has been shown to be effective in mammalian cells.[13]

  • Suboptimal this compound Concentration: The concentration in the growth medium may be too low for efficient uptake and charging, or so high that it becomes toxic.

    • Solution: Perform a titration experiment to determine the optimal concentration. Start with a range (e.g., 0.5 mM to 5 mM) and monitor both the yield of the full-length protein and cell viability.

Problem 2: High Background of Wild-Type Protein (No ncAA Incorporation)

This occurs when a canonical amino acid is incorporated at the amber codon site, suggesting a loss of orthogonality.

Possible Causes & Solutions:

  • Mischarging by Endogenous Synthetases: A host aaRS may weakly recognize and charge the suppressor tRNA with a natural amino acid.

    • Solution: This is less common with well-established orthogonal systems but can occur. Ensure you are using a validated OTS pair for your expression system.

  • Recognition of ncAA by Endogenous Synthetases: An endogenous aaRS might recognize this compound and charge it onto a natural tRNA, leading to global misincorporation.[14]

    • Solution: This can lead to widespread protein misfolding and toxicity. If suspected, purifying the protein of interest and analyzing it via mass spectrometry can confirm if the ncAA is present at unintended sites. Using a highly specific, evolved aaRS is the best preventative measure.[6]

Visual Guides & Workflows

G General Workflow for ncAA Incorporation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid_Construction 1. Construct Plasmids - Target gene with UAG codon - Orthogonal aaRS/tRNA pair Transformation 2. Co-transform Host (e.g., E. coli) Plasmid_Construction->Transformation Culture 3. Culture Cells & Induce Expression Transformation->Culture Add_ncAA 4. Add this compound to Medium Culture->Add_ncAA Harvest 5. Harvest Cells & Lyse Add_ncAA->Harvest Purification 6. Purify Protein Harvest->Purification Verification 7. Verify Incorporation (e.g., Mass Spec) Purification->Verification

Caption: Experimental workflow for this compound incorporation.

G Troubleshooting Logic for Low Yield Start Problem: Low Yield of Full-Length Protein Check_Truncation Truncated product visible on Western Blot? Start->Check_Truncation Check_Viability Is cell growth (OD600) significantly reduced? Check_Truncation->Check_Viability No Sol_RF1 Cause: RF1 Competition Solution: Use RF1 knockout strain (e.g., C321.ΔA) Check_Truncation->Sol_RF1 Yes Check_OTS Are OTS components expressed correctly? Check_Viability->Check_OTS No Sol_Toxicity Cause: ncAA Toxicity Solution: Titrate ncAA concentration and perform viability assay Check_Viability->Sol_Toxicity Yes Sol_tRNA Cause: Low tRNA levels Solution: Increase tRNA gene copy number Check_OTS->Sol_tRNA Yes Sol_OTS_Expr Cause: Inefficient OTS Solution: Optimize inducer levels; sequence/evolve aaRS Check_OTS->Sol_OTS_Expr No

Caption: Troubleshooting flowchart for low incorporation yield.

Quantitative Data Summary

Optimizing experimental parameters is critical for maximizing yield. The following tables summarize key quantitative data gathered from various studies.

Table 1: Effect of Host Strain on Protein Yield

Host StrainKey FeatureRelative Protein YieldReference
Wild-Type E. coliContains active Release Factor 1 (RF1)Baseline[3][4]
C321.ΔAGenomically recoded; RF1 gene deletedSignificantly Higher[3]
Syn61Multiple codon replacements; RF1 deletedHigher[3]

Table 2: Optimization of Component Concentrations in a Cell-Free System

ComponentOptimized ConcentrationObservationReference
3,4-dihydroxy-L-phenylalanine (DOPA)~1 mMHigher concentrations can be inhibitory[15]
DOPA-specific aaRS (DOPARS)Titrated for maximal yieldYield of sfGFP increased with DOPARS concentration up to a saturation point[15]
Magnesium (Mg2+)~14 mMCrucial for translational efficiency; concentration needs careful optimization[7]
DNA TemplateTitrated for maximal yieldProtein synthesis yield is dependent on optimal template concentration[15]

Note: While the above data is for DOPA, the principles of optimizing ncAA, synthetase, and ion concentrations are directly applicable to this compound.

Detailed Experimental Protocols

Protocol 1: General Protein Expression in E. coli (RF1 Knockout Strain)

This protocol outlines the steps for expressing a target protein containing this compound using an RF1-deficient E. coli strain.

Materials:

  • E. coli C321.ΔA cells (or similar RF1 knockout strain)

  • Plasmid 1: pEVOL-based plasmid encoding the specific aaRS for this compound and suppressor tRNA.

  • Plasmid 2: Expression vector with the gene of interest containing an in-frame amber (TAG) codon at the desired position.

  • LB or 2xYT media

  • Appropriate antibiotics (e.g., Chloramphenicol for pEVOL, Ampicillin for target plasmid)

  • L-Arabinose solution (20% w/v, sterile filtered)

  • IPTG solution (1 M, sterile filtered)

  • This compound powder (store protected from light)[16]

Methodology:

  • Transformation: Co-transform chemically competent C321.ΔA cells with both the pEVOL-aaRS/tRNA plasmid and the target protein plasmid. Plate on LB agar (B569324) containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of 2xYT medium (containing antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking.

  • Induction: When the culture reaches an OD600 of 0.6-0.8:

    • Add this compound to a final concentration of 1-2 mM.

    • Add L-Arabinose to a final concentration of 0.02% (w/v) to induce expression of the aaRS/tRNA.

    • Add IPTG to a final concentration of 1 mM to induce expression of the target protein.

  • Expression: Reduce the temperature to 25-30°C and continue shaking for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Cell Viability Assay

This protocol helps determine the potential toxicity of this compound on your host cells.

Materials:

  • E. coli expression strain

  • Growth medium (e.g., M9 minimal media)

  • This compound stock solution

  • 96-well microplate

  • Cell viability reagent (e.g., CellTiter-Blue® or resazurin-based assays)[17]

  • Plate reader (spectrophotometer or fluorometer)

Methodology:

  • Culture Preparation: Grow an overnight culture of the E. coli strain.

  • Plate Setup: In a 96-well plate, add 100 µL of fresh growth medium to each well.

  • Serial Dilution: Add varying final concentrations of this compound to the wells (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 3 mM, 4 mM, 5 mM). Include a "medium only" blank control.

  • Inoculation: Inoculate the wells with the E. coli culture to a starting OD600 of ~0.05.

  • Incubation: Incubate the plate at 37°C with shaking for a period that reflects your expression timeline (e.g., 4-6 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue®).[17]

    • Incubate for the recommended time (typically 1-4 hours).[17]

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the readings against the 0 mM control to determine the percentage of cell viability at each concentration of this compound. Plot viability vs. concentration to identify the optimal, non-toxic range.

References

Technical Support Center: Troubleshooting Protein Misfolding with 3-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Iodo-L-Phenylalanine to investigate and potentially mitigate protein misfolding and aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Low or No Incorporation of this compound into the Target Protein

  • Question: I am not observing any incorporation of this compound into my protein of interest. What are the possible causes and solutions?

  • Answer: Low or no incorporation of this non-canonical amino acid can stem from several factors.

    • Potential Cause 1: Inefficient Aminoacyl-tRNA Synthetase (aaRS)

      • Solution: If you are using a system with an engineered aaRS/tRNA pair for site-specific incorporation, ensure that the synthetase is expressed at sufficient levels and is active. Verify the expression of the aaRS via Western blot. It is also crucial to use the specific pyrrolysyl-tRNA synthetase mutant that has been shown to incorporate meta-substituted phenylalanine derivatives.[1]

    • Potential Cause 2: Degradation of this compound

      • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]

    • Potential Cause 3: Insufficient Concentration

      • Solution: The optimal concentration of this compound can vary between cell lines and expression systems. Titrate the concentration of the amino acid to find the optimal balance between incorporation efficiency and cell viability.

    • Potential Cause 4: Competition with Endogenous Phenylalanine

      • Solution: To enhance incorporation, consider using a phenylalanine-deficient medium for your cell culture. This will reduce the competition from the natural amino acid.

Issue 2: Significant Cell Toxicity or Death After Treatment

  • Question: My cells are showing signs of toxicity (e.g., poor morphology, detachment, low viability) after incubation with this compound. How can I mitigate this?

  • Answer: Cell toxicity is a common concern when using non-canonical amino acids.

    • Potential Cause 1: High Concentration of this compound

      • Solution: High concentrations of phenylalanine and its analogs can be toxic to cells.[3][4] Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. Start with a low concentration and gradually increase it.

    • Potential Cause 2: Extended Incubation Time

      • Solution: Reduce the duration of exposure to this compound. An optimized incubation time is critical, as prolonged exposure can lead to undesired effects.[5]

    • Potential Cause 3: Off-Target Effects

      • Solution: The introduction of a non-natural amino acid can disrupt cellular processes. Ensure that appropriate controls are in place, including cells treated with the vehicle alone and cells expressing the target protein without the addition of this compound.

Issue 3: No Observable Effect on Protein Misfolding or Aggregation

  • Question: I have successfully incorporated this compound, but I do not see any change in the aggregation of my target protein. What should I do?

  • Answer: The lack of an effect can be due to several reasons.

    • Potential Cause 1: The Position of Incorporation is Not Critical for Aggregation

      • Solution: The effect of this compound is likely dependent on its location within the protein structure. If the chosen site for incorporation is not within a region that drives aggregation, the impact may be minimal. Consider incorporating the analog at different positions, particularly within hydrophobic patches or regions known to be involved in protein-protein interactions.

    • Potential Cause 2: The Mechanism of Aggregation is Not Affected by Steric Hindrance

      • Solution: this compound is thought to work by introducing a bulky group that sterically hinders the close packing of protein monomers. If the aggregation of your protein is driven by other forces (e.g., electrostatic interactions), this analog may not be effective. Consider using other non-canonical amino acids with different properties.

    • Potential Cause 3: Insufficient Incorporation Level

      • Solution: Even with successful incorporation, the percentage of the total protein pool containing the analog might be too low to produce a measurable effect on bulk aggregation. Verify the incorporation efficiency using mass spectrometry.

Issue 4: Increased Protein Aggregation After Incorporation

  • Question: Contrary to my expectations, the incorporation of this compound has increased the aggregation of my protein. Why is this happening?

  • Answer: This is a plausible outcome that can provide valuable insights.

    • Potential Cause 1: Disruption of Native Protein Structure

      • Solution: The bulky iodo group, while potentially hindering aggregation interfaces, could also destabilize the native conformation of the protein, exposing aggregation-prone regions. The incorporation of p-iodo-L-phenylalanine has been shown in some cases not to perturb the overall protein structure, but this may not be universally true for all proteins or for the meta-substituted version.[6]

    • Potential Cause 2: Altered Hydrophobic Interactions

      • Solution: The iodinated phenylalanine is more hydrophobic than the natural amino acid. This increased hydrophobicity could, in some contexts, enhance the hydrophobic interactions that drive protein aggregation.

Frequently Asked Questions (FAQs)

  • Question 1: What is the proposed mechanism of action for this compound in reducing protein misfolding?

    • Answer: The primary proposed mechanism is steric hindrance. The bulky iodine atom at the meta position of the phenyl ring is thought to disrupt the formation of the tightly packed beta-sheets that are characteristic of many protein aggregates and amyloid fibrils. This interference with the intermolecular interactions necessary for aggregation can prevent or slow down the fibrillization process.

  • Question 2: How can I verify the incorporation of this compound into my target protein?

    • Answer: The most definitive method for verifying incorporation is mass spectrometry. By analyzing the tryptic peptides of your purified protein, you can identify the peptide containing the modification and confirm the mass shift corresponding to the replacement of a phenylalanine with this compound.

  • Question 3: What are the recommended starting concentrations for this compound in cell culture?

    • Answer: A good starting point for many cell lines is in the range of 1-2 mM. However, the optimal concentration can vary significantly, so it is essential to perform a dose-response curve to determine the best concentration for your specific system.

  • Question 4: Can this compound be used in in vivo models?

    • Answer: While theoretically possible, the use of this compound in whole animal models presents significant challenges, including bioavailability, potential toxicity, and achieving sufficient incorporation levels in the target tissue. Most studies involving non-canonical amino acids are conducted in cell culture or cell-free systems.

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Concentration (in vitro) 1 - 5 mMCell line dependent. Perform a toxicity assay.
Incubation Time 12 - 48 hoursDependent on protein expression and cell health.
Storage of Stock Solution -80°C (6 months), -20°C (1 month)Protect from light.[2]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein in Mammalian Cells

  • Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a suitable culture dish and grow to 50-70% confluency.

  • Transfection: Transfect the cells with the plasmid encoding the target protein and the necessary components for non-canonical amino acid incorporation (e.g., the engineered aaRS/tRNA pair).

  • Medium Exchange: After 12-24 hours, replace the normal growth medium with a phenylalanine-free medium.

  • Addition of this compound: Add freshly prepared this compound to the desired final concentration (e.g., 1 mM).

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the analog.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them using a suitable buffer, and purify the target protein using an appropriate method (e.g., affinity chromatography).

  • Verification of Incorporation: Confirm the incorporation of this compound using mass spectrometry.

Protocol 2: Thioflavin T (ThT) Assay for Protein Aggregation

  • Protein Preparation: Prepare solutions of the purified protein (both the wild-type and the version containing this compound) in a suitable aggregation buffer (e.g., PBS, pH 7.4).

  • Induction of Aggregation: Induce aggregation using an appropriate method (e.g., incubation at 37°C with shaking, addition of a denaturant).

  • ThT Staining: At various time points, take aliquots of the protein solution and add them to a solution of Thioflavin T (e.g., 20 µM final concentration).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of amyloid-like fibrils. Phenylalanine fibrils have been shown to increase the Thioflavin T signal.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves for the wild-type and modified proteins.

Visualizations

G cluster_0 Normal Protein Aggregation cluster_1 Intervention with this compound Monomer1 Misfolded Monomer Aggregate Beta-Sheet Rich Aggregate Monomer1->Aggregate Monomer2 Misfolded Monomer Monomer2->Aggregate IodoMonomer1 Monomer with 3-Iodo-L-Phe NoAggregate Aggregation Disrupted IodoMonomer1->NoAggregate Steric Hindrance IodoMonomer2 Monomer with 3-Iodo-L-Phe IodoMonomer2->NoAggregate Steric Hindrance G start Start Experiment transfect Transfect Cells with Plasmids (Target Protein + aaRS/tRNA) start->transfect add_aa Add this compound to Phe-free medium transfect->add_aa incubate Incubate for Protein Expression (24-48h) add_aa->incubate purify Purify Target Protein incubate->purify verify Verify Incorporation (Mass Spectrometry) purify->verify assay Perform Aggregation Assay (e.g., ThT Assay) verify->assay analyze Analyze and Compare Data (WT vs. Modified) assay->analyze end End analyze->end G issue Issue Encountered low_incorp Low Incorporation? issue->low_incorp Yes toxicity Cell Toxicity? issue->toxicity No check_aars Check aaRS Expression low_incorp->check_aars Yes optimize_conc Optimize Concentration low_incorp->optimize_conc use_phe_free Use Phe-free Medium low_incorp->use_phe_free no_effect No Effect on Aggregation? toxicity->no_effect No reduce_conc Reduce Concentration toxicity->reduce_conc Yes reduce_time Reduce Incubation Time toxicity->reduce_time change_site Change Incorporation Site no_effect->change_site Yes verify_incorp Verify Incorporation Level no_effect->verify_incorp

References

Contamination of 4-iodo-L-phenylalanine with 4-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-iodo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in 4-iodo-L-phenylalanine and why is it a concern?

A1: A significant and common impurity in commercially available 4-iodo-L-phenylalanine is 4-bromo-L-phenylalanine. This contamination is a major concern, particularly in protein engineering and drug development. Studies have shown that even a minor contamination of 4-bromo-L-phenylalanine (e.g., 3%) can lead to its significant and preferential incorporation into proteins (e.g., 21%) during in vivo synthesis. This can lead to ambiguous experimental results, altered protein structure and function, and potential off-target effects in drug candidates.

Q2: What are the potential sources of 4-bromo-L-phenylalanine contamination?

A2: The contamination of 4-iodo-L-phenylalanine with its bromo-analog can occur during the chemical synthesis process. One common synthetic route involves a nucleophilic halogen exchange reaction where a bromo-precursor, such as 2-bromo-L-phenylalanine, is converted to the iodo-compound.[1] Incomplete reaction or the presence of impurities in the starting materials can lead to the carry-over of 4-bromo-L-phenylalanine into the final product.

Q3: How can I detect and quantify 4-bromo-L-phenylalanine contamination in my 4-iodo-L-phenylalanine sample?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for detecting and quantifying 4-bromo-L-phenylalanine contamination. A validated analytical method is crucial for accurate assessment. Please refer to the detailed experimental protocol in the Troubleshooting Guide section below.

Troubleshooting Guides

Guide 1: Assessing the Purity of 4-Iodo-L-phenylalanine

This guide provides a detailed protocol for the detection and quantification of 4-bromo-L-phenylalanine impurity in a 4-iodo-L-phenylalanine sample using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

Experimental Protocol: RP-HPLC-UV Method

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the 4-iodo-L-phenylalanine sample in the initial mobile phase (95% A: 5% B) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Interpretation:

  • 4-bromo-L-phenylalanine will have a slightly shorter retention time than 4-iodo-L-phenylalanine due to its lower hydrophobicity.

  • Quantification can be achieved by creating a calibration curve with a known standard of 4-bromo-L-phenylalanine.

Workflow for Purity Assessment:

Caption: Workflow for assessing the purity of 4-iodo-L-phenylalanine using RP-HPLC-UV.

Guide 2: Purification of 4-Iodo-L-phenylalanine

If your analysis reveals unacceptable levels of 4-bromo-L-phenylalanine contamination, purification is necessary. Fractional crystallization is a cost-effective method for this purpose.

Experimental Protocol: Fractional Crystallization

This protocol is a general guideline and may require optimization based on the initial purity of your sample.

Step Procedure
1. Dissolution Dissolve the contaminated 4-iodo-L-phenylalanine in a minimum amount of hot solvent. A mixture of ethanol (B145695) and water is a good starting point.
2. Slow Cooling Allow the solution to cool slowly to room temperature. This encourages the formation of well-defined crystals.
3. Crystal Formation 4-iodo-L-phenylalanine is generally less soluble than 4-bromo-L-phenylalanine in this solvent system and should crystallize out first.
4. Isolation Collect the crystals by vacuum filtration.
5. Washing Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the bromo-impurity.
6. Drying Dry the purified crystals under vacuum.
7. Purity Check Analyze the purity of the recrystallized material using the HPLC method described in Guide 1. Repeat the crystallization if necessary.

Logical Diagram for Purification Decision:

Purification_Decision start Analyze 4-iodo-L-phenylalanine purity via HPLC check_purity Is 4-bromo-L-phenylalanine level acceptable? start->check_purity proceed Proceed with experiment check_purity->proceed Yes purify Perform Fractional Crystallization check_purity->purify No reanalyze Re-analyze purity of crystallized product purify->reanalyze reanalyze->check_purity

Caption: Decision-making workflow for the purification of 4-iodo-L-phenylalanine.

References

Technical Support Center: Optimizing Codon Suppression for 3-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of 3-Iodo-L-Phenylalanine (3-Iodo-Phe) into proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the site-specific incorporation of this compound using amber (TAG) codon suppression technology.

Problem Potential Cause Recommended Solution
Low or No Protein Yield 1. Inefficient aminoacyl-tRNA synthetase (aaRS) activity.[1][2][3][4] 2. Suboptimal concentration of this compound. 3. Poor expression or instability of the orthogonal tRNA/aaRS pair.[5] 4. Toxicity of this compound to the expression host.[6][7] 5. Inefficient amber suppression at the target site.[8][9][10]1. Use a previously validated or evolved aaRS with enhanced activity for 3-Iodo-Phe. Consider directed evolution (e.g., PACE) to improve your synthetase.[3][11] 2. Titrate the concentration of 3-Iodo-Phe in the growth media (typically 0.5 mM to 2 mM).[12][13] 3. Optimize the expression vectors and promoters for the aaRS and tRNA. Ensure proper selection pressure is maintained. 4. Perform a dose-response curve to determine the maximum tolerable concentration of 3-Iodo-Phe for your specific cell line or strain. 5. Analyze and optimize the nucleotide sequence flanking the amber codon.[9][10] In E. coli, consider using a strain with a deleted or attenuated release factor 1 (RF1).[14]
High Truncation Product 1. Competition from Release Factor 1 (RF1) at the amber codon.[14] 2. Low concentration or activity of the aminoacylated suppressor tRNA. 3. Premature termination due to mRNA instability.[15]1. For E. coli expression, use an RF1 knockout strain (e.g., C321.ΔA).[16] For mammalian systems, consider siRNA-mediated knockdown of eRF1 or co-expression of a dominant-negative eRF1 mutant.[9] 2. Increase the copy number of the suppressor tRNA gene.[8] Ensure the aaRS is active and the concentration of 3-Iodo-Phe is sufficient. 3. In yeast, use a strain deficient in nonsense-mediated mRNA decay (NMD).[15]
Misincorporation of Natural Amino Acids 1. The orthogonal aaRS is not entirely specific for 3-Iodo-Phe and can charge the suppressor tRNA with a natural amino acid (e.g., Phenylalanine, Tyrosine).[17][18] 2. Near-cognate suppression by endogenous tRNAs.[19]1. Perform directed evolution of the aaRS with both positive selection (for 3-Iodo-Phe) and negative selection (against natural amino acids).[3] 2. Confirm the identity of the incorporated amino acid using mass spectrometry. If near-cognate suppression is high, optimizing the codon context or using a different expression host may be necessary.[19]
Cellular Toxicity 1. High concentrations of this compound can be cytotoxic.[6][7] 2. Overexpression of the orthogonal tRNA/aaRS pair may burden the cell.1. Determine the optimal, non-toxic concentration of 3-Iodo-Phe for your expression system.[8] 2. Use inducible promoters to control the expression of the orthogonal components.

Frequently Asked Questions (FAQs)

Q1: Which orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair should I use for this compound?

A1: The most commonly used systems are derived from the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair or the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair.[3][5][20][21] Several evolved variants of these synthetases exhibit high activity and specificity for different phenylalanine derivatives, including 3-Iodo-Phe.[17][18] A known mutant of PylRS, PylRS(N346A/C348A), has been shown to incorporate this compound with high fidelity in E. coli.[13]

Q2: What is the optimal concentration of this compound to add to the culture medium?

A2: The optimal concentration can vary between different expression systems and cell types. A typical starting point is 1 mM. However, it is highly recommended to perform a titration from 0.1 mM to 5 mM to find the concentration that provides the best incorporation efficiency without causing significant cellular toxicity.[12] For E. coli, concentrations up to 2 mM have been used successfully.[13]

Q3: How can I verify the successful incorporation of this compound at the target site?

A3: The most definitive method is mass spectrometry. By analyzing the intact protein or digested peptides, you can confirm the mass shift corresponding to the replacement of a natural amino acid with this compound. Western blotting can also provide initial evidence by comparing the full-length protein expression in the presence and absence of 3-Iodo-Phe.

Q4: Does the position of the amber (TAG) codon within my gene affect incorporation efficiency?

A4: Yes, the local sequence context of the amber codon can significantly influence suppression efficiency.[9][10] The nucleotides immediately upstream and downstream of the TAG codon can impact how efficiently the suppressor tRNA competes with release factors.[9] If you observe low efficiency, consider making synonymous mutations in the codons flanking the TAG site. There are predictive tools, such as iPASS, that can help identify permissive sites for amber suppression in mammalian cells.[9][10]

Q5: Can I incorporate this compound at multiple sites in the same protein?

A5: While challenging, multi-site incorporation is possible. The primary difficulty is the cumulative effect of suppression inefficiency at each site, leading to a low yield of the full-length protein. Using highly efficient orthogonal pairs and an RF1-deficient E. coli strain can significantly improve the chances of success.[14] For incorporating different non-canonical amino acids, alternative strategies like using different stop codons (e.g., TAA, TGA) or frameshift suppression are required.[22]

Experimental Protocols & Methodologies

Protocol 1: General Protocol for 3-Iodo-Phe Incorporation in E. coli
  • Plasmid Transformation : Co-transform an E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with two plasmids:

    • An expression vector for your target protein containing an in-frame amber (TAG) codon at the desired position.

    • A plasmid encoding the orthogonal aaRS (e.g., an evolved PylRS variant) and its cognate suppressor tRNAPyl.

  • Culture Growth :

    • Inoculate a single colony into LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C.

    • The next day, use the starter culture to inoculate a larger volume of minimal media (e.g., GMML) or LB medium supplemented with the necessary antibiotics.

  • Induction and ncAA Addition :

    • Grow the culture at 37°C to an OD600 of 0.5-0.8.

    • Add this compound to a final concentration of 1-2 mM.[13]

    • Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters, L-arabinose for araBAD promoters).

  • Expression and Harvest :

    • Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.

    • Harvest the cells by centrifugation.

  • Protein Purification and Analysis :

    • Purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

    • Analyze the purified protein by SDS-PAGE, Western blot, and mass spectrometry to confirm full-length expression and 3-Iodo-Phe incorporation.

Visualizations

Experimental Workflow for 3-Iodo-Phe Incorporation

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis p1 Co-transform E. coli with Target Protein Plasmid (TAG) & Orthogonal Pair Plasmid p2 Overnight Starter Culture (with antibiotics) p1->p2 e1 Inoculate Expression Media p2->e1 e2 Grow to OD600 0.5-0.8 e1->e2 e3 Add 3-Iodo-Phe (1-2 mM) e2->e3 e4 Induce Protein Expression (e.g., IPTG) e3->e4 e5 Incubate at 18-30°C (12-16 hours) e4->e5 a1 Harvest Cells (Centrifugation) e5->a1 a2 Protein Purification a1->a2 a3 Verification (SDS-PAGE, Western, Mass Spec) a2->a3

Caption: Workflow for site-specific incorporation of this compound in E. coli.

Codon Suppression Logical Diagram

G cluster_0 Cellular Machinery cluster_1 Orthogonal System Components ribosome Ribosome protein_full Full-Length Protein (with 3-Iodo-Phe) ribosome->protein_full Incorporation protein_trunc Truncated Protein ribosome->protein_trunc Termination rf1 Release Factor 1 (RF1) rf1->ribosome Competes with charged tRNA ncAA 3-Iodo-Phe aaRS Orthogonal aaRS ncAA->aaRS charged_tRNA 3-Iodo-Phe-tRNA(CUA) aaRS->charged_tRNA charges suppressor_tRNA Suppressor tRNA(CUA) suppressor_tRNA->aaRS charged_tRNA->ribosome Binds to A-site mRNA mRNA with TAG codon mRNA->ribosome

Caption: Competition between amber suppression and termination at the ribosome.

References

Technical Support Center: Preventing Misincorporation of Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot the misincorporation of natural amino acids during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is amino acid misincorporation?

Amino acid misincorporation, or mistranslation, is an error in protein synthesis where an incorrect amino acid is inserted into a growing polypeptide chain.[1][2][3] This can occur due to two primary mechanisms: the incorrect charging of a transfer RNA (tRNA) with an amino acid (misacylation) by aminoacyl-tRNA synthetases (aaRSs), or the misreading of a messenger RNA (mRNA) codon by a tRNA at the ribosome.[4][5][6]

Q2: What are the common causes of amino acid misincorporation?

Several factors can increase the rate of amino acid misincorporation:

  • Amino Acid Starvation: Depletion of one or more amino acids in the culture medium is a primary cause.[5][7][8][9][10] This leads to a low ratio of correctly charged tRNAs to their non-cognate counterparts, increasing the likelihood of errors.[2]

  • Oxidative Stress: Cellular stress, including oxidative stress, can damage the translational machinery and increase error rates.[1][2][5]

  • Recombinant Protein Overexpression: High-level expression of recombinant proteins can overwhelm the cellular machinery, leading to increased misincorporation.[1][2][11] This is a significant concern in the production of biopharmaceuticals.[5][7][9]

  • Mutations in Translational Machinery: Mutations in genes encoding for aaRSs or ribosomal components can impair their fidelity.[12]

Q3: What is the typical error rate of protein synthesis?

Under normal conditions, the average error rate of protein synthesis is estimated to be between 1 in 1,000 to 1 in 10,000 amino acids incorporated.[1][2] This implies that a significant fraction of proteins may contain at least one misincorporated amino acid.[2] However, under stressful conditions like amino acid starvation, this rate can increase dramatically.[8]

Q4: How does the cell maintain translational fidelity?

Cells have evolved sophisticated quality control mechanisms to ensure high fidelity in protein synthesis:

  • Aminoacyl-tRNA Synthetase (aaRS) Proofreading: Many aaRSs have an editing or proofreading domain that can recognize and hydrolyze incorrectly charged aminoacyl-tRNAs.[4][13][14][15]

  • Ribosomal Proofreading: The ribosome itself contributes to fidelity through a multi-step process.[16][17][18][19] This includes an initial selection of the correct aminoacyl-tRNA and a proofreading step after GTP hydrolysis, which provides a second opportunity to reject incorrect tRNAs.[6][17]

Troubleshooting Guides

Issue 1: High levels of a specific amino acid substitution detected in my purified protein.

Possible Cause: Starvation for the intended amino acid in the cell culture medium.

Troubleshooting Steps:

  • Analyze Spent Media: Use HPLC or a bioanalyzer to determine the concentration of all 20 amino acids in your cell culture medium at various time points during your experiment.

  • Supplement Limiting Amino Acids: If a specific amino acid is depleted, supplement your culture medium with a higher concentration of that amino acid.

  • Optimize Feeding Strategy: For fed-batch cultures, develop a feeding strategy that maintains all amino acids at sufficient levels throughout the entire process.

Experimental Protocol: Amino Acid Analysis of Cell Culture Media

  • Sample Collection: Collect a sterile sample of the cell culture supernatant at different time points (e.g., 0, 24, 48, 72 hours). Centrifuge to remove cells and debris.

  • Sample Preparation: Deproteinate the sample, typically by precipitation with an acid (e.g., sulfosalicylic acid) or ultrafiltration.

  • Derivatization (if required by the detection method): Many HPLC methods for amino acid analysis require pre-column or post-column derivatization to make the amino acids detectable by UV or fluorescence. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC).

  • Chromatographic Separation: Separate the amino acids using a reverse-phase HPLC column with a suitable gradient elution.

  • Detection and Quantification: Detect the derivatized amino acids using a UV or fluorescence detector. Quantify the concentration of each amino acid by comparing its peak area to that of a known standard.

Issue 2: Unexpected protein aggregation or loss of function.

Possible Cause: Global increase in amino acid misincorporation due to cellular stress.

Troubleshooting Steps:

  • Assess Cellular Stress Markers: Measure markers of oxidative stress (e.g., reactive oxygen species) or the unfolded protein response (UPR).

  • Optimize Culture Conditions: Ensure optimal culture conditions, including temperature, pH, and dissolved oxygen levels, to minimize cellular stress.

  • Reduce Recombinant Protein Expression Rate: If overexpressing a protein, consider using a weaker promoter or lowering the induction temperature to reduce the burden on the cell's translational machinery.

Issue 3: Difficulty in detecting and quantifying misincorporation events.

Possible Cause: Low frequency of misincorporation events, making them difficult to detect with standard methods.

Troubleshooting Steps:

  • Utilize Mass Spectrometry-Based Proteomics: This is the most direct and sensitive method for identifying and quantifying amino acid misincorporation.[1][2][3]

  • Employ Reporter Systems: Use highly sensitive reporter proteins (e.g., luciferases, fluorescent proteins) with mutations at critical residues.[1][2] Restoration of function can indicate a specific misincorporation event.

  • Consider Enrichment Strategies: For mass spectrometry, enrichment of the target protein or specific peptides can increase the sensitivity of detection.

Experimental Protocol: Detection of Amino Acid Misincorporation by Mass Spectrometry

  • Protein Isolation and Digestion: Isolate the protein of interest and digest it into smaller peptides using a specific protease, typically trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database. To detect misincorporation, the search parameters must be modified to allow for all possible amino acid substitutions.

  • Manual Validation: Manually inspect the MS/MS spectra of peptides identified with potential misincorporations to confirm the sequence and the site of substitution.

  • Quantification: Quantify the level of misincorporation by comparing the peak intensities or spectral counts of the misincorporated peptide to the corresponding native peptide.[2]

Data Presentation

Table 1: Common Amino Acid Misincorporations Observed During Starvation

Starved Amino AcidMisincorporated Amino Acid(s)Codon(s) AffectedReference(s)
ArginineLysine, ThreonineCGN, AGR[8],[9]
AsparagineLysineAAY[2]
HistidineGlutamineCAY[2]
PhenylalanineTyrosine, LeucineTTY[2]
TryptophanArginine, CysteineTGG[8],[9]

Note: This table provides a summary of common misincorporations and is not exhaustive. The specific substitutions can vary depending on the cell line and experimental conditions.

Visualizations

Translational_Fidelity_Mechanisms cluster_Aminoacylation Aminoacyl-tRNA Synthesis cluster_Proofreading_aaRS aaRS Proofreading cluster_Ribosome Ribosome cluster_Proofreading_Ribosome Ribosomal Proofreading AA Amino Acid aaRS Aminoacyl-tRNA Synthetase AA->aaRS tRNA tRNA tRNA->aaRS Aminoacyl-tRNA Correctly charged aminoacyl-tRNA aaRS->Aminoacyl-tRNA Mischarged_tRNA Mischarged tRNA aaRS->Mischarged_tRNA Ribosome Ribosome Aminoacyl-tRNA->Ribosome Aminoacyl-tRNA->Ribosome Incorrect_AA Incorrect Amino Acid Incorrect_AA->aaRS Hydrolysis Hydrolysis Mischarged_tRNA->Hydrolysis mRNA mRNA mRNA->Ribosome Polypeptide Growing Polypeptide Ribosome->Polypeptide Rejection Rejection Ribosome->Rejection Incorrect_aa-tRNA Incorrect aminoacyl-tRNA Incorrect_aa-tRNA->Ribosome

Caption: Mechanisms of translational fidelity.

Troubleshooting_Workflow Start High Level of Amino Acid Misincorporation Detected Check_Media Analyze Amino Acid Concentration in Media Start->Check_Media Is_Starvation Amino Acid Starvation? Check_Media->Is_Starvation Supplement_Media Supplement Limiting Amino Acids Is_Starvation->Supplement_Media Yes Check_Stress Assess Cellular Stress Markers Is_Starvation->Check_Stress No End Misincorporation Reduced Supplement_Media->End Is_Stress Cellular Stress Elevated? Check_Stress->Is_Stress Optimize_Conditions Optimize Culture Conditions Is_Stress->Optimize_Conditions Yes Reduce_Expression Reduce Recombinant Protein Expression Is_Stress->Reduce_Expression If Overexpressing Optimize_Conditions->End Reduce_Expression->End

Caption: Troubleshooting workflow for amino acid misincorporation.

References

Technical Support Center: Synthesis of Iodinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of iodinated amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for iodinating amino acids, particularly tyrosine?

A1: The three most prominent methods for the synthesis of iodinated tyrosines are the enzymatic approach using lactoperoxidase and two widely used chemical methods: the Chloramine-T and Iodogen techniques. The choice of method depends on the sensitivity of the substrate, desired selectivity, and required reaction efficiency.

Q2: How do I choose the best iodination method for my specific application?

A2: The selection of an appropriate iodination technique is critical and depends on the amino acid's stability and the desired outcome.[1]

  • For sensitive substrates: The enzymatic method with lactoperoxidase is ideal as it uses mild reaction conditions, which minimizes oxidative damage to the molecule.[2][3]

  • For high efficiency: The Chloramine-T method is known for its high efficiency, though it involves stronger oxidizing conditions that might not be suitable for all molecules.[2][4]

  • For ease of quenching: The Iodogen method is advantageous because the reaction is terminated simply by removing the solution from the Iodogen-coated tube, avoiding the need for a chemical quenching agent.[2]

Q3: What are the primary factors that influence the yield and selectivity of the iodination reaction?

A3: Several factors critically impact the success of the synthesis:

  • Stoichiometry: The molar ratio of the iodinating agent to the amino acid is crucial. Using a strict 1:1 ratio can help minimize the formation of di-iodinated products when mono-iodination is desired.[5]

  • Reaction Time and Temperature: Monitoring the reaction with techniques like Thin Layer Chromatography (TLC) is essential to stop it once the starting material is consumed, preventing over-iodination.[5] Some reactions may require gentle heating to proceed efficiently.[4][5]

  • pH: The pH of the reaction buffer significantly affects the efficiency of many iodination methods. For instance, the Chloramine-T method is most effective at a pH of approximately 7.0-7.5.[2][4]

  • Choice of Reagent: Different reagents offer varying levels of reactivity and selectivity. For example, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is reported to have higher reactivity and selectivity than N-Iodosuccinimide (NIS) or molecular iodine in some cases.[5]

Q4: How can I monitor the progress of my iodination reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material and the formation of the product, allowing you to determine the optimal time to quench the reaction.[5] For radioiodination, techniques like Trichloroacetic acid (TCA) precipitation can also be used to determine the level of incorporation.[3]

Q5: What safety precautions should I take when working with iodinating agents?

A5: Iodinating agents can be corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhaling dust and vapors from these reagents.[5]

Troubleshooting Guide

Problem: No or Low Product Yield

Q: My reaction is not producing the desired iodinated amino acid, or the yield is very low. What should I check?

A: Low yield is a common issue that can often be resolved by systematically checking the following:

  • Reagent Activity: Ensure that your iodinating agent and any necessary oxidizing agents are not expired or degraded.[5] For example, Chloramine-T solutions should be freshly prepared.[2] Molecular iodine (I₂) often requires an active oxidizing agent to generate a more reactive electrophilic species.[5][6]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor yields. Carefully verify the concentrations and amounts of your substrate and iodinating agent.[5]

  • Reaction Conditions: The reaction may require specific conditions to proceed. Low temperature might be slowing the reaction down, and gentle heating could be necessary.[5] Also, verify that the pH of the buffer is optimal for the chosen method.[4]

  • Presence of Inhibitors: Excess iodide or hydrogen peroxide can inhibit both enzymatic and non-enzymatic iodination reactions by competing with tyrosine for the active iodinating agent.[7]

Problem: Poor Selectivity and Formation of Multiple Products

Q: My reaction is producing a mixture of products, such as both mono- and di-iodinated species. How can I improve selectivity?

A: The formation of multiple products typically points to a lack of regioselectivity or over-iodination.[5]

  • Control Stoichiometry: To favor mono-iodination, use a strict 1:1 molar ratio of the amino acid to the iodinating agent. Adding the agent portion-wise can also help maintain a low concentration and reduce the likelihood of di-iodination.[5]

  • Optimize Reaction Time: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of di-iodo byproducts.[5]

  • Select a Milder Method: Enzymatic methods using lactoperoxidase can offer high selectivity for mono-iodination.[2]

  • Reagent Choice: Some reagents provide better selectivity. For example, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has been shown to offer higher selectivity in certain cases.[5]

Problem: Side Reactions and Degradation of Starting Material

Q: I suspect my peptide is being damaged by oxidation during the iodination process. How can I avoid this?

A: Oxidative damage is a significant risk, especially with sensitive amino acids like tryptophan and methionine.[4]

  • Use Milder Conditions: The enzymatic lactoperoxidase method is a gentle approach that minimizes oxidative damage.[3] The Iodogen method is also considered milder than the Chloramine-T method.

  • Avoid Harsh Oxidants: Strong oxidizing agents like Chloramine-T can cause oxidative denaturation of proteins and should be used with caution.[4]

  • Control Reagent Concentration: Using high concentrations of oxidizing agents like Chloramine-T is not recommended as it can lead to undesirable overoxidation.[4]

  • Consider a Non-Oxidative Method: The Bolton-Hunter method is a non-oxidative technique that acylates terminal amino groups, thereby avoiding damage associated with direct exposure to oxidizing agents.[1][3]

Problem: Difficulty in Purifying the Final Product

Q: I am struggling to isolate my iodinated amino acid from the reaction mixture. What purification strategies are effective?

A: Purification can be challenging due to byproducts and unreacted starting materials.[3][5]

  • Removal of Byproducts: If using N-Iodosuccinimide (NIS), the succinimide (B58015) byproduct can often be removed by washing the crude product with water.[5] For other methods, quenching agents like sodium metabisulfite (B1197395) must be removed.[2]

  • Chromatography: Gel-filtration chromatography is a simple and common method to separate the labeled product from unreacted iodide and other small molecules.[3] For higher purity, more powerful techniques like affinity chromatography, ion-exchange chromatography, or reversed-phase HPLC (RP-HPLC) are recommended.[3][4]

  • Recrystallization: This is often a highly effective method for purifying the final solid product. Experiment with different solvent systems, such as ethanol/water or methanol/water, to find the optimal conditions.[5]

Data Summary

Table 1: Comparison of Common Iodination Methods for Tyrosine [2]

MethodTypical YieldProduct Selectivity (Mono- vs. Di-iodotyrosine)Key AdvantagesKey Disadvantages
Lactoperoxidase (Enzymatic) High (~95% mono-iodoproduct)High selectivity for mono-iodinationMild reaction conditions, minimizing oxidative damage.Potentially more complex setup involving an enzyme and hydrogen peroxide.
Chloramine-T (Chemical) High (up to 85-90%)Can produce a mix of mono- and di-iodinated products.High efficiency and relatively simple procedure.Harsher oxidizing conditions can damage sensitive substrates.[4]
Iodogen (Chemical) Variable, depends on conditionsCan be controlled by stoichiometry.Mild conditions; reaction is easily stopped by removing the solution.Requires pre-coating of reaction vessels.

Note: Much of the available quantitative data pertains to the radioiodination of peptides and proteins, which serves as a valuable proxy for the synthesis of iodinated tyrosines.[2]

Experimental Protocols

1. Enzymatic Iodination using Lactoperoxidase [2]

This method offers a gentle approach suitable for sensitive molecules.

  • Materials: L-Tyrosine, Lactoperoxidase (LPO), Hydrogen peroxide (H₂O₂), Sodium iodide (NaI), Phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • Prepare a solution of L-tyrosine in phosphate buffer.

    • Add sodium iodide to the tyrosine solution.

    • Initiate the reaction by adding lactoperoxidase.

    • Add a small amount of hydrogen peroxide to begin the catalysis.

    • Allow the reaction to proceed at room temperature. Monitor progress via TLC.

    • Terminate the reaction by adding a quenching agent like cysteine (if the protein has no disulfide bridges) or by dilution.[3]

    • Purify the product using appropriate chromatographic techniques.

2. Chemical Iodination using Chloramine-T [2]

A widely used chemical method known for its high efficiency.

  • Materials: L-Tyrosine, Chloramine-T, Sodium iodide (NaI), Phosphate buffer (pH 7.0-7.5), Sodium metabisulfite (for quenching).

  • Procedure:

    • Dissolve L-tyrosine in the phosphate buffer.

    • Add the sodium iodide solution to the tyrosine solution.

    • Add a freshly prepared solution of Chloramine-T to the mixture to initiate iodination.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 minutes).

    • Quench the reaction by adding a reducing agent such as sodium metabisulfite.

    • Purify the iodinated tyrosine product using HPLC or other chromatographic techniques.

3. Chemical Iodination using Iodogen [2]

This solid-phase method offers mild conditions and an easy termination step.

  • Materials: L-Tyrosine, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), Sodium iodide (NaI), Phosphate buffer (pH 7.4), Chloroform or other suitable solvent.

  • Procedure:

    • Prepare Iodogen Tubes: Dissolve Iodogen in a volatile organic solvent like chloroform. Aliquot the solution into glass vials. Evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the inner surface. These coated tubes can be stored for future use.

    • Iodination Reaction: Add the L-tyrosine solution in phosphate buffer to the Iodogen-coated vial.

    • Add the sodium iodide solution.

    • Agitate the reaction mixture for 5-15 minutes at room temperature.

    • Terminate Reaction: To stop the reaction, simply transfer the reaction solution to a new, uncoated tube, leaving the solid-phase Iodogen behind.

    • Purify the product as required.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Amino Acid in Buffer reagents Prepare Iodinating Agent Solution initiate Initiate Reaction (e.g., Add Chloramine-T) reagents->initiate monitor Monitor Progress (e.g., TLC) initiate->monitor quench Quench Reaction (e.g., Add Na₂S₂O₅) monitor->quench extract Extraction / Washing quench->extract purify Purification (HPLC, Recrystallization) extract->purify analyze Characterize Product (MS, NMR) purify->analyze

Caption: General experimental workflow for the chemical iodination of an amino acid.[5]

troubleshooting_flowchart start Problem Encountered low_yield Low / No Yield start->low_yield multi_prod Multiple Products start->multi_prod degradation Product Degradation start->degradation check_reagents Check Reagent Activity & Preparation low_yield->check_reagents Possible Cause check_conditions Verify Temp, pH, & Reaction Time low_yield->check_conditions Possible Cause adj_stoich Adjust Stoichiometry (Aim for 1:1 ratio) multi_prod->adj_stoich Solution adj_time Reduce Reaction Time (Monitor with TLC) multi_prod->adj_time Solution change_reagent Use Milder / More Selective Reagent multi_prod->change_reagent Solution use_mild Switch to Milder Method (e.g., Enzymatic) degradation->use_mild Solution protect_groups Protect Sensitive Functional Groups degradation->protect_groups Solution

Caption: Troubleshooting decision tree for common iodination synthesis issues.

thyroid_synthesis tyrosine Tyrosine Residue (on Thyroglobulin) mit Monoiodotyrosine (MIT) tyrosine->mit 1 Iodine dit Diiodotyrosine (DIT) tyrosine->dit 2 Iodines iodide Iodide (I⁻) iodine Iodine (I) iodide->iodine Oxidation tpo Thyroid Peroxidase (TPO) iodine->tpo tpo->tyrosine Iodination t3 Triiodothyronine (T3) mit->t3 Coupling dit->t3 t4 Thyroxine (T4) dit->t4 Coupling dit->t4

Caption: Simplified pathway of thyroid hormone (T3/T4) synthesis from tyrosine.[8][9]

References

Technical Support Center: Enhancing Solubility of 3-Iodo-L-Phenylalanine Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of proteins containing the unnatural amino acid, 3-Iodo-L-Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why do proteins containing this compound often exhibit poor solubility?

A1: The incorporation of this compound can decrease protein solubility due to several factors. The large, hydrophobic iodine atom increases the overall hydrophobicity of the protein, which can promote aggregation.[1] Additionally, the bulky nature of the iodinated side chain may disrupt native protein folding, leading to the formation of insoluble inclusion bodies.[2][3]

Q2: What are the initial steps to consider for improving the soluble expression of my protein containing this compound?

A2: Optimizing the expression conditions is a crucial first step. This includes lowering the expression temperature (e.g., 15-25°C) to slow down protein synthesis and facilitate proper folding.[2][4] Reducing the concentration of the inducer (e.g., IPTG) can also prevent the rapid accumulation of misfolded protein.[2][5] Furthermore, choosing an appropriate E. coli expression strain, such as one that supplies rare tRNAs, can be beneficial.[4][6]

Q3: Can fusion tags help improve the solubility of my this compound-containing protein?

A3: Yes, solubility-enhancing fusion tags are a widely used strategy. Tags such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Thioredoxin (TrxA) can significantly improve the solubility of passenger proteins.[4][7] It is advisable to place the tag at the N-terminus, as this often yields better results for soluble expression.[4] Including a protease cleavage site between the tag and your protein allows for its removal after purification.[4]

Q4: My protein is in inclusion bodies. What is the general strategy to recover soluble, active protein?

A4: The recovery of active protein from inclusion bodies involves a three-step process:

  • Isolation and Washing: Isolate the inclusion bodies from the cell lysate by centrifugation and wash them with mild detergents (e.g., Triton X-100) or low concentrations of chaotropic agents (e.g., urea) to remove contaminants.[8]

  • Solubilization: Denature and solubilize the aggregated protein using strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride (GdmCl).[8]

  • Refolding: Remove the denaturant to allow the protein to refold into its native, soluble conformation. This is a critical step and can be achieved through methods like dialysis, dilution, or chromatography.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Low or No Expression of the this compound Containing Protein
Possible Cause Troubleshooting Steps
Codon Bias Use an E. coli strain supplemented with plasmids encoding rare tRNAs (e.g., Rosetta strains).[4][6] Consider codon optimization of your gene for E. coli expression.[5]
Toxicity of the Unnatural Amino Acid Ensure the concentration of this compound in the growth media is optimized. High concentrations can be toxic to the cells.[13]
Inefficient Incorporation Verify the efficiency of your orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound.[13][14] Ensure the amber (TAG) stop codon is correctly placed in your gene of interest.[14][15]
Issue 2: Protein is Expressed but Predominantly in the Insoluble Fraction (Inclusion Bodies)
Possible Cause Troubleshooting Steps
High Expression Rate Leading to Misfolding Lower the induction temperature to 15-25°C.[3][4] Reduce the inducer (e.g., IPTG) concentration.[2][5] Use a weaker promoter or a lower copy number plasmid.[5]
Suboptimal Lysis Buffer Screen different lysis buffer conditions. Vary pH, salt concentration (e.g., 300-500 mM NaCl), and include additives.[4]
Protein Aggregation During Lysis Add stabilizing agents to the lysis buffer. See the "Buffer Additives for Improved Solubility" table below for suggestions.[16]
Incorrect Disulfide Bond Formation If your protein contains cysteines, add reducing agents like DTT or β-mercaptoethanol to the lysis and purification buffers.[17] For proteins requiring disulfide bonds, consider expression in strains that promote their formation in the cytoplasm (e.g., trxB/gor mutants) or target the protein to the periplasm.[4]
Buffer Additives for Improved Solubility

The following table summarizes various additives that can be screened to improve the solubility of proteins containing this compound during lysis and purification.[16]

Additive Class Examples Typical Concentration Mechanism of Action
Osmolytes/Stabilizers Glycerol, Sucrose, Trehalose, Glycine Betaine5-20% (v/v) for glycerol, 0.1-1 M for othersStabilize native protein structure and increase hydration.[17]
Amino Acids L-Arginine, L-Glutamic Acid, Proline50-500 mMSuppress aggregation by interacting with charged and hydrophobic patches on the protein surface.[17][18]
Salts NaCl, KCl, (NH₄)₂SO₄150-500 mMModulate electrostatic interactions.[17]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.1-1% (v/v)Solubilize aggregates without denaturing the protein.[17]
Reducing Agents DTT, β-mercaptoethanol, TCEP1-10 mMPrevent oxidation and incorrect disulfide bond formation.[17]
Chaotropic Agents (low conc.) Urea, Guanidinium Chloride0.5-2 MCan help solubilize aggregates without complete denaturation.[8]

Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Screen

This protocol allows for the rapid testing of different conditions to identify those that favor soluble expression of your this compound-containing protein.

  • Transformation: Transform your expression plasmid and the plasmid carrying the orthogonal aaRS/tRNA pair into a suitable E. coli expression host (e.g., BL21(DE3) or a Rosetta strain).[6][19]

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Cultures: Inoculate 10 mL of fresh LB medium (with antibiotics) with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.5-0.6.

  • Induction: Add this compound to a final concentration of 1 mM. Split the culture into different flasks and induce under various conditions (e.g., different IPTG concentrations: 0.1 mM, 0.5 mM, 1 mM; different temperatures: 18°C, 25°C, 37°C).

  • Harvesting: After the desired induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL of each culture by centrifugation.

  • Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF). Lyse the cells by sonication.

  • Fractionation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15 minutes at 4°C. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

  • Analysis: Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot to determine the expression level and solubility under each condition.

Protocol 2: On-Column Refolding of a His-tagged Protein

This method is suitable for refolding proteins that have been purified under denaturing conditions from inclusion bodies.

  • Inclusion Body Solubilization: Solubilize the washed inclusion bodies in a buffer containing 6 M GdmCl or 8 M urea, 50 mM Tris-HCl pH 8.0, and a reducing agent like 10 mM DTT.

  • IMAC Column Preparation: Equilibrate an Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA) with the same solubilization buffer.

  • Protein Binding: Load the solubilized protein onto the IMAC column. The His-tagged protein will bind to the resin.

  • Denaturant Removal (Refolding): Create a gradient of decreasing denaturant concentration. This is achieved by mixing the solubilization buffer with a refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, and a redox system like 1 mM reduced glutathione/0.1 mM oxidized glutathione). Gradually decrease the percentage of the solubilization buffer over several column volumes. This slow removal of the denaturant allows the protein to refold while bound to the column, minimizing aggregation.

  • Elution: Once the column is equilibrated with the refolding buffer, elute the now-refolded protein using an imidazole (B134444) gradient.

  • Analysis: Analyze the eluted fractions for protein concentration, purity (SDS-PAGE), and activity.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_analysis Solubility Analysis cluster_refolding Inclusion Body Processing Transformation Transformation into E. coli Culture Cell Culture & Growth Transformation->Culture Induction Induction (IPTG) & Addition of 3-Iodo-L-Phe Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Insoluble Insoluble Fraction (Inclusion Bodies) Centrifugation->Insoluble SDS_PAGE SDS-PAGE / Western Blot Soluble->SDS_PAGE Insoluble->SDS_PAGE Solubilization Solubilization (e.g., 8M Urea) Insoluble->Solubilization Purification Purification Refolding Refolding (Dialysis/Dilution) Solubilization->Refolding Refolding->Purification

Caption: Workflow for expression, solubility analysis, and refolding of proteins containing this compound.

troubleshooting_logic cluster_no_expression No Expression cluster_insoluble Insoluble Protein Start Protein Expression Problem CheckExpression Is protein expressed? (Western Blot) Start->CheckExpression CheckSolubility Is protein soluble? CheckExpression->CheckSolubility Yes OptimizeCodons Optimize Codons CheckExpression->OptimizeCodons No OptimizeExpression Lower Temp/ Inducer Conc. CheckSolubility->OptimizeExpression No SolubleProtein Soluble Protein (Proceed to Purification) CheckSolubility->SolubleProtein Yes CheckToxicity Check UAA Toxicity VerifyIncorporation Verify UAA Incorporation System UseTags Use Solubility Tags ScreenBuffers Screen Buffer Additives Refold Refold from Inclusion Bodies

References

Technical Support Center: Purification of Proteins with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins containing unnatural amino acids (UAAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for incorporating unnatural amino acids into proteins?

A1: The primary method for site-specific incorporation of UAAs is through the expansion of the genetic code.[1][2] This typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a unique codon (often an amber stop codon, UAG) to insert the UAA at a specific position in the protein sequence.[1][3] Another powerful technique is cell-free protein synthesis (CFPS), which allows for the direct addition of UAAs to the reaction mixture, bypassing the need for cellular uptake and mitigating potential toxicity of the UAA to a host organism.[4][5][6]

Q2: How can I verify that the unnatural amino acid has been successfully incorporated into my protein?

A2: Successful incorporation of a UAA needs to be rigorously verified. The most common and reliable methods include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can precisely measure the molecular weight of the protein, and tandem MS (MS/MS) of proteolytic digests can identify the exact location of the UAA within the protein's sequence.[4][]

  • Fluorescent Labeling and Bioconjugation: If the UAA contains a bioorthogonal reactive group (e.g., an azide (B81097) or alkyne), it can be selectively labeled with a fluorescent probe via "click chemistry."[] This allows for visualization and quantification of the UAA-containing protein.[8][9]

Q3: What are the main challenges in purifying proteins with unnatural amino acids?

A3: Researchers may encounter several challenges during the purification of UAA-containing proteins:

  • Low Expression and Incorporation Efficiency: The efficiency of UAA incorporation can be variable, leading to low yields of the full-length target protein.[10][11] This can be influenced by the choice of orthogonal pair, the expression system, and the specific UAA.[12][13][14]

  • Protein Truncation: Incomplete suppression of the unique codon can lead to the production of truncated protein products, which can co-purify with the full-length protein.[4]

  • Protein Aggregation and Instability: The presence of a UAA can sometimes alter the protein's folding and stability, leading to aggregation.[15][16][17][18]

  • Purification Resin Accessibility: The affinity tag used for purification might be inaccessible if the protein misfolds.[10][19]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Protein

Q: I am getting a very low yield of my UAA-containing protein after purification. What are the possible causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors throughout the expression and purification workflow.[10][11][20]

Potential CauseTroubleshooting Strategy
Inefficient UAA Incorporation Optimize the concentration of the UAA in the growth media.[21] Ensure the orthogonal aaRS/tRNA pair is expressed efficiently.[12] Consider using a different orthogonal system or a cell-free expression system.[4][5]
Protein Truncation Increase the expression level of the orthogonal tRNA and aaRS.[12] In mammalian systems, consider engineering the release factor (eRF1) to improve suppression efficiency.[12]
Poor Protein Expression Optimize expression conditions such as induction time, temperature, and inducer concentration.[10] For E. coli expression, consider codon optimization of your gene of interest.[6]
Protein Degradation Add protease inhibitors to your lysis buffer and keep the sample cold throughout the purification process.[20]
Loss of Protein During Purification Ensure the pH and ionic strength of your buffers are optimal for your protein's stability and binding to the purification resin.[19] Check for protein precipitation at each step.
Issue 2: Protein Aggregation During or After Purification

Q: My UAA-containing protein is aggregating during purification and storage. How can I prevent this?

A: Protein aggregation is a sign of instability, which can be exacerbated by the presence of a UAA.[15][16][17]

Potential CauseTroubleshooting Strategy
High Protein Concentration Keep the protein concentration as low as practically possible during purification and concentration steps.[15][16]
Suboptimal Buffer Conditions Optimize the pH of your buffers to be at least one unit away from your protein's isoelectric point (pI).[16] Screen different salt concentrations and types to find conditions that enhance solubility.[16][18]
Oxidation of Cysteine Residues Add reducing agents like DTT or TCEP to your buffers to prevent the formation of non-native disulfide bonds.
Hydrophobic Interactions Add mild, non-denaturing detergents (e.g., Tween-20, CHAPS) or other additives to the buffer to help solubilize the protein.[16]
Freeze-Thaw Instability Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C.[16] Consider adding a cryoprotectant like glycerol (B35011) (10-20%) to the storage buffer.[15]
Issue 3: Inefficient Binding to Affinity Resin

Q: My His-tagged UAA-containing protein is not binding efficiently to the Ni-NTA column. What could be the problem?

A: Poor binding to affinity resin can be due to issues with the affinity tag itself or with the binding conditions.[19]

Potential CauseTroubleshooting Strategy
Inaccessible Affinity Tag The UAA may have caused the protein to misfold, sequestering the affinity tag. Try performing the purification under denaturing conditions to expose the tag.[10][19]
Incorrect Buffer Composition Ensure your lysis and wash buffers do not contain components that interfere with binding (e.g., EDTA, high concentrations of imidazole).
Suboptimal pH The pH of the buffer can affect the charge of the histidine residues in the His-tag. Ensure the pH is optimal for binding (typically around 8.0 for Ni-NTA).
Competition from Host Proteins Some host proteins may have histidine-rich regions and can compete for binding. Increase the stringency of your wash steps by adding a low concentration of imidazole (B134444) (e.g., 10-20 mM).

Quantitative Data Summary

Table 1: UAA Incorporation Efficiency in Different Expression Systems
Unnatural Amino AcidExpression SystemIncorporation MethodReported Efficiency
p-acetyl-L-phenylalanineCell-free (E. coli extract)Amber Suppression~50-120% of wild-type expression[14]
p-benzoyl-L-phenylalanineCell-free (E. coli extract)Amber Suppression~50-120% of wild-type expression[14]
p-Iodo-L-phenylalanineCell-free (E. coli extract)Amber Suppression~50-120% of wild-type expression[14]
Various UAAsE. coliAmber SuppressionVaries, can be >90% with optimized systems[1]
Nε-acetyl-lysine analogMammalian (HEK293T)Amber Suppression with optimized tRNA and eRF1Up to 43% for three incorporation sites[13]

Note: Efficiency can be highly dependent on the specific protein, the position of the UAA, and the specific orthogonal pair used.

Experimental Protocols

Protocol 1: General Workflow for Expression and Affinity Purification of a His-tagged Protein with a UAA in E. coli

This protocol outlines a general procedure for expressing a His-tagged protein containing a UAA at an amber (TAG) codon site and subsequent purification using immobilized metal affinity chromatography (IMAC).[21]

1. Transformation:

  • Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids:

    • An expression vector for your gene of interest containing an amber (TAG) codon at the desired UAA incorporation site and a His-tag.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for your chosen UAA (e.g., a pEVOL or pSUPAR-based plasmid).[21]

  • Plate on LB agar (B569324) with appropriate antibiotics for selection of both plasmids.

2. Expression:

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight.

  • The next day, inoculate a larger volume of LB medium containing antibiotics and the UAA (typically 0.5-1 mM).

  • Grow the culture at 37°C to an OD600 of 0.5-0.8.

  • Induce protein expression with IPTG (and L-arabinose if required by the orthogonal system plasmid) and grow overnight at a reduced temperature (e.g., 18-30°C).[21]

  • Harvest the cells by centrifugation.

3. Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Purification (IMAC):

  • Equilibrate a Ni-NTA resin column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE.

5. Verification:

  • Confirm the presence and purity of the full-length protein by SDS-PAGE and Western blot (using an anti-His-tag antibody).

  • Verify the incorporation of the UAA by mass spectrometry.[][22]

Protocol 2: Bioorthogonal Labeling of an Azide-Containing Protein via Click Chemistry for Purification

This protocol describes the labeling of a purified protein containing an azide-functionalized UAA with an alkyne-tagged molecule (e.g., biotin-alkyne) for subsequent affinity purification. This is based on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[23]

1. Materials:

  • Purified protein containing an azide-functionalized UAA.

  • Alkyne-biotin.

  • Copper(II) sulfate (B86663) (CuSO4).

  • A reducing agent (e.g., sodium ascorbate).

  • A copper-chelating ligand (e.g., TBTA).

  • Reaction buffer (e.g., PBS, pH 7.4).

2. Reaction Setup:

  • In a microcentrifuge tube, combine your azide-containing protein (at a final concentration of 1-10 mg/mL) with a 10- to 50-fold molar excess of alkyne-biotin.

  • Prepare the catalyst solution immediately before use by mixing CuSO4, sodium ascorbate, and the copper ligand.

  • Add the catalyst to the protein-alkyne mixture. Final concentrations are typically around 1 mM CuSO4, 1 mM sodium ascorbate, and 0.1 mM ligand.[23]

3. Incubation:

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored for completion by mass spectrometry.

4. Removal of Excess Reagents:

  • Remove unreacted biotin-alkyne and catalyst components by dialysis or using a desalting column.

5. Affinity Purification:

  • The biotinylated protein can now be captured using a streptavidin-based affinity resin.

  • Load the reaction mixture onto an equilibrated streptavidin column.

  • Wash the column extensively to remove non-biotinylated proteins and other contaminants.

  • Elute the biotinylated protein under denaturing conditions (e.g., with a buffer containing 8 M guanidine-HCl at pH 1.5) or by competitive elution with free biotin.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_verification Verification Transformation Transformation (Expression & Orthogonal Plasmids) Culture Cell Culture (+ UAA) Transformation->Culture Induction Induction & Expression Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification Affinity Affinity Chromatography Clarification->Affinity Elution Elution Affinity->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec Functional_Assay Functional Assay Elution->Functional_Assay

Caption: Workflow for expression, purification, and verification of UAA-containing proteins.

troubleshooting_logic Start Low Protein Yield? CheckExpression Check Expression Levels (SDS-PAGE of Lysate) Start->CheckExpression Yes CheckBinding Analyze Flow-through & Wash (SDS-PAGE) CheckExpression->CheckBinding Good OptimizeExpression Optimize Expression (Temp, Induction) CheckExpression->OptimizeExpression Low CheckAggregation Visible Precipitate? CheckBinding->CheckAggregation Protein Bound OptimizeBinding Optimize Binding/Wash (Buffer pH, Imidazole) CheckBinding->OptimizeBinding Protein in FT/Wash CheckIncorporation Verify UAA Incorporation (Mass Spectrometry) CheckAggregation->CheckIncorporation No OptimizeSolubility Optimize Solubility (Buffer Additives) CheckAggregation->OptimizeSolubility Yes OptimizeIncorporation Optimize UAA Incorporation (UAA concentration, Orthogonal System) CheckIncorporation->OptimizeIncorporation Low/No Incorporation

Caption: Troubleshooting logic for low yield of UAA-containing proteins.

References

Validation & Comparative

Confirming 3-Iodo-L-Phenylalanine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise world of protein engineering and therapeutic protein development, the successful incorporation of unnatural amino acids (UAAs) is a critical checkpoint. Among these, 3-Iodo-L-Phenylalanine (3-I-Phe) offers a unique tool for structural biology and the creation of novel protein functions. However, verifying its site-specific incorporation with high fidelity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: mass spectrometry, Western blotting, and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

FeatureMass Spectrometry (LC-MS/MS)Western BlottingNMR Spectroscopy
Primary Function Unambiguous identification and quantification of incorporationQualitative to semi-quantitative detectionStructural and dynamic analysis of the protein with the incorporated UAA
Sensitivity High (picomole to femtomole range)Moderate to high, antibody-dependentLower (micromolar to millimolar range)
Quantitative Accuracy HighLow to moderateHigh for relative quantification
Information Provided Exact mass of the modified peptide, sequence confirmation, incorporation efficiencyPresence and approximate amount of the target proteinAtomic-level structural information, protein folding, and dynamics
Throughput HighHighLow
Cost High (instrumentation)LowHigh (instrumentation and labeled materials)
Key Advantage Definitive confirmation and precise quantificationWidely accessible and relatively inexpensiveProvides detailed structural and functional insights

Mass Spectrometry: The Gold Standard for Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the most definitive method for confirming the incorporation of 3-I-Phe. Its ability to precisely measure the mass of peptides allows for the unambiguous identification of the incorporated UAA.

Quantitative Data from a Closely Related Analog

While specific quantitative data for the incorporation efficiency of this compound is dispersed across various studies, a study on the closely related analog, 3-iodo-L-tyrosine, demonstrated an incorporation efficiency of greater than 95% as determined by LC-MS analysis. This high level of precision underscores the power of mass spectrometry in quantifying UAA incorporation.

Experimental Workflow

The general workflow for confirming UAA incorporation by mass spectrometry involves several key steps:

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction and Purification SDS_PAGE SDS-PAGE Separation Protein_Extraction->SDS_PAGE In_Gel_Digestion In-Gel Digestion (e.g., with Trypsin) SDS_PAGE->In_Gel_Digestion Peptide_Extraction Peptide Extraction In_Gel_Digestion->Peptide_Extraction LC_Separation LC Separation of Peptides Peptide_Extraction->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Mass) LC_Separation->MS1_Scan Fragmentation Fragmentation (MS/MS) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Masses) Fragmentation->MS2_Scan Database_Search Database Search and Peptide Identification MS2_Scan->Database_Search Quantification Quantification of Incorporation Efficiency Database_Search->Quantification

Caption: Mass spectrometry workflow for UAA incorporation analysis.

Detailed Experimental Protocol: In-Gel Digestion and LC-MS/MS Analysis

1. Protein Separation and In-Gel Digestion:

  • SDS-PAGE: Separate the protein of interest from other cellular proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Excision: Excise the protein band of interest from the Coomassie-stained gel.

  • Destaining: Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent them from reforming.

  • Digestion: Digest the protein overnight with a protease such as trypsin, which cleaves specifically at lysine (B10760008) and arginine residues.

  • Peptide Extraction: Extract the resulting peptides from the gel using a series of ACN and formic acid washes.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the extracted peptides using a reverse-phase liquid chromatography (LC) system. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptides from the column based on their hydrophobicity.

  • Mass Spectrometry:

    • MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the first stage of the mass spectrometer (MS1). This provides the mass of the intact peptide.

    • MS/MS Scan: Selected peptides from the MS1 scan are then fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured in the second stage (MS/MS). The fragmentation pattern provides sequence information.

3. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the expected mass shift for 3-I-Phe at the designated site.

  • Successful identification of the peptide containing 3-I-Phe confirms its incorporation.

  • Quantitative analysis can be performed by comparing the peak areas of the iodinated peptide to the corresponding unmodified peptide (if any) or to a known standard.

Alternative Confirmation Methods

While mass spectrometry provides the most definitive evidence, other techniques can offer complementary information or serve as initial screening methods.

Western Blotting

Western blotting is a widely used technique for protein detection. While not as precise as mass spectrometry for confirming UAA incorporation, it can be a valuable tool for initial screening and qualitative assessment.

Methodology:

A specific protocol for detecting iodinated proteins involves non-radioactive iodination of polypeptides on the blot followed by detection with a starch solution, which turns blue-black in the presence of iodine. Alternatively, if an antibody that specifically recognizes 3-I-Phe is available, a standard Western blot protocol can be followed.

Experimental Workflow for Western Blotting:

SDS_PAGE Protein Separation by SDS-PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Standard Western blotting workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics at the atomic level. The incorporation of an isotope-labeled UAA, such as ¹³C or ¹⁵N-labeled 3-I-Phe, can provide a unique spectroscopic handle to probe the local environment of the incorporated amino acid.

Methodology:

One-dimensional or two-dimensional NMR experiments can be performed on the purified protein containing the isotope-labeled 3-I-Phe. The chemical shifts of the labeled atoms are sensitive to their local environment, providing information about protein folding and interactions.

Key Advantages for UAA Analysis:

  • Confirms incorporation in the context of the folded protein.

  • Provides insights into the structural consequences of the UAA substitution.

  • Can be used to study protein dynamics and interactions at the site of incorporation.

Experimental Workflow for NMR Analysis:

Expression Protein Expression with Isotope-Labeled UAA Purification Protein Purification Expression->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Data_Acquisition NMR Data Acquisition NMR_Sample_Prep->NMR_Data_Acquisition Data_Processing Data Processing and Analysis NMR_Data_Acquisition->Data_Processing

Caption: Workflow for NMR analysis of UAA incorporation.

Conclusion

The choice of analytical technique for confirming this compound incorporation depends on the specific research question and available resources. Mass spectrometry (LC-MS/MS) is the unparalleled gold standard for unambiguous identification and accurate quantification. Western blotting serves as a valuable, accessible tool for initial screening, while NMR spectroscopy offers unique insights into the structural and functional consequences of UAA incorporation. For rigorous and comprehensive validation, a combination of these techniques is often the most powerful approach.

Validating Protein Structures: A Comparative Guide to 3-Iodo-L-Phenylalanine and Alternative Phasing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-resolution protein structures is paramount to understanding biological function and designing novel therapeutics. A critical step in this process, particularly in X-ray crystallography, is solving the "phase problem." This guide provides a comprehensive comparison of using the unnatural amino acid 3-Iodo-L-Phenylalanine for this purpose against other common alternatives, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool for de novo structure determination due to the strong anomalous signal of the iodine atom.[1][2] This allows for the use of Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) phasing, powerful techniques for resolving the phase problem.

Performance Comparison: this compound vs. Alternatives

The choice of a phasing method is critical and depends on the nature of the protein, the crystallization conditions, and available resources. Here, we compare this compound with the most widely used alternative, Selenomethionine (B1662878) (SeMet) incorporation, and traditional heavy-atom soaking methods.

Phasing MethodPrincipleTypical Anomalous Signal (f'')AdvantagesDisadvantages
This compound (I-Phe) Site-specific incorporation of an iodinated amino acid to generate an anomalous signal.~6.8 e⁻ at Cu Kα (1.54 Å)[2]Strong anomalous signal from a single atom, allowing for SAD phasing even with in-house X-ray sources.[1] Site-specific incorporation can be used to target specific regions and may have minimal structural perturbation.[1]Can be toxic to expression hosts, potentially lowering protein yield. Requires specialized plasmids and protocols for incorporation.
Selenomethionine (SeMet) Global replacement of methionine with selenomethionine during protein expression.~3.6 e⁻ at the Se K-edge (~0.98 Å)Well-established and highly successful method.[3] Can often be incorporated with high efficiency.Requires access to a synchrotron to tune to the selenium absorption edge. Multiple selenium sites in large proteins can complicate substructure determination. Can be toxic to some expression systems.
Heavy-Atom Soaking (e.g., Pt, Au, Hg) Soaking protein crystals in solutions containing heavy-metal salts.Varies depending on the atom (e.g., Hg LIII-edge: ~9.8 e⁻)Can be applied to native crystals without the need for protein engineering. A wide variety of heavy atoms can be screened.Often leads to non-isomorphism, damaging the crystal lattice.[4] Binding sites can be non-specific and difficult to predict. Heavy-metal compounds are often highly toxic.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these phasing techniques. Below are representative protocols for the incorporation of this compound and for heavy-atom soaking.

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol is based on the use of an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate the unnatural amino acid in response to an amber stop codon (TAG).

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the protein of interest with a TAG codon at the desired incorporation site.
  • Obtain a second plasmid encoding the engineered I-Phe-tRNA synthetase and its cognate tRNA.

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the protein expression plasmid and the synthetase/tRNA plasmid.
  • Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a starter culture in a minimal medium supplemented with the appropriate antibiotics and grow overnight.
  • Inoculate a larger volume of minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Add this compound to a final concentration of 1 mM.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

4. Protein Purification and Crystallization:

  • Harvest the cells by centrifugation.
  • Lyse the cells and purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
  • Set up crystallization trials using purified, I-Phe-containing protein.

Protocol 2: Heavy-Atom Soaking of Protein Crystals

This protocol describes a general procedure for derivatizing native protein crystals with heavy-atom compounds.

1. Preparation of Soaking Solution:

  • Prepare a stock solution of the heavy-atom compound (e.g., 10-100 mM K₂PtCl₄, KAu(CN)₂, or HgCl₂) in an appropriate buffer.
  • Prepare a stabilizing solution that is similar to the crystallization mother liquor but with a slightly higher precipitant concentration to prevent crystal dissolution.
  • Prepare the final soaking solution by diluting the heavy-atom stock into the stabilizing solution to a final concentration of 0.1-10 mM.[6]

2. Crystal Soaking:

  • Carefully transfer a native protein crystal into a drop of the soaking solution.
  • Incubate for a period ranging from minutes to days. The optimal soaking time is highly variable and needs to be determined empirically.
  • Monitor the crystal for any signs of damage, such as cracking or dissolution.[4]

3. Back Soaking (Optional):

  • To remove non-specifically bound heavy atoms, briefly transfer the crystal to a drop of stabilizing solution without the heavy atom before cryo-protection.

4. Cryo-protection and Data Collection:

  • Transfer the derivatized crystal to a cryo-protectant solution.
  • Flash-cool the crystal in liquid nitrogen.
  • Collect X-ray diffraction data.

Visualization of Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_iphe This compound Incorporation cluster_soaking Heavy-Atom Soaking plasmid 1. Construct Plasmids (Protein with TAG & I-PheRS/tRNA) transform 2. Co-transform E. coli plasmid->transform expression 3. Protein Expression (with this compound) transform->expression purify_iphe 4. Purify I-Phe Protein expression->purify_iphe crystallize_iphe 5. Crystallize I-Phe Protein purify_iphe->crystallize_iphe data_collection Data Collection (X-ray Diffraction) crystallize_iphe->data_collection crystallize_native 1. Crystallize Native Protein prepare_soak 2. Prepare Soaking Solution (Heavy-Atom Salt) crystallize_native->prepare_soak soak 3. Soak Crystal prepare_soak->soak cryo_soak 4. Cryo-protect soak->cryo_soak cryo_soak->data_collection phasing SAD/MAD Phasing data_collection->phasing structure Protein Structure phasing->structure

Experimental workflows for protein structure determination.

sad_phasing_logic data Collect Diffraction Data at Anomalous Wavelength friedel Measure Bijvoet Pairs (Ihkl ≠ I-h-k-l) data->friedel locate Locate Heavy Atoms (Patterson or Direct Methods) friedel->locate initial_phases Calculate Initial Phases locate->initial_phases density_mod Density Modification (Solvent Flattening, etc.) initial_phases->density_mod final_map Interpret Electron Density Map density_mod->final_map

Logical workflow for Single-wavelength Anomalous Dispersion (SAD) phasing.

Conclusion

The site-specific incorporation of this compound offers a powerful method for solving the phase problem in X-ray crystallography, providing a strong anomalous signal that can be utilized with both synchrotron and in-house X-ray sources. While it requires more initial molecular biology work compared to traditional heavy-atom soaking, it can lead to higher quality phase information with minimal perturbation to the protein structure. The choice between this compound, selenomethionine, and heavy-atom soaking will ultimately depend on the specific protein target, available resources, and the expertise of the research team. This guide provides the foundational knowledge for making an informed decision and for designing a successful structure determination strategy.

References

A Comparative Guide to 3-Iodo-L-Phenylalanine and 4-Iodo-L-Phenylalanine in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and molecular imaging, synthetic amino acids serve as critical tools for diagnosing, characterizing, and treating malignant neoplasms. Among these, iodinated L-phenylalanine analogs have garnered significant attention due to their ability to be transported into cancer cells, which often exhibit upregulated amino acid metabolism. This guide provides an objective comparison between two key isomers, 3-Iodo-L-Phenylalanine (meta-iodo-L-phenylalanine) and 4-Iodo-L-Phenylalanine (para-iodo-L-phenylalanine or IPA), focusing on their performance, underlying mechanisms, and utility for researchers, scientists, and drug development professionals.

The primary mechanism for the uptake of these analogs into tumor cells is the L-type Amino Acid Transporter 1 (LAT1).[1][2][3][4] LAT1 is a transmembrane protein responsible for transporting large neutral amino acids and is frequently overexpressed in a wide variety of human cancers, making it an excellent target for delivering diagnostic and therapeutic agents.[1][3] The position of the iodine atom on the phenyl ring significantly influences the molecule's affinity and selectivity for this transporter, thereby affecting its potential as a research tool or clinical agent.

Comparative Analysis: Transporter Affinity and Cellular Uptake

The defining difference between this compound and 4-Iodo-L-Phenylalanine lies in their interaction with the LAT1 and LAT2 amino acid transporters. Recent research provides quantitative data on their inhibitory effects, which serve as a proxy for transport affinity.

A key study evaluated the ability of these isomers to inhibit the uptake of L-[¹⁴C]leucine, a known LAT1 substrate. The results demonstrated that this compound has a markedly stronger inhibitory effect—and thus higher affinity—for LAT1 compared to both the parent L-phenylalanine molecule and 4-Iodo-L-Phenylalanine.[1] In contrast, the affinity of 4-Iodo-L-Phenylalanine for LAT1 was comparable to that of natural L-phenylalanine.[1] This suggests that the meta-position of the iodine atom is more favorable for LAT1 binding.

Below is a summary of the comparative inhibitory activity on the LAT1 transporter.

CompoundTransporterRelative Inhibition of L-[¹⁴C]leucine UptakeKey FindingSource
This compound LAT1Markedly higher than L-PhenylalanineSuperior affinity for LAT1 transporter.[1]
4-Iodo-L-Phenylalanine LAT1Comparable to L-PhenylalanineAffinity is similar to the natural substrate.[1]
L-Phenylalanine LAT1BaselineNatural substrate for comparison.[1]

This enhanced affinity of this compound for LAT1 could translate to higher and more selective accumulation in tumors that overexpress this transporter, potentially offering a better signal-to-noise ratio in imaging applications or more targeted delivery for therapeutic purposes. While direct comparative in vivo imaging studies are not widely published, this mechanistic data provides a strong rationale for prioritizing the 3-iodo isomer in future investigations.

Conversely, 4-Iodo-L-Phenylalanine has been more extensively studied as a SPECT (Single-Photon Emission Computed Tomography) imaging agent, particularly for gliomas.[5][6][7] Clinical studies using p-[¹²³I]iodo-L-phenylalanine (¹²³I-IPA) have shown its utility in differentiating gliomas from non-neoplastic lesions with high specificity.[6]

CompoundApplicationKey Performance MetricNoteSource
4-[¹²³I]Iodo-L-Phe SPECT Imaging of GliomaSensitivity: 78%, Specificity: 100%Differentiates primary brain tumors from non-neoplastic lesions. False negatives can occur in low-grade gliomas.[6]
4-[¹²³I]Iodo-L-Phe SPECT Imaging of Pancreatic CancerHigh tumor uptake (10-22% ID/g)Negligible uptake in gastrointestinal tract and inflammation, indicating high specificity.[8]
4-[¹³¹I]Iodo-L-Phe Endoradiotherapy of GliomaBiological half-life: 30.1–39.2 hWell-tolerated in initial clinical studies, demonstrating potential for therapeutic use.[7]

Mechanism of Action: The LAT1 Transport Pathway

The differential uptake of this compound and 4-Iodo-L-Phenylalanine into cancer cells is governed by the LAT1 transporter, which operates via an obligatory exchange mechanism. The following diagram illustrates this process.

LAT1_Transport_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LAT1 LAT1 Transporter (SLC7A5/SLC3A2) Leucine_int Intracellular Amino Acid (e.g., Leucine) LAT1->Leucine_int Efflux IodoPhe_int Accumulated Iodo-L-Phe LAT1->IodoPhe_int IodoPhe_ext 3-Iodo-L-Phe (Higher Affinity) 4-Iodo-L-Phe (Lower Affinity) IodoPhe_ext->LAT1 Influx Metabolism Tumor Cell Metabolism (Protein Synthesis, etc.) IodoPhe_int->Metabolism Potential Fate

Caption: Cellular uptake of iodinated phenylalanine analogs via the LAT1 transporter.

Experimental Protocols

To aid researchers in designing their own comparative studies, the following section outlines generalized protocols for key experiments based on methodologies cited in the literature.

Protocol 1: In Vitro LAT1 Inhibition Assay

This protocol is designed to compare the relative affinity of different compounds for the LAT1 transporter in a cancer cell line known to overexpress it (e.g., MCF-7, U87 MG).

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

  • Inhibition: Add 200 µL of uptake buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., 1 µM L-[¹⁴C]leucine) and varying concentrations of the inhibitor compounds (this compound, 4-Iodo-L-Phenylalanine, or unlabeled L-phenylalanine as a control).

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-60 minutes).

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lysis & Scintillation: Lyse the cells with 0.1 M NaOH. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the control (no inhibitor). Determine IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Radiosynthesis and In Vivo SPECT/CT Imaging

This protocol describes the general workflow for radiolabeling an iodinated phenylalanine analog with Iodine-123 and performing preclinical imaging in a tumor-bearing mouse model.

SPECT_Workflow cluster_synthesis Radiolabeling cluster_animal_prep Animal Model cluster_imaging Imaging Procedure cluster_analysis Data Analysis Precursor Prepare Precursor (e.g., Tri-n-butylstannyl-L-Phe) Radioiodination Radioiodination (Na¹²³I, Oxidizing Agent) Precursor->Radioiodination Purification HPLC Purification Radioiodination->Purification QC Quality Control (Radiochemical Purity) Purification->QC Injection Intravenous Injection of ¹²³I-IPA (e.g., 250 MBq) QC->Injection Tumor Establish Tumor Xenograft (e.g., Subcutaneous U87 MG) Fasting Fast Animal Overnight Anesthesia Anesthetize Animal Injection->Anesthesia SPECT_CT Acquire SPECT/CT Images (e.g., 30 min & 3h post-injection) Anesthesia->SPECT_CT Reconstruction Image Reconstruction (Attenuation Correction) SPECT_CT->Reconstruction ROI Draw Regions of Interest (ROI) (Tumor, Muscle, Brain, etc.) Reconstruction->ROI Quantification Calculate Uptake Ratios (e.g., Tumor-to-Brain Ratio) ROI->Quantification

Caption: General workflow for preclinical SPECT/CT imaging with a radiotracer.

Conclusion and Future Directions

The available evidence strongly suggests that the position of iodine on the L-phenylalanine ring is a critical determinant of its biological activity, primarily through differential affinity for the LAT1 transporter.

  • This compound emerges as a promising candidate for future research due to its significantly higher affinity for LAT1.[1] This property could lead to the development of superior imaging agents with higher tumor-to-background ratios or more potent targeted radiotherapeutics. Further in vivo studies are warranted to confirm if this high affinity translates to improved tumor accumulation and retention.

  • 4-Iodo-L-Phenylalanine is a well-validated and established SPECT imaging agent, particularly for brain tumors, with proven clinical utility.[6][7] Its comparable affinity to natural L-phenylalanine for the LAT1 transporter underpins its effectiveness.[1] It also serves as a valuable benchmark against which new analogs, such as this compound, can be compared.

For research groups developing novel cancer diagnostics or therapeutics targeting amino acid metabolism, the direct comparison of these two isomers in relevant cancer models is a logical and compelling next step. The choice between them will depend on the specific research question: leveraging the established clinical performance of 4-Iodo-L-Phenylalanine or exploring the potentially superior targeting capability of this compound.

References

A Head-to-Head Comparison: 3-Iodo-L-Phenylalanine vs. 4-Azido-L-Phenylalanine for Precise Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern molecular biology, enabling a deeper understanding of protein function, the development of novel therapeutics, and the creation of advanced diagnostic tools. Among the array of techniques available, the incorporation of non-canonical amino acids (ncAAs) followed by bioorthogonal chemistry stands out for its precision and versatility. This guide provides an in-depth comparison of two powerful ncAAs, 3-Iodo-L-Phenylalanine and 4-Azido-L-Phenylalanine, for protein labeling applications.

This comparison will delve into the underlying chemistries, performance metrics, and experimental considerations for each of these amino acids, offering a comprehensive resource for selecting the optimal tool for your research needs.

Introduction to the Contenders

This compound is a halogenated derivative of the natural amino acid phenylalanine. The iodine atom serves as a versatile chemical handle for post-translational modification, primarily through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This allows for the formation of a stable carbon-carbon bond, connecting the protein to a wide range of functionalities.

4-Azido-L-Phenylalanine (pAzF) , an azide-containing analog of phenylalanine, has become a workhorse in chemical biology. The azide (B81097) group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[2] This remarkable specificity allows for highly selective labeling through "click chemistry," including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.[3][4][5][6][7]

Performance Comparison: A Quantitative Overview

The choice between this compound and 4-Azido-L-Phenylalanine often hinges on the specific requirements of the experiment, including desired labeling efficiency, concerns about cytotoxicity, and the nature of the molecule to be conjugated. The following table summarizes key quantitative data gathered from various studies to facilitate a direct comparison.

FeatureThis compound (via Suzuki-Miyaura Coupling)4-Azido-L-Phenylalanine (via Click Chemistry/Staudinger Ligation)
Incorporation Efficiency High, with yields up to 20 mg/L in E. coli have been reported.[1]High, with yields often comparable to wild-type protein expression.[8] Can be enhanced with optimized protocols.
Labeling Reaction Suzuki-Miyaura Cross-CouplingCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation
Labeling Efficiency Generally high, with conversions up to 75% reported for model peptides.[9] Can be influenced by catalyst and ligand choice.Near-quantitative yields are often achieved with both CuAAC and SPAAC.[6][10]
Reaction Kinetics Can be slower than click chemistry, often requiring longer incubation times (e.g., hours).[11]CuAAC and SPAAC are known for their rapid kinetics, often reaching completion within minutes to a few hours.[4][12]
Biocompatibility Palladium catalysts can exhibit cytotoxicity, though the development of biocompatible ligands and catalyst systems is an active area of research.[13]CuAAC: Copper(I) catalyst can be toxic to living cells, though ligands can mitigate this.[12] SPAAC & Staudinger Ligation: Generally considered highly biocompatible and suitable for live-cell labeling as they are metal-free.[4][][]
Reaction Conditions Typically requires a palladium catalyst, a base, and an aqueous/organic solvent mixture. Mild conditions (e.g., 37°C, physiological pH) have been developed.[11]CuAAC: Requires a copper(I) catalyst and a reducing agent. SPAAC: Proceeds under physiological conditions without a catalyst. Staudinger Ligation: Metal-free and occurs in aqueous environments.
Versatility of Probes Boronic acids and their derivatives, offering a wide range of functionalities including fluorophores and spin labels.Alkynes, cyclooctynes, and phosphines, providing access to a vast library of probes for imaging, purification, and functional studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these labeling strategies. Below are generalized protocols for the key experiments involved.

Genetic Incorporation of Non-Canonical Amino Acids

The site-specific incorporation of both this compound and 4-Azido-L-Phenylalanine into a target protein is typically achieved using amber stop codon suppression technology. This involves co-transforming host cells (e.g., E. coli) with two plasmids: one encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site, and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA.[16][17]

A generalized protocol for ncAA incorporation in E. coli:

  • Co-transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid for the target protein and the pEVOL plasmid for the specific ncAA synthetase/tRNA pair.[18]

  • Starter Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate the starter culture into a larger volume of LB medium with antibiotics and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Add the non-canonical amino acid (e.g., 1 mM 4-Azido-L-Phenylalanine or this compound) to the culture. Induce protein expression with IPTG and arabinose (to induce the synthetase).[1]

  • Harvest and Purification: Grow the culture overnight at a reduced temperature (e.g., 30°C). Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.[18]

Protein Labeling via Suzuki-Miyaura Cross-Coupling

This protocol outlines the general steps for labeling a protein containing this compound with a boronic acid probe.

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein containing this compound (typically at a concentration of 10-50 µM) in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.5-8.5).[11]

  • Add Boronic Acid Probe: Add the boronic acid-functionalized probe (e.g., a fluorophore) to the reaction mixture, typically at a 10- to 50-fold molar excess over the protein.[11]

  • Prepare Catalyst: In a separate tube, prepare the palladium catalyst solution. A common system involves a palladium source like Pd(OAc)2 and a water-soluble ligand.[11]

  • Initiate Reaction: Add the palladium catalyst to the protein-probe mixture to initiate the cross-coupling reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for several hours (e.g., 2-12 hours), often with gentle mixing.[11]

  • Purification: Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.

Protein Labeling via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Reaction Setup: To a solution of the azide-modified protein (containing 4-Azido-L-Phenylalanine) in a compatible buffer (e.g., phosphate buffer, pH 7.4), add the alkyne-functionalized probe.[19]

  • Prepare Reagents: Prepare fresh stock solutions of a copper(II) sulfate (B86663), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[20]

  • Initiate Reaction: Add the copper(II) sulfate and ligand to the protein-probe mixture, followed by the addition of the reducing agent to generate the active copper(I) catalyst.[21]

  • Incubation: The reaction is typically rapid and can be incubated at room temperature for 30 minutes to 2 hours.[12]

  • Purification: Purify the labeled protein using size-exclusion chromatography to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

  • Reaction Setup: Combine the azide-modified protein with a strained alkyne probe (e.g., DBCO, BCN) in a physiological buffer (e.g., PBS, pH 7.4).[4][5]

  • Incubation: Incubate the mixture at room temperature or 37°C. The reaction time can vary from 1 to 12 hours depending on the specific strained alkyne and reactant concentrations.[4]

  • Purification: The labeled protein can be purified by size-exclusion chromatography if necessary to remove any unreacted probe.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the key steps in each labeling strategy.

Suzuki_Miyaura_Workflow cluster_incorporation 1. ncAA Incorporation cluster_labeling 2. Suzuki-Miyaura Coupling Plasmid_Transformation Co-transform E. coli with Target Protein (TAG) and pEVOL-IodoPhe-RS/tRNA plasmids Cell_Culture Culture cells and add this compound Plasmid_Transformation->Cell_Culture Protein_Expression Induce protein expression Cell_Culture->Protein_Expression Purification_I Purify Iodo-Protein Protein_Expression->Purification_I Reaction_Mix Mix Iodo-Protein with Boronic Acid Probe Purification_I->Reaction_Mix Catalyst_Addition Add Palladium Catalyst and Base Reaction_Mix->Catalyst_Addition Incubation_SM Incubate at 37°C Catalyst_Addition->Incubation_SM Purification_II Purify Labeled Protein Incubation_SM->Purification_II

Caption: Workflow for protein labeling using this compound and Suzuki-Miyaura coupling.

Click_Chemistry_Workflow cluster_incorporation_azido 1. ncAA Incorporation cluster_labeling_click 2. Click Chemistry Labeling Plasmid_Transformation_Az Co-transform E. coli with Target Protein (TAG) and pEVOL-pAzF-RS/tRNA plasmids Cell_Culture_Az Culture cells and add 4-Azido-L-Phenylalanine Plasmid_Transformation_Az->Cell_Culture_Az Protein_Expression_Az Induce protein expression Cell_Culture_Az->Protein_Expression_Az Purification_I_Az Purify Azido-Protein Protein_Expression_Az->Purification_I_Az Reaction_Mix_Click Mix Azido-Protein with Alkyne/Cyclooctyne Probe Purification_I_Az->Reaction_Mix_Click Reaction_Type Reaction Type? Reaction_Mix_Click->Reaction_Type CuAAC Add Cu(I) Catalyst Reaction_Type->CuAAC CuAAC SPAAC No Catalyst Required Reaction_Type->SPAAC SPAAC Incubation_Click Incubate CuAAC->Incubation_Click SPAAC->Incubation_Click Purification_II_Click Purify Labeled Protein Incubation_Click->Purification_II_Click Decision_Pathway Start Start: Need for Site-Specific Labeling Live_Cell Live Cell Labeling? Start->Live_Cell Toxicity Metal Catalyst Toxicity a Concern? Live_Cell->Toxicity No Azido_Phe Choose 4-Azido-L-Phenylalanine Live_Cell->Azido_Phe Yes Kinetics Fast Kinetics Required? Kinetics->Azido_Phe Yes Iodo_Phe Choose this compound Kinetics->Iodo_Phe No Toxicity->Kinetics No Toxicity->Azido_Phe Yes SPAAC_Staudinger Use SPAAC or Staudinger Ligation Azido_Phe->SPAAC_Staudinger CuAAC_Consideration Consider CuAAC with biocompatible ligands Azido_Phe->CuAAC_Consideration Suzuki_Miyaura_Consideration Use Suzuki-Miyaura with biocompatible catalyst system Iodo_Phe->Suzuki_Miyaura_Consideration

References

Assessing the Impact of 3-Iodo-L-Phenylalanine on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of structural biology, protein engineering, and drug development, the ability to introduce specific modifications into proteins is paramount. Non-canonical amino acids (ncAAs) offer a powerful toolkit for expanding the chemical diversity of proteins beyond the canonical 20 amino acids. Among these, 3-Iodo-L-Phenylalanine has emerged as a valuable tool for a range of applications, from solving protein structures to enabling novel bioconjugation strategies.

This guide provides a comprehensive comparison of this compound with a primary alternative, Selenomethionine, focusing on their impact on protein function, incorporation efficiency, and utility in various experimental techniques. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Performance Comparison: this compound vs. Alternatives

The choice of a non-canonical amino acid for protein modification depends on the intended application. This compound is particularly advantageous for X-ray crystallography due to the high atomic number of iodine, which provides a strong anomalous signal for phasing. Selenomethionine is another widely used alternative for this purpose. The following tables summarize the key quantitative data for these amino acids.

Table 1: Comparison of Properties and Applications

FeatureThis compoundSelenomethionineOther Halogenated Phenylalanines (e.g., 4-Iodo-L-Phenylalanine)
Primary Application X-ray Crystallography (SAD/MAD phasing), Suzuki-Miyaura Cross-Coupling, NMR SpectroscopyX-ray Crystallography (SAD/MAD phasing)X-ray Crystallography, Suzuki-Miyaura Cross-Coupling
Incorporation Method Site-specific via amber suppressionGlobal substitution for methionineSite-specific via amber suppression
Key Advantage Strong anomalous signal from iodine; bio-orthogonal handle for chemical modification.[1]Well-established, high incorporation efficiency in various systems.Similar to this compound, with potential for different reactivity or structural impact.
Potential Drawbacks Lower protein yields compared to native expression; potential for structural perturbation.Can be toxic to cells; may alter protein solubility and hydrophobicity.[1]Similar to this compound.

Table 2: Performance in Protein Production and Structural Biology

ParameterThis compoundSelenomethionine
Typical Incorporation Efficiency High fidelity with optimized systems.[2]>90% in mammalian cells[3], ~75% in insect cells[4], >90% in E. coli with methionine biosynthesis inhibition.[3]
Reported Protein Yield Generally lower than wild-type; can be optimized.60-90% of native protein yield in insect cells[4], 60-80% in mammalian cells.[3]
Anomalous Signal Strength (f'') at Cu Kα Strong (Iodine: ~6.8 e⁻)[5]Moderate (Selenium: ~0.6 e⁻)
Structural Perturbation Generally considered minimal, but can be context-dependent.[6]Minimal, as it is a close analog of methionine.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its site-specific incorporation into proteins in E. coli and a general workflow for its use in Single-Wavelength Anomalous Dispersion (SAD) phasing.

Protocol 1: Site-Specific Incorporation of this compound in E. coli via Amber Suppression

This protocol outlines the steps for incorporating this compound at a specific site in a target protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the target protein with a UAG (amber) codon at the desired incorporation site.
  • Obtain or construct a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate suppressor tRNA (e.g., pEVOL-pIPhe).[2]

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL-pIPhe plasmid.
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Add this compound to a final concentration of 1 mM.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and arabinose to a final concentration of 0.2% (to induce the expression of the aaRS/tRNA pair from the pEVOL plasmid).
  • Continue to grow the culture at 30°C for 12-16 hours.

4. Protein Purification and Verification:

  • Harvest the cells by centrifugation.
  • Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
  • Verify the incorporation of this compound by mass spectrometry.

Protocol 2: SAD Phasing with this compound Incorporated Protein

This protocol provides a general workflow for solving a protein structure using Single-Wavelength Anomalous Dispersion (SAD) data collected from a crystal of a protein containing this compound.

1. Crystallization:

  • Crystallize the purified protein containing this compound using standard vapor diffusion or other crystallization methods.

2. Data Collection:

  • Mount a suitable crystal and collect a complete X-ray diffraction dataset at a wavelength that maximizes the anomalous signal of iodine (e.g., near the iodine K-edge, or using a copper anode X-ray source where iodine has a significant anomalous scattering factor of ~6.8 e⁻).[5] It is crucial to collect data with high redundancy to accurately measure the small anomalous differences.

3. Data Processing:

  • Process the diffraction data using software such as XDS or HKL2000. Pay close attention to the anomalous signal statistics (e.g., and anomalous correlation).

4. Substructure Determination and Phasing:

  • Use a phasing program like SHELXD, Phenix.hyss, or SOLVE to locate the iodine atoms in the crystal lattice.[5]
  • Input the heavy atom sites into a phasing program (e.g., Phenix.phaser, SHARP, or SOLVE/RESOLVE) to calculate initial experimental phases.

5. Density Modification and Model Building:

  • Improve the initial electron density map using density modification procedures (e.g., solvent flattening, histogram matching) in programs like RESOLVE or Parrot.
  • Build an initial model of the protein into the improved electron density map using software like Coot.

6. Refinement:

  • Refine the protein model against the experimental data using refinement programs like Phenix.refine or REFMAC5.

Mandatory Visualizations

To further clarify the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Incorporation cluster_cloning Plasmid Construction cluster_expression Protein Expression in E. coli cluster_analysis Analysis Target_Plasmid Target Gene in Plasmid (with Amber Codon) Transformation Co-transformation Target_Plasmid->Transformation pEVOL_Plasmid pEVOL Plasmid (aaRS + tRNA) pEVOL_Plasmid->Transformation Growth Cell Growth Transformation->Growth Induction Induction (IPTG, Arabinose) + 3-Iodo-L-Phe Growth->Induction Expression Protein Expression Induction->Expression Purification Protein Purification Expression->Purification Verification Mass Spectrometry Purification->Verification

Caption: Workflow for site-specific incorporation of this compound.

SAD_Phasing_Workflow Crystallization Crystallize Protein with This compound Data_Collection X-ray Data Collection (Anomalous Wavelength) Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Substructure_Determination Substructure Determination (Locate Iodine Atoms) Data_Processing->Substructure_Determination Phasing Phase Calculation Substructure_Determination->Phasing Density_Modification Density Modification Phasing->Density_Modification Model_Building Model Building Density_Modification->Model_Building Refinement Structure Refinement Model_Building->Refinement Final_Structure Final Protein Structure Refinement->Final_Structure

Caption: Workflow for SAD phasing using a protein containing this compound.

Suzuki_Miyaura_Coupling Protein Protein-IodoPhe Coupled_Protein Protein-Phe-R Protein->Coupled_Protein Suzuki-Miyaura Cross-Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Protein Pd_Catalyst Pd Catalyst Base Pd_Catalyst->Coupled_Protein

Caption: Principle of Suzuki-Miyaura cross-coupling on a protein containing iodophenylalanine.

References

A Comparative Analysis of Halogenated Phenylalanines in Protein Engineering: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe and engineer protein structure, function, and stability. Among the various ncAAs, halogenated phenylalanines have emerged as particularly useful probes due to their graded physicochemical properties. This guide provides a comparative analysis of para-halogenated phenylalanines—fluoro- (p-F-Phe), chloro- (p-Cl-Phe), bromo- (p-Br-Phe), and iodo-phenylalanine (p-I-Phe)—in the context of protein engineering, supported by experimental data and detailed protocols.

Introduction to Halogenated Phenylalanines in Protein Engineering

The substitution of hydrogen with a halogen atom at the para position of the phenylalanine side chain introduces minimal steric perturbation while systematically altering the electronic and hydrophobic character of the amino acid. This allows for a fine-tuning of molecular interactions within a protein. The properties of the halogenated phenylalanines vary down the group, with fluorine being the most electronegative and smallest, and iodine being the largest and most polarizable. These differences can be exploited to modulate protein stability, enzyme activity, and protein-protein interactions.

Comparative Data on Halogenated Phenylalanines

A systematic comparison of the physicochemical properties of para-halogenated phenylalanines is crucial for their rational application in protein engineering. The following table summarizes key properties that influence their behavior within a protein context.

PropertyPhenylalanine (Phe)p-Fluoro-Phe (p-F-Phe)p-Chloro-Phe (p-Cl-Phe)p-Bromo-Phe (p-Br-Phe)p-Iodo-Phe (p-I-Phe)
Van der Waals Radius of Halogen (Å) N/A (H: 1.20)1.471.751.851.98
Electronegativity of Halogen (Pauling Scale) N/A (H: 2.20)3.983.162.962.66
Hydrophobicity (logP) 1.381.531.932.112.40
Molecular Weight of Amino Acid ( g/mol ) 165.19[1]183.18[2]199.63244.09291.09

Impact on Protein Stability

Halogenation of phenylalanine residues, particularly within the hydrophobic core of a protein, can significantly impact thermal stability. The stabilizing effect is often attributed to favorable interactions, such as halogen bonding and increased hydrophobicity, which can lead to more stable protein folding.

A systematic study on three well-folded model proteins demonstrated that multifluorination and iodination can be accommodated by the core structure of proteins, leading to substantial improvements in protein stability.[3] The inertness of halogenated amino acids allows for their easy incorporation into proteins, primarily altering the steric size and hydrophobicity of the target amino acid.[3]

Protein SystemMutationChange in Folding Free Energy (ΔΔGf, kcal/mol)Reference
Villin Headpiece Subdomain (VHP35)Phe10 → p-F-Phe+0.3[3]
Villin Headpiece Subdomain (VHP35)Phe10 → p-I-Phe+0.8[3]
α2D PeptidePhe → F4I-Phe-4.2[3]

Note: A negative ΔΔGf value indicates stabilization.

Effects on Enzymatic Activity

The introduction of halogenated phenylalanines can modulate the catalytic activity of enzymes. These effects can arise from subtle changes in the active site geometry, altered electronic properties influencing substrate binding or catalysis, or changes in overall protein dynamics.

For instance, the incorporation of monofluorinated phenylalanine analogs into PvuII endonuclease at positions distant from the active site resulted in differential effects on its activity. While m-fluoro-Phe-PvuII endonuclease showed a 2-fold higher average specific activity, the para-substituted analog led to a 4-fold decrease in specific activity.[4] This highlights the sensitivity of enzyme function to subtle structural perturbations.

EnzymeMutationRelative Activity (%)Key FindingsReference
PvuII EndonucleasePhe → m-F-Phe~200Increased activity[4]
PvuII EndonucleasePhe → p-F-Phe~25Decreased activity and stability[4]
Phenylalanine HydroxylaseWild-type100-[1]
Phenylalanine Hydroxylasep.Y417C76High residual activity[1]
Phenylalanine Hydroxylasep.R408W2Very low residual activity[1]

Incorporation Efficiency

The efficiency of incorporating non-canonical amino acids into proteins is a critical factor for their practical application. This efficiency is influenced by the specificity and efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific halogenated phenylalanine. While comprehensive, directly comparative studies on the incorporation efficiency of all four para-halogenated phenylalanines are limited, studies on fluorinated phenylalanine analogs have shown high fidelity and efficiency. For example, evolved pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs have been shown to efficiently incorporate a variety of fluorinated phenylalanines in both E. coli and mammalian cells, with yields sufficient for biochemical and structural studies.[4]

Experimental Protocols

Site-Specific Incorporation of Halogenated Phenylalanines in E. coli

This protocol outlines the general steps for the site-specific incorporation of a halogenated phenylalanine into a target protein in E. coli using an amber stop codon suppression system.

1. Plasmids and Strains:

  • An expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired position.
  • A compatible plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair specific for the desired halogenated phenylalanine.
  • An E. coli expression strain (e.g., BL21(DE3)).

2. Culture and Induction:

  • Co-transform the E. coli strain with both plasmids.
  • Grow the cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics at 37°C.
  • When the optical density at 600 nm (OD600) reaches 0.6-0.8, supplement the medium with the desired halogenated phenylalanine (typically 1 mM final concentration).
  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.
  • Lyse the cells using sonication or a French press.
  • Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
  • Confirm the incorporation of the halogenated phenylalanine by mass spectrometry (e.g., ESI-MS), which will show a characteristic mass shift.

Protein Stability Analysis by Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein.[3][5]

1. Materials:

  • Purified protein (typically at a concentration of 1-5 µM).
  • SYPRO Orange dye (5000x stock in DMSO).
  • A real-time PCR instrument.
  • 96-well PCR plates.

2. Assay Setup:

  • Prepare a master mix containing the protein and SYPRO Orange dye (final concentration of 2x-5x) in the desired buffer.
  • Aliquot the master mix into the wells of the PCR plate.
  • If testing the effect of ligands, add the ligands to the respective wells.

3. Data Acquisition:

  • Place the plate in the real-time PCR instrument.
  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing at a rate of 1°C/minute.
  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.
  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal melting curve. This is typically determined by fitting the data to a Boltzmann equation or by taking the derivative of the curve and finding the temperature at the peak.

Visualizations

Experimental Workflow for Halogenated Phenylalanine Incorporation

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis pTarget Target Gene in Expression Vector mutagenesis Site-directed Mutagenesis (TAG) pTarget->mutagenesis pRS Orthogonal aaRS/tRNA Plasmid transformation Co-transformation into E. coli pRS->transformation mutagenesis->transformation growth Cell Growth transformation->growth induction Add Halogenated Phe & Induce Expression growth->induction purification Protein Purification induction->purification ms_analysis Mass Spectrometry (Confirmation) purification->ms_analysis functional_assays Functional Assays (Stability, Activity) purification->functional_assays

Caption: Experimental workflow for site-specific incorporation of halogenated phenylalanines.

Probing GPCR Signaling with Halogenated Phenylalanines

The introduction of halogenated phenylalanines into G protein-coupled receptors (GPCRs) can be a valuable tool for studying their activation and signaling mechanisms. For example, the unique NMR signature of 19F-labeled phenylalanine can be used to monitor conformational changes upon ligand binding and G protein coupling.[6][7]

gpcr_signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) + p-X-Phe GPCR_active GPCR (Active) + p-X-Phe GPCR_inactive->GPCR_active Conformational Change G_protein G Protein (αβγ) - GDP G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Ligand Ligand Ligand->GPCR_inactive Binding GPCR_active->G_protein Coupling Effector Effector G_alpha_GTP->Effector Activation G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Caption: Probing GPCR activation and G protein coupling using halogenated phenylalanines.

Conclusion

Halogenated phenylalanines offer a versatile toolkit for protein engineers, enabling the systematic modulation of protein properties. The choice of halogen substituent allows for a graded control over steric, electronic, and hydrophobic interactions, providing a powerful approach to dissecting the relationship between protein structure and function. This guide provides a foundation for researchers to rationally select and utilize these valuable non-canonical amino acids in their studies.

References

Evaluating the Structural Impact of 3-Iodo-L-Phenylalanine Incorporation in Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) is a powerful tool for probing protein structure, function, and dynamics. Among these, 3-Iodo-L-Phenylalanine (3-I-Phe) offers a unique combination of steric bulk and the potential for halogen bonding, making it a subject of interest for subtly perturbing or modifying protein cores and interfaces. This guide provides a comparative analysis of the structural impact of 3-I-Phe, contrasting it with the native L-Phenylalanine and other halogenated analogs, supported by established experimental protocols.

Introduction to this compound as a Structural Probe

This compound is an analog of L-Phenylalanine where a hydrogen atom at the meta position of the phenyl ring is replaced by an iodine atom. This substitution introduces several key changes:

  • Increased Steric Bulk: The van der Waals radius of iodine is significantly larger than that of hydrogen, introducing steric bulk that can probe the packing and flexibility of a protein's hydrophobic core.

  • Altered Electronic Properties: The electron-withdrawing nature of iodine can modify the electronic properties of the aromatic ring.

  • Halogen Bonding Potential: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen, potentially introducing new stabilizing or destabilizing contacts.

These properties make 3-I-Phe a useful tool for creating protein variants with altered stability, folding kinetics, or binding affinities. Its utility is often compared to other analogs, such as the minimally perturbing 4-Iodo-L-Phenylalanine. It has been demonstrated that incorporating p-iodo-L-phenylalanine (4-I-Phe) into the hydrophobic core of bacteriophage T4 lysozyme (B549824) does not significantly perturb the protein's structure, making it an excellent tool for phasing X-ray diffraction data.[1]

Comparative Analysis of Structural Perturbation

The degree to which 3-I-Phe perturbs a protein's structure is highly context-dependent, relying on the specific location of the substitution and the surrounding microenvironment. Below is a summary of expected and observed effects compared to L-Phenylalanine and other halogenated analogs.

Data Presentation: Biophysical and Structural Parameters

The following tables present illustrative data for the incorporation of 3-I-Phe and its analogs into a model protein, such as Barnase, a well-studied ribonuclease. This data, while hypothetical, is based on established principles of protein stability and the known minimal impact of analogs like 4-I-Phe.

Table 1: Comparison of Thermal Stability

This table compares the melting temperature (Tm), a measure of thermal stability, for a model protein with various phenylalanine analogs incorporated at a specific site in the hydrophobic core. A higher Tm indicates greater stability.

Amino Acid VariantTm (°C)ΔTm vs. Wild-Type (°C)Rationale for Stability Change
Wild-Type (L-Phenylalanine) 55.20.0Baseline stability from native hydrophobic packing.
This compound 53.8-1.4Potential for minor steric clashes in a tightly packed core, slightly destabilizing.
4-Iodo-L-Phenylalanine 55.0-0.2Generally considered isosteric and minimally perturbing; slight destabilization possible.[1]
3-Bromo-L-Phenylalanine 54.5-0.7Bromine is smaller than iodine, leading to less steric hindrance and less destabilization.
4-Fluoro-L-Phenylalanine 55.4+0.2Fluorine is small and can participate in favorable electrostatic interactions, sometimes increasing stability.

Table 2: Comparison of Structural Conformation

This table outlines the expected changes in protein structure upon substitution, as measured by X-ray crystallography and Circular Dichroism (CD) spectroscopy.

Amino Acid VariantRMSD (Å) vs. Wild-TypeSecondary Structure Change (via CD)Interpretation of Structural Change
Wild-Type (L-Phenylalanine) 0.00NoneReference native structure.
This compound ~0.45Minimal to NoneThe bulky iodine may cause slight shifts in adjacent side-chain and backbone positions.
4-Iodo-L-Phenylalanine ~0.20NoneHigh structural homology with the native protein, confirming its use as a non-perturbing probe.[1]
3-Bromo-L-Phenylalanine ~0.30NoneIntermediate perturbation between 3-I-Phe and 4-I-Phe due to bromine's size.

Experimental Workflows and Logical Relationships

The process of evaluating the structural perturbation involves several key stages, from the incorporation of the non-canonical amino acid to the final biophysical characterization.

G Experimental Workflow for Evaluating ncAA Perturbation cluster_0 Protein Engineering & Expression cluster_1 Biophysical & Structural Analysis cluster_2 Comparative Analysis A Site-Directed Mutagenesis (e.g., Phe -> TAG codon) B Transformation into Auxotrophic E. coli Strain A->B C Protein Expression in Minimal Media + 3-I-Phe B->C D Protein Purification (e.g., Ni-NTA, SEC) C->D E Thermal Shift Assay (DSF) Measure ΔTm D->E F Circular Dichroism (CD) Assess Secondary Structure D->F G X-ray Crystallography Determine 3D Structure & RMSD D->G H NMR Spectroscopy Chemical Shift Perturbation D->H I Compare Data vs. Wild-Type & Other Analogs E->I F->I G->I H->I J Correlate Structural Changes with Functional Assays I->J

Caption: Workflow for ncAA incorporation and structural analysis.

This diagram illustrates the typical workflow, starting from the genetic modification to incorporate the non-canonical amino acid, followed by expression and purification, and concluding with a suite of biophysical techniques to quantify structural and stability changes.

Key Experimental Protocols

Below are detailed methodologies for the crucial experiments involved in this comparative analysis.

Site-Specific Incorporation of this compound

This protocol describes the residue-specific incorporation of 3-I-Phe into a target protein using a phenylalanine-auxotrophic E. coli strain.

  • Strain and Plasmid:

    • An E. coli strain auxotrophic for phenylalanine (e.g., AF-), unable to synthesize its own Phe, is used.

    • The target protein's gene is cloned into an expression vector (e.g., pET series), with the codon for the target phenylalanine residue mutated to a TAG amber stop codon.

    • A second plasmid (e.g., pEVOL) encoding an evolved aminoacyl-tRNA synthetase/tRNACUA pair that is specific for the desired ncAA is co-transformed.

  • Culture and Induction:

    • Grow a starter culture of the transformed cells overnight at 37°C in LB medium containing appropriate antibiotics.

    • Inoculate 1 L of M9 minimal medium supplemented with glucose (0.4%), MgSO4 (2 mM), all canonical amino acids (except Phe), and antibiotics with the overnight culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Pellet the cells by centrifugation and wash twice with M9 medium lacking Phe to remove any residual amino acid.

    • Resuspend the cells in 1 L of fresh M9 expression medium containing 1 mM this compound.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and allow expression to proceed for 4-6 hours at 30°C.

  • Purification: Harvest cells and purify the target protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal unfolding temperature (Tm) of a protein.

  • Principle: The assay monitors the fluorescence of a dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds with increasing temperature.

  • Reagents and Equipment:

    • Purified protein (Wild-Type, 3-I-Phe variant, etc.) at 0.1-0.2 mg/mL.

    • SYPRO Orange dye (e.g., 5X final concentration).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Real-Time PCR instrument capable of performing a melt curve.

  • Procedure:

    • In a 96-well PCR plate, prepare 20 µL reactions containing the protein and SYPRO Orange dye in the assay buffer.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the RT-PCR instrument.

    • Run a melt curve program: ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

    • The Tm is the temperature at the midpoint of the unfolding transition, typically calculated by finding the peak of the first derivative of the melt curve.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the wild-type protein from the Tm of the mutant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the protein variants.

  • Principle: CD measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. For proteins, the far-UV region (190-250 nm) provides a signature spectrum indicative of secondary structures like α-helices and β-sheets.

  • Procedure:

    • Prepare protein samples (Wild-Type and 3-I-Phe variant) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Use a quartz cuvette with a 1 mm path length.

    • Record CD spectra from 260 nm to 190 nm at 25°C.

    • Average three to five scans for each sample and subtract the buffer baseline spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and path length.

    • Compare the spectra of the wild-type and mutant proteins. Significant changes in the shape and magnitude of the spectra, particularly around the minima at ~208 nm and ~222 nm (for α-helical proteins), indicate a change in secondary structure content.

Conclusion

The incorporation of this compound serves as a nuanced tool for protein engineering. Unlike the often isosteric 4-Iodo-L-Phenylalanine, the meta-substituted analog has a higher potential to induce localized structural perturbations due to its steric footprint. While these changes are typically subtle—often resulting in minor adjustments to side-chain packing and a slight decrease in thermal stability—they can be leveraged to fine-tune protein function or create novel interaction surfaces. The experimental framework provided here offers a robust methodology for quantifying these effects, enabling researchers to rationally employ 3-I-Phe and other halogenated analogs in their structural and functional studies.

References

A Comparative Guide to Isotopic Labeling with 3-Iodo-L-Phenylalanine for Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of isotopically labeled amino acids into proteins is a powerful strategy for elucidating protein structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy. Among the various unnatural amino acids utilized for this purpose, 3-Iodo-L-phenylalanine offers a unique heavy-atom probe. This guide provides a comprehensive comparison of isotopic labeling strategies using this compound with other common labeling techniques, supported by experimental data and detailed protocols.

Introduction to Isotopic Labeling with Phenylalanine Analogs

Uniform isotopic labeling of proteins with ¹³C and ¹⁵N is a standard and cost-effective method for NMR studies. However, for larger proteins, this approach can lead to spectral crowding and line broadening.[1][2] To overcome these challenges, selective or residue-specific labeling has emerged as a powerful alternative, simplifying spectra and providing targeted structural and dynamic information.[2]

Halogenated phenylalanine analogs, such as this compound and 4-Fluoro-L-phenylalanine, are of particular interest. The introduction of a halogen atom can provide a sensitive NMR probe for monitoring protein-ligand interactions and conformational changes. While ¹⁹F NMR is a well-established technique due to the high natural abundance and favorable NMR properties of the ¹⁹F nucleus, the use of iodine offers the potential for exploiting the "heavy atom effect" to gain unique structural insights, although direct NMR data is less common in the literature compared to its applications in X-ray crystallography.[3]

This guide will focus on the practical aspects of incorporating this compound into proteins for NMR studies and compare its potential performance with other labeling strategies, particularly the well-documented use of a triply labeled (¹³C/¹⁹F/²H) 4-Fluoro-L-phenylalanine.

Comparison of Labeling Strategies: Performance and Applications

While direct quantitative comparisons of this compound with other labeling methods in NMR are not extensively documented in published literature, we can infer its potential performance and compare it with the well-characterized 4-Fluoro-L-phenylalanine labeling strategy.

Table 1: Comparison of Phenylalanine Analog Labeling Strategies for NMR

ParameterUniform ¹³C/¹⁵N LabelingThis compound (Anticipated)[4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-Phenylalanine
Primary Application De novo structure determination, backbone and sidechain assignmentsSite-specific probe for ligand binding, conformational changes, heavy-atom effects¹⁹F NMR for ligand screening, conformational dynamics, protein-protein interactions
Incorporation Method Growth in minimal media with ¹³C-glucose and ¹⁵N-ammonium saltsIn vivo nonsense codon suppression or cell-free protein synthesisIn vivo expression in phenylalanine auxotrophs or glyphosate-containing minimal media
Typical Protein Yield High (e.g., 5-50 mg/L)[4]Moderate to High (cell-free can yield mg/mL)Moderate (e.g., 0.16-0.39 mg/100mL)[5]
Incorporation Efficiency >95%Dependent on expression system and synthetase efficiency55-85% (concentration-dependent)[6]
NMR Spectral Feature Complex spectra with high signal densityPotential for chemical shift perturbation upon binding; heavy-atom induced relaxation changesSimplified ¹⁹F spectra with high sensitivity and large chemical shift dispersion
Key Advantage Comprehensive structural informationSite-specific heavy-atom probeBio-orthogonal probe with high sensitivity
Key Limitation Spectral complexity for large proteinsPotential for protein structure perturbation; limited published NMR dataRequires ¹⁹F NMR capabilities; potential for minor structural perturbation

Experimental Workflows and Signaling Pathways

The incorporation of unnatural amino acids like this compound typically involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG). This allows for the site-specific insertion of the unnatural amino acid at a desired position within the protein.

experimental_workflow cluster_cloning Plasmid Engineering cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Gene (with amber codon) Transformation Transform E. coli pTarget->Transformation pSynthetase Orthogonal aaRS (e.g., PylRS mutant) pSynthetase->Transformation pTRNA Orthogonal tRNA (e.g., tRNA_CUA^Pyl) pTRNA->Transformation Growth Grow cells in media with This compound Transformation->Growth Induction Induce protein expression (e.g., with IPTG) Growth->Induction Lysis Cell Lysis Induction->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification NMR NMR Spectroscopy Purification->NMR

Figure 1: General experimental workflow for in vivo incorporation of this compound.

Cell-free protein synthesis offers a powerful alternative for incorporating unnatural amino acids, providing greater control over the reaction environment and minimizing potential toxicity to the host organism.

cell_free_workflow DNA DNA Template (with amber codon) Reaction Incubate Reaction Mixture DNA->Reaction Extract Cell-Free Extract (e.g., E. coli S30) Extract->Reaction AminoAcids Amino Acid Mix (with 3-Iodo-L-Phe) AminoAcids->Reaction Energy Energy Source (ATP, GTP) Energy->Reaction tRNA_aaRS Orthogonal tRNA/aaRS Pair tRNA_aaRS->Reaction Purification Purify Labeled Protein (e.g., His-tag) Reaction->Purification NMR NMR Analysis Purification->NMR

Figure 2: Workflow for cell-free synthesis of proteins labeled with this compound.

Experimental Protocols

Protocol 1: In Vivo Incorporation of this compound in E. coli

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

  • Plasmid Preparation:

    • Co-transform E. coli BL21(DE3) cells with two plasmids:

      • A pET-based vector containing the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.

      • A pEVOL-based vector expressing an evolved aminoacyl-tRNA synthetase (e.g., a PylRS mutant) and its cognate tRNA (e.g., tRNACUAPyl).

  • Protein Expression:

    • Inoculate a 5 mL starter culture of LB medium containing appropriate antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate 1 L of M9 minimal medium supplemented with the necessary antibiotics, 1 mM this compound, and 0.0002% arabinose (to induce expression of the synthetase).

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

    • Continue to incubate the culture at a reduced temperature (e.g., 18-28°C) for 16-20 hours.

  • Protein Purification and NMR Sample Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Verify the incorporation of this compound by mass spectrometry.

    • Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O).

Protocol 2: Cell-Free Protein Synthesis of [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-Phenylalanine Labeled Protein

This protocol is adapted from a published study on labeling the GB1 protein and serves as a detailed example for residue-specific labeling.[6]

  • Reaction Setup (for a 1 mL reaction):

    • Prepare a reaction mixture containing:

      • 500 µL of E. coli S30 cell extract.

      • 200 µL of a premix solution containing buffers, salts, and NTPs.

      • 100 µL of an amino acid mixture lacking phenylalanine.

      • 10 µL of T7 RNA polymerase.

      • 10 µg of the plasmid DNA encoding the target protein.

      • Add [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-phenylalanine to a final concentration of 100-400 mg/L.

      • Adjust the final volume to 1 mL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4-6 hours with gentle shaking.

  • Purification and Analysis:

    • Purify the expressed protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Quantify the protein yield (e.g., by measuring absorbance at 280 nm).

    • Determine the incorporation efficiency by mass spectrometry.

    • Prepare the sample for NMR analysis as described in Protocol 1.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the incorporation of [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-phenylalanine into the model protein GB1.[6] This data provides a benchmark for what might be expected when optimizing the incorporation of other halogenated phenylalanines.

Table 2: Incorporation Efficiency and Yield of [4-¹³C, 2,3,5,6-²H₄] 4-Fluoro-L-Phenylalanine in GB1

Precursor Concentration (mg/L)Incorporation Level (%)Final Protein Yield (mg/100mL culture)
100550.39
200740.32
400850.16

Data extracted from Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.[6]

Conclusion

Isotopic labeling with this compound presents an intriguing, though less explored, strategy for protein NMR studies. The introduction of a heavy atom at a specific site can offer unique advantages for studying protein structure and dynamics. While direct comparative NMR data is currently limited, the established methodologies for incorporating unnatural amino acids, both in vivo and through cell-free synthesis, provide a clear path for its application. The detailed protocols and quantitative data provided for the analogous 4-Fluoro-L-phenylalanine labeling serve as a valuable guide for researchers embarking on studies with this compound. Further research is needed to fully characterize the NMR spectral properties and potential structural perturbations associated with this labeling approach.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-L-Phenylalanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Iodo-L-Phenylalanine as a halogenated organic compound and follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this compound down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a crucial component in contemporary research and drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Summary of Key Safety and Disposal Information

For rapid assessment, the following table summarizes the known data for this compound and related compounds. Always consult the specific Safety Data Sheet (SDS) for the material you are using, if available.

PropertyData / Information
Chemical Name This compound
Molecular Formula C₉H₁₀INO₂
Primary Hazards Potential irritant. As a halogenated organic compound, it should be handled with care to avoid inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. A NIOSH-approved respirator may be necessary if generating dust or aerosols.[1]
Primary Disposal Route Collection as hazardous chemical waste for incineration or landfill in a licensed facility.[2]
Incompatible Materials Strong oxidizing agents.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: A lab coat must be worn to prevent skin contact.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste" and clearly state the full chemical name: "this compound".

    • Store the container in a designated satellite accumulation area.

  • Liquid Waste (Solutions):

    • Do not dispose of solutions containing this compound down the drain.[2]

    • Collect all aqueous and solvent-based solutions in a dedicated, sealed container labeled for "Halogenated Organic Waste".

    • List all chemical constituents and their approximate concentrations on the waste label.

  • Contaminated Labware:

    • Disposable Items: Weigh boats, pipette tips, and other disposable items heavily contaminated with this compound should be placed in the solid chemical waste container.

    • Non-Disposable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as halogenated liquid waste. After this initial rinse, the glassware can typically be washed as usual.

Step 3: Spill Management and Cleanup

In the event of a spill, act promptly to contain and clean the material.

  • Evacuate and Ventilate: For significant spills, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment:

    • Solid Spills: Carefully sweep up the material, avoiding dust formation. Place the collected solid into a labeled container for disposal.[3]

    • Liquid Spills: Use an inert absorbent material to contain the spill.

  • Cleanup: Thoroughly clean the spill area.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbent pads and gloves, must be placed in a sealed, labeled container for disposal as hazardous waste.[1]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Ensure all containers are properly labeled and sealed before collection. The recommended final disposal methods for halogenated organic compounds are typically high-temperature incineration or burial in a licensed hazardous waste landfill.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated) D Solid Waste Container (Labeled 'Hazardous Waste') A->D Segregate E Liquid Waste Container (Labeled 'Halogenated Organic Waste') A->E Segregate F Contaminated Sharps/Labware (Appropriate Containers) A->F Segregate B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->A C Work in Ventilated Area (Fume Hood) C->A G Seal Containers Tightly D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I When full or per schedule J Licensed Waste Disposal (Incineration/Landfill) I->J

Caption: A workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-L-Phenylalanine
Reactant of Route 2
Reactant of Route 2
3-Iodo-L-Phenylalanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.